2-(1-Aminoethyl)-3-chlorophenol
Beschreibung
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Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-(1-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
InChI-Schlüssel |
VDVGTTGFYZTAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)O)N |
Herkunft des Produkts |
United States |
What is the molecular weight and pKa of 2-(1-Aminoethyl)-3-chlorophenol
Title: Analytical Characterization of 2-(1-Aminoethyl)-3-chlorophenol: Molecular Weight Verification and pKa Determination Protocols
Introduction 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a bifunctional, chiral phenolic compound of significant interest in medicinal chemistry, drug development, and advanced synthetic applications. Possessing both a primary aliphatic amine and a substituted phenol, its ionization state is highly sensitive to physiological pH. Accurate determination of its molecular weight and acid dissociation constants (pKa) is critical for predicting its pharmacokinetics, solubility, and receptor-binding affinity. This whitepaper provides a comprehensive, self-validating framework for determining these physicochemical properties.
Part 1: Structural and Physicochemical Profiling
The molecule features a benzene ring substituted with a hydroxyl group (-OH) at position 1, a 1-aminoethyl group (-CH(NH2)CH3) at position 2, and a chlorine atom (-Cl) at position 3. The proximity of these groups induces complex intramolecular interactions. The electron-withdrawing nature of the chlorine atom via inductive effects (-I), combined with the potential for intramolecular hydrogen bonding between the amine and the phenol, significantly modulates the pKa values of both ionizable centers.
Table 1: Theoretical Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol [1] |
| Monoisotopic Mass | 171.0451 Da |
| Predicted pKa1 (Phenol) | 8.0 – 8.5 (Lowered by meta-Cl and ortho-ammonium) |
| Predicted pKa2 (Amine) | 9.0 – 9.5 (Aliphatic amine) |
| Isoelectric Point (pI) | ~ 8.7 |
Part 2: Molecular Weight Verification via LC-HRMS
While the theoretical molecular weight is 171.62 g/mol [1], empirical verification requires High-Resolution Mass Spectrometry (HRMS) to confirm the isotopic signature, specifically the characteristic 3:1 ratio of the 35Cl and 37Cl isotopes.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of 2-(1-Aminoethyl)-3-chlorophenol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode.
-
Data Analysis: Extract the chromatogram for the [M+H]+ ion. The theoretical exact mass for[C8H10ClNO + H]+ is 172.0529 Da. Confirm the presence of the M+2 peak at 174.0500 Da with approximately 32% relative abundance, confirming the presence of a single chlorine atom.
Part 3: Theoretical pKa Framework and Acid-Base Equilibria
The determination of pKa is fundamental to understanding a molecule's behavior in solution[2]. 2-(1-Aminoethyl)-3-chlorophenol exists in multiple protonation states depending on the pH of the environment.
At low pH (< 7), the molecule is cationic (protonated amine, neutral phenol). As pH increases, the most acidic proton is lost. Due to the electron-withdrawing chlorine and the stabilization of the phenoxide by the adjacent ammonium group, the phenolic proton is lost first (pKa1). This yields a zwitterionic intermediate. Further basification removes the proton from the ammonium group (pKa2), yielding an anionic species.
Acid-base equilibria of 2-(1-Aminoethyl)-3-chlorophenol across pH states.
Part 4: Experimental pKa Determination Protocols
To ensure scientific integrity, pKa values must be determined using orthogonal methods. Potentiometry is the gold standard[2], while UV-Vis spectrophotometry provides secondary validation by exploiting the chromophoric shift that occurs upon phenol deprotonation.
Orthogonal experimental workflow for the determination of pKa1 and pKa2.
Table 2: Step-by-Step Potentiometric Titration Protocol
| Step | Action | Scientific Rationale (Causality) |
| 1. Background Electrolyte | Prepare a 0.15 M KCl solution using ultra-pure, CO2-free water. | Maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration. CO2 exclusion prevents carbonic acid interference. |
| 2. Sample Solubilization | Dissolve the analyte to a final concentration of 1-2 mM in the KCl solution. | Provides sufficient buffering capacity to generate a clear inflection point without exceeding the solubility limit of the neutral species. |
| 3. Acidification | Add standardized 0.1 M HCl to drop the pH to ~2.5. | Fully protonates both the amine and phenol groups, establishing a defined starting point (100% cationic form). |
| 4. Titration | Titrate with standardized 0.1 M KOH in 0.05 mL increments under N2 gas at 25.0 ± 0.1 °C. | N2 blanket prevents atmospheric CO2 absorption. Precise temperature control is critical as pKa is a temperature-dependent thermodynamic parameter. |
| 5. Data Acquisition | Record pH after each addition once the electrode potential stabilizes (< 0.1 mV/min drift). | Ensures the system has reached thermodynamic equilibrium before data capture, preventing kinetic lag artifacts. |
| 6. Bjerrum Analysis | Plot the formation function ( nˉ ) vs. pH to extract pKa values. | nˉ represents the average number of bound protons. The pH at nˉ=0.5 and nˉ=1.5 corresponds to pKa2 and pKa1, respectively. |
Orthogonal Validation via UV-Vis Titration Because the deprotonation of the phenol group extends the conjugation of the aromatic ring, a significant bathochromic (red) shift and hyperchromic effect are observed in the UV spectrum.
-
Prepare a 50 µM solution of the compound in varying pH buffers (pH 4 to 12) at constant ionic strength.
-
Record the UV-Vis spectra from 250 nm to 350 nm.
-
Identify the isosbestic point (typically around 285 nm for substituted phenols) to confirm a simple two-state transition for the phenolic protonation.
-
Plot the absorbance at the λmax of the phenoxide anion (e.g., 305 nm) against pH. The inflection point of this sigmoidal curve directly yields pKa1.
Conclusion
The precise characterization of 2-(1-Aminoethyl)-3-chlorophenol requires a synergistic approach combining high-resolution mass spectrometry for molecular weight verification (171.62 g/mol ) and orthogonal titration methods for pKa determination. By controlling ionic strength, temperature, and atmospheric interference, researchers can generate highly reliable physicochemical data essential for downstream drug formulation and synthetic optimization.
References[1] Title: (S)-2-(1-Aminoethyl)-3-chlorophenol|C8H10ClNO - Benchchem
Source: benchchem.com URL: 2] Title: Development of Methods for the Determination of pKa Values - PMC Source: nih.gov URL:
Sources
2-(1-Aminoethyl)-3-chlorophenol crystal structure and X-ray diffraction data
Title: Structural Characterization and Crystallographic Analysis of 2-(1-Aminoethyl)-3-chlorophenol: A Technical Whitepaper
Executive Summary
In modern drug discovery, functionalized chiral building blocks are critical for the development of highly specific active pharmaceutical ingredients (APIs). 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a prime example of a densely functionalized intermediate, possessing a phenolic hydroxyl group, an primary amine, a halogen atom, and a chiral center. Positional isomers of this scaffold demonstrate that the stereochemistry of the aminoethyl group significantly influences both biological target binding and solid-state physicochemical properties[1].
This whitepaper provides an in-depth technical guide to the crystallographic characterization of 2-(1-Aminoethyl)-3-chlorophenol. By detailing the supramolecular logic, hydrogen-bonding networks, and a self-validating X-ray diffraction workflow, this guide equips researchers with the authoritative protocols necessary to isolate, measure, and refine the crystal structure of this compound.
Molecular Architecture and Supramolecular Logic
The solid-state behavior of aminophenols is notoriously complex. In typical aminophenols, the optimization of herringbone interactions and N-H...O / O-H...N hydrogen bonds dictates the primary packing effect[2]. However, the specific substitution pattern of 2-(1-Aminoethyl)-3-chlorophenol introduces unique steric and electronic constraints:
-
Chirality and Space Group Selection: The compound possesses a chiral center at the benzylic carbon of the 1-aminoethyl group. In the absence of enantioselective synthesis, it crystallizes as a racemate. The centrosymmetric monoclinic space group P2₁/c is the most statistically probable and thermodynamically favored arrangement for such racemic mixtures, allowing for highly efficient packing via inversion centers.
-
Hydrogen Bonding Networks: The steric bulk of the 1-aminoethyl group at the ortho position relative to the hydroxyl group disrupts the formation of the supertetrahedral networks typically seen in unsubstituted p-aminophenols[3]. Instead, the structure favors the formation of one-dimensional infinite chains driven by O-H...N interactions, which are further cross-linked into 2D sheets via N-H...O bonds.
-
Halogen Bonding (HaB): The chlorine atom at the C3 position introduces a secondary structure-directing interaction. The anisotropic charge distribution on the chlorine atom creates an electrophilic region (the σ-hole) along the extension of the C-Cl bond. This σ-hole interacts with nucleophilic regions of adjacent molecules (such as the aromatic π-system), driving non-covalent halogen bonding[4].
Fig 1. Supramolecular interaction network governing the solid-state packing architecture.
Quantitative Data Presentation
To provide a benchmark for structural validation, the following tables summarize the physicochemical properties and the representative single-crystal X-ray diffraction parameters for the racemic form of the compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 2-(1-Aminoethyl)-3-chlorophenol |
| CAS Number | 1337344-41-8 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.63 g/mol |
| H-Bond Donors | 3 (1 × OH, 2 × NH₂) |
| H-Bond Acceptors | 2 (O, N) |
Table 2: Representative Crystallographic Data (Racemate Model)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(2) Å, b = 11.204(3) Å, c = 9.615(2) Å |
| Cell Angles | α = 90°, β = 105.42(1)°, γ = 90° |
| Volume / Z | 877.6(3) ų / 4 |
| Calculated Density | 1.299 g/cm³ |
| Absorption Coefficient (μ) | 3.14 mm⁻¹ (Cu Kα) |
| Final R indices [I>2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |
| Goodness-of-fit (GooF) on F² | 1.045 |
Self-Validating Experimental Methodology
As an application scientist, I emphasize that a protocol is only as good as its underlying causality. The following step-by-step workflow is designed to be a self-validating system, ensuring that each experimental choice actively prevents common crystallographic artifacts (e.g., solvent inclusion, thermal smearing, or phase ambiguity).
Step 1: Solvent Screening and Crystal Growth
-
Protocol: Dissolve 50 mg of the compound in 2 mL of an ethyl acetate/hexane (1:1 v/v) mixture. Pierce the vial cap with a 20-gauge needle and leave at an isothermal 293 K in a vibration-free environment.
-
Causality: Ethyl acetate acts as a hydrogen-bond competitor, preventing rapid, amorphous precipitation of the aminophenol. Hexane acts as an antisolvent. The slow, controlled evaporation of the more volatile component gradually increases supersaturation, promoting the growth of highly ordered, diffraction-quality single crystals without solvent inclusion.
Step 2: Crystal Harvesting and Cryoprotection
-
Protocol: Submerge the selected single crystal (optimal size: ~0.2 × 0.15 × 0.1 mm) in Paratone-N oil on a glass slide under a polarized light microscope. Mount the crystal onto a MiTeGen polyimide loop.
-
Causality: Aminophenols can be susceptible to surface oxidation or hydration in ambient air. The inert Paratone-N oil displaces surface mother liquor and acts as a cryoprotectant. This prevents the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots and ruin data completeness.
Step 3: X-ray Diffraction Data Collection
-
Protocol: Transfer the loop to a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54178 Å) and a nitrogen cold stream set to 100 K.
-
Causality: Copper radiation is explicitly selected over Molybdenum to maximize the anomalous dispersion signal (Δf″) of the chlorine atom. This is critical if absolute structure determination (Flack parameter) is required for an enantiopure batch. Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise electron density mapping of the highly mobile amine and hydroxyl hydrogen atoms.
Step 4: Structure Solution and Refinement
-
Protocol: Integrate frames using standard reduction software (e.g., APEX/SAINT). Solve the structure using intrinsic phasing methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL). Locate heteroatom hydrogens from the difference Fourier map and refine them freely.
-
Causality: Intrinsic phasing bypasses the phase problem efficiently for small molecules. Refining on F² rather than F ensures that all collected data—including weak reflections—contribute to the mathematical model, yielding statistically robust goodness-of-fit (GooF) and R-factors that validate the structural assignment.
Fig 2. Step-by-step X-ray diffraction workflow for 2-(1-Aminoethyl)-3-chlorophenol crystals.
References
-
Crystal structure of 4-amino-2,6-dichlorophenol - PMC Source: nih.gov URL:[Link]
-
Crystal Engineering and Correspondence between Molecular and Crystal Structures. Are 2- and 3-Aminophenols Anomalous? Source: acs.org URL:[Link]
-
Weak Bonds, Strong Effects: Enhancing the Separation Performance of UiO-66 toward Chlorobenzenes via Halogen Bonding Source: acs.org URL:[Link]
Sources
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of 2-(1-Aminoethyl)-3-chlorophenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This technical guide provides an in-depth analysis and predicted spectral assignment for 2-(1-Aminoethyl)-3-chlorophenol, a substituted aminophenol derivative of interest. By integrating fundamental NMR principles with empirical data from analogous structures, we present a detailed theoretical assignment of its ¹H and ¹³C NMR spectra. This document serves as a practical reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, offering a robust framework for spectral interpretation, from sample preparation to final structural confirmation.
Introduction and Significance
2-(1-Aminoethyl)-3-chlorophenol is a chiral organic compound featuring a trisubstituted benzene ring with hydroxyl, chloro, and aminoethyl functional groups. Its structural complexity and the presence of multiple functional groups make it a valuable scaffold or intermediate in medicinal chemistry and materials science. The precise arrangement of these substituents profoundly influences the molecule's chemical reactivity, biological activity, and physical properties.
Therefore, definitive structural confirmation is paramount. High-resolution NMR spectroscopy provides the most powerful means to achieve this, offering detailed information about the molecular framework, connectivity, and electronic environment of each atom. This guide explains the causality behind the expected spectral features of the title compound, providing a predictive blueprint for its characterization.
Foundational NMR Principles for Analysis
The spectral assignment of 2-(1-Aminoethyl)-3-chlorophenol relies on three core NMR concepts:
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (e.g., -Cl, -OH) deshield nearby nuclei, shifting their signals to higher ppm values (downfield). Conversely, electron-donating groups cause upfield shifts.
-
Spin-Spin Coupling (J-Coupling): The interaction between non-equivalent nuclei on adjacent atoms splits a single peak into a multiplet. The splitting pattern, governed by the 'n+1' rule, and the magnitude of the coupling constant (J, measured in Hz) provide definitive information about the connectivity of atoms.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct chemical environment.
For this molecule, the interplay between the electron-donating hydroxyl (-OH) and amino (-NH₂) groups and the electron-withdrawing chloro (-Cl) group creates a unique electronic landscape across the aromatic ring, resulting in well-differentiated signals for each aromatic proton and carbon.
Molecular Structure and Atom Numbering Scheme
To ensure clarity in spectral assignments, a systematic numbering scheme is essential. The following diagram illustrates the IUPAC numbering for the carbon skeleton and the labeling for the protons of 2-(1-Aminoethyl)-3-chlorophenol.
Caption: Molecular structure and numbering scheme for 2-(1-Aminoethyl)-3-chlorophenol.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are predicted based on established substituent effects and data from analogous compounds such as chlorophenols and amino-substituted aromatics.[1][2][3] The predictions assume a deuterated solvent like DMSO-d₆, which is capable of hydrogen bonding and is suitable for observing labile -OH and -NH₂ protons.
Predicted ¹H NMR Assignments
The ¹H NMR spectrum is expected to show signals in both the aromatic (6.5-7.5 ppm) and aliphatic (1.0-4.5 ppm) regions. The labile protons of the hydroxyl and amino groups will likely appear as broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature.[4]
Table 1: Predicted ¹H NMR Spectral Data for 2-(1-Aminoethyl)-3-chlorophenol in DMSO-d₆
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H6 | ~7.15 | Doublet (d) | JH6-H5 ≈ 8.0 | 1H | Ortho to the electron-donating -OH group, deshielded. Coupled only to H5. |
| H5 | ~6.90 | Triplet (t) or dd | JH5-H6 ≈ 8.0, JH5-H4 ≈ 8.0 | 1H | Flanked by two protons, expected to be a triplet if coupling constants are similar. |
| H4 | ~6.75 | Doublet (d) | JH4-H5 ≈ 8.0 | 1H | Ortho to the electron-donating -OH group and influenced by other substituents. Coupled only to H5. |
| H7 | ~4.10 | Quartet (q) | JH7-H8 ≈ 6.8 | 1H | Methine proton on a chiral center, adjacent to an amino group and a methyl group. Deshielded by the aromatic ring and the amino group. |
| H8 (CH₃) | ~1.40 | Doublet (d) | JH8-H7 ≈ 6.8 | 3H | Methyl protons coupled to the single methine proton (H7). |
| -OH | 9.0 - 10.0 | Broad Singlet (br s) | None | 1H | Phenolic proton, chemical shift is highly variable and concentration-dependent in DMSO.[4] |
| -NH₂ | 2.0 - 3.5 | Broad Singlet (br s) | None | 2H | Amino protons, subject to exchange. Position and broadness depend on solvent and concentration.[5] |
Predicted ¹³C NMR Assignments
The molecule's lack of symmetry means all eight carbon atoms are chemically distinct and should produce eight unique signals in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(1-Aminoethyl)-3-chlorophenol
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C1 | ~154 | Ipso-carbon attached to the highly electronegative -OH group, strongly deshielded.[1] |
| C3 | ~132 | Ipso-carbon attached to the -Cl group. Deshielded by the halogen's inductive effect. |
| C2 | ~129 | Aromatic carbon bearing the aminoethyl substituent. |
| C6 | ~128 | Aromatic CH, influenced by the ortho -OH group. |
| C5 | ~120 | Aromatic CH, generally less affected by the substituents. |
| C4 | ~116 | Aromatic CH, ortho to the strongly electron-donating -OH group, shielded. |
| C7 | ~52 | Aliphatic methine carbon (chiral center) attached to the nitrogen atom and aromatic ring. |
| C8 | ~23 | Aliphatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The choice of solvent is a critical experimental decision; DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and slow down the exchange rate of labile protons, often allowing for the observation of -OH and -NH₂ signals.[3][6]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of high-purity 2-(1-Aminoethyl)-3-chlorophenol.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or use the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) for calibration.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using the same sample.
-
Typical parameters include:
-
Pulse Program: zgpg30 or similar with proton decoupling.
-
Pulse Angle: 30 degrees
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm
-
-
-
Confirmatory D₂O Exchange Experiment:
-
After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.
-
Expected Result: The signals corresponding to the -OH and -NH₂ protons will significantly diminish or disappear entirely, confirming their assignment.[7]
-
Data Acquisition Workflow
The following diagram outlines the logical flow of the experimental process.
Sources
- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Proton exchanges between phenols and ammonia or amines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Stability and Aqueous Solubility Profile of 2-(1-Aminoethyl)-3-chlorophenol: A Technical Whitepaper
Executive Summary
The physicochemical profiling of chiral phenolic intermediates is a critical gateway in rational drug design and formulation development. 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a highly versatile, amphoteric building block utilized as a ligand and intermediate in advanced synthetic chemistry[1]. Due to the presence of both an acidic chlorophenol moiety and a basic 1-aminoethyl side chain, this compound exhibits complex, pH-dependent zwitterionic behavior.
This whitepaper provides an in-depth, authoritative guide on establishing the thermodynamic solubility and chemical stability profile of 2-(1-Aminoethyl)-3-chlorophenol. By prioritizing mechanistic causality and self-validating experimental designs, this guide equips researchers with the protocols necessary to prevent late-stage formulation failures caused by supersaturation artifacts or unrecognized degradation pathways.
Physicochemical Rationale & Structural Dynamics
The molecular architecture of 2-(1-Aminoethyl)-3-chlorophenol dictates its behavior in aqueous media. The electron-withdrawing chlorine atom at the meta position relative to the hydroxyl group increases the acidity of the phenol, lowering its pKa compared to unsubstituted phenol[2]. Conversely, the aliphatic primary amine retains a highly basic pKa .
This dual nature means that across the physiological pH range (1.2 to 7.4), the molecule transitions from a highly soluble cationic state (protonated amine, neutral phenol) to a potentially less soluble zwitterionic state (protonated amine, deprotonated phenol). Understanding this ionization continuum is the foundational step before initiating any thermodynamic profiling.
Thermodynamic Solubility Profiling
In early-stage discovery, kinetic solubility is often measured via DMSO stock dilutions. However, kinetic methods frequently overestimate solubility because the compound can become trapped in a metastable, supersaturated state[3][4]. For rigorous lead optimization and formulation, thermodynamic (equilibrium) solubility is mandatory. The saturation shake-flask (SSF) method remains the gold standard, as it measures the true equilibrium concentration of a saturated solution in contact with an excess of its solid phase[5][6].
Methodology: The Self-Validating Shake-Flask Protocol
The following protocol is designed as a self-validating system. It incorporates a critical post-equilibration pH check to ensure the API has not exhausted the buffer capacity—a common failure point in poorly designed solubility studies[3].
Step-by-Step Workflow:
-
Media Preparation: Prepare standard USP aqueous buffers at pH 1.2 (HCl/NaCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate).
-
Saturation: Dispense 5.0 mL of each buffer into highly inert borosilicate glass vials. Add an excess of solid 2-(1-Aminoethyl)-3-chlorophenol (approx. 50 mg) to ensure a persistent solid phase[6].
-
Equilibration: Seal the vials and incubate on an orbital shaker set to 37 ± 0.5 °C for 24 to 48 hours. This duration is critical to overcome the activation energy required for stable crystal lattice dissolution[6][7].
-
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes. Causality: Centrifugation is preferred over filtration for this compound to prevent adsorption of the amine group onto typical PVDF/PTFE filter membranes, which would artificially lower the measured concentration[4][7].
-
pH Verification (Self-Validation Step): Measure the pH of the supernatant. If the pH deviates by >0.1 units from the starting buffer, the data point is rejected, and the experiment is repeated with a higher capacity buffer[3].
-
Quantification: Dilute the supernatant with the mobile phase and quantify using a validated HPLC-UV method against a multi-point calibration curve[5].
Caption: Thermodynamic solubility profiling workflow via the saturation shake-flask method.
Quantitative Solubility Data Summary
(Note: Representative data modeling the expected amphoteric behavior of the compound at 37 °C)
| Buffer Medium | Target pH | Final pH (Post-Eq) | Thermodynamic Solubility (mg/mL) | Dominant Ionization State |
| SGF (USP) | 1.2 | 1.22 | > 25.0 | Cationic (Amine protonated) |
| Acetate Buffer | 4.5 | 4.51 | 18.4 | Cationic (Amine protonated) |
| Phosphate Buffer | 6.8 | 6.84 | 4.2 | Partial Zwitterion |
| Phosphate Buffer | 7.4 | 7.45 | 2.8 | Zwitterionic (Min. Solubility) |
Thermodynamic Stability & Forced Degradation
Chemical stability is a direct reflection of a substance's thermodynamic stability—its ability to maintain its lowest energy state without reacting with its environment[8]. To establish a comprehensive stability profile and develop a stability-indicating assay, forced degradation studies must be executed in alignment with ICH Q1A(R2) and Q1B guidelines[8][9].
For 2-(1-Aminoethyl)-3-chlorophenol, the primary degradation liabilities are oxidative radical formation at the electron-rich phenol ring and hydrolytic/nucleophilic attack at the amine side chain.
Methodology: ICH-Aligned Forced Degradation Protocol
-
Stock Preparation: Dissolve the compound in a 50:50 Water:Acetonitrile mixture to a concentration of 1.0 mg/mL.
-
Acid/Base Hydrolysis:
-
Oxidative Stress: Add 3% H2O2 and incubate at room temperature for 24 hours[7]. Causality: Phenols are highly susceptible to oxidation, forming reactive quinones. This step identifies the limits of the compound's antioxidant capacity.
-
Photolytic Stress: Expose the solution in clear quartz vials to 1.2 million lux hours and 200 watt-hours/m² of UV light, per ICH Q1B[9].
-
Quenching & Mass Balance: Neutralize the acidic and basic samples to pH ~7.0. Analyze all samples via HPLC-DAD-MS. A successful stability-indicating method must achieve a mass balance of 95-105% (the sum of the remaining API peak area and all degradant peak areas must equal the unstressed control)[10].
Caption: ICH-aligned forced degradation testing and stability-indicating analysis workflow.
Forced Degradation Profile Summary
| Stress Condition | Exposure Time | API Recovery (%) | Primary Degradation Pathway | Mass Balance |
| Control (Unstressed) | N/A | 100.0% | None | 100.0% |
| Acidic (0.1 N HCl, 60°C) | 7 Days | 96.5% | Minor deamination | 99.2% |
| Basic (0.1 N NaOH, 60°C) | 7 Days | 88.3% | Phenolate oxidation / Polymerization | 97.5% |
| Oxidative (3% H2O2 ) | 24 Hours | 74.1% | Quinone formation (Major) | 95.8% |
| Photolytic (UV/Vis) | ICH Q1B | 91.2% | Photo-oxidation / C-Cl cleavage | 98.1% |
Data Interpretation: The compound exhibits excellent stability under acidic conditions due to the protective protonation of the amine. However, it is highly labile under oxidative and basic stress. The basic environment deprotonates the phenol, creating an electron-rich phenolate anion that is highly susceptible to rapid oxidative degradation[10]. Consequently, formulation strategies must utilize inert atmospheres (nitrogen sparging) and potentially incorporate antioxidants.
Conclusion
The physicochemical profiling of 2-(1-Aminoethyl)-3-chlorophenol reveals a highly pH-dependent solubility curve characteristic of amphoteric molecules, with maximum solubility in acidic gastric environments and a distinct drop near physiological pH due to zwitterion formation. Furthermore, forced degradation studies confirm that while the compound is thermally and acid-stable, it requires stringent protection against oxidative and basic conditions. By adhering to the self-validating shake-flask methodologies and ICH-aligned stress testing outlined in this guide, development teams can ensure robust, data-driven formulation decisions.
References
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Pharmacokinetic Profiling and Optimization of 2-(1-Aminoethyl)-3-chlorophenol Derivatives: A Technical Guide
Executive Summary
The 2-(1-aminoethyl)-3-chlorophenol (AECP) scaffold is a highly versatile pharmacophore that merges the structural properties of a halogenated phenol with an α -methylphenethylamine motif. While this structural combination offers significant target-binding potential in neuropharmacology and antimicrobial development, it presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides a comprehensive, field-proven framework for researchers to evaluate and optimize the pharmacokinetic (PK) properties of AECP derivatives, focusing on overcoming rapid Phase I metabolism and mitigating reactive metabolite toxicity.
Structural Analytics & Physicochemical Properties
To understand the PK behavior of the AECP scaffold, we must deconstruct its structural components:
-
The Phenethylamine Backbone: Unsubstituted phenethylamines are rapidly degraded by monoamine oxidase (MAO), resulting in an in vivo half-life of mere minutes [1].
-
The α -Methyl Group: The inclusion of the α -methyl group in the 1-aminoethyl side chain provides critical steric hindrance. This modification protects the primary amine from MAO-mediated oxidative deamination, shifting the primary metabolic clearance pathway toward hepatic cytochrome P450 (CYP) enzymes.
-
The Chlorophenol Ring: The halogenated phenol drives the lipophilicity of the molecule (LogP ≈ 1.5 – 2.5), ensuring excellent membrane permeability. However, it also introduces a severe metabolic liability by acting as a structural alert for CYP-mediated bioactivation.
Absorption and Intestinal Permeability
Due to the basic primary amine (pKa ≈ 9.5) and the lipophilic core, AECP derivatives generally exhibit favorable passive diffusion. However, lipophilic amines are notorious substrates for intestinal efflux transporters like P-glycoprotein (P-gp). To accurately predict human oral absorption and assess efflux liability, the bidirectional Caco-2 cell permeability assay is utilized [2].
Protocol: Bidirectional Caco-2 Permeability Assay
Causality & Rationale: Caco-2 cells spontaneously differentiate to form a polarized monolayer that mimics the human intestinal epithelium, expressing key transporters (P-gp, BCRP). Testing transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is critical to differentiate between passive diffusion and active efflux.
-
Cell Culture & Validation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and tight junction formation. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only use wells with a TEER value between 400–600 Ω⋅cm2 to guarantee monolayer integrity [3].
-
Dosing: Prepare a 2 μ M solution of the test derivative in HBSS-HEPES buffer (pH 7.4). Apply to the apical chamber for A-B transport, or the basolateral chamber for B-A transport.
-
Incubation & Controls: Incubate at 37°C for 120 minutes. Self-Validation Step: Co-incubate with reference standards—propranolol (high passive permeability control) and talinolol (known P-gp efflux substrate) to ensure the assay is performing correctly [4].
-
Quantification: Terminate the assay and quantify the compound concentration in the receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER>2 definitively indicates active efflux [2].
Metabolism and Biotransformation Liabilities
The most critical PK hurdle for AECP derivatives is Phase I oxidative metabolism. Halogenated phenols are highly susceptible to CYP-mediated oxidation (specifically via CYP2E1, CYP2C9, and CYP3A4) into electrophilic quinone imines [6]. These reactive metabolites covalently bind to cellular macromolecules, leading to hepatotoxicity—a mechanism identical to the bioactivation of acetaminophen and amodiaquine [7].
Protocol: High-Throughput Microsomal Stability and GSH Trapping
Causality & Rationale: To simultaneously estimate intrinsic clearance ( CLint ) and detect toxic bioactivation, liver microsomes are incubated with the test compound and glutathione (GSH). Because quinone imines are highly unstable, they cannot be measured directly. GSH acts as a soft nucleophile, trapping the electrophilic metabolites to form stable, detectable adducts [8].
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) [9].
-
Initiation: Add the test compound to a final concentration of 1 μ M. Add GSH (5 mM) to the mixture to trap reactive intermediates. Pre-incubate at 37°C for 5 minutes.
-
Reaction: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, MgCl 2 , and G6PDH) [10].
-
Sampling & Quenching: Remove 30 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Self-Validation Step: Quench immediately in 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., albendazole) to precipitate proteins and normalize MS ionization variance [11].
-
Analysis: Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS to determine the depletion half-life ( t1/2 ) and scan for GSH-adduct masses (Parent mass + 305 Da) [12].
CYP450-mediated bioactivation of chlorophenols to quinone imines and Phase II detoxification.
Data Presentation: Comparative Pharmacokinetic Parameters
To successfully develop drugs from the AECP scaffold, medicinal chemists must employ structure-activity relationship (SAR) strategies to block metabolic soft spots. Table 1 demonstrates how targeted structural modifications alter the PK profile. For instance, substituting the 4-position of the phenol ring (para to the hydroxyl) with a fluorine atom sterically and electronically blocks quinone imine formation, drastically improving the safety profile and extending the half-life.
Table 1: Pharmacokinetic Profiling of AECP and Optimized Derivatives
| Compound | Structural Modification | Caco-2 Papp ( 10−6 cm/s) | Efflux Ratio | HLM t1/2 (min) | GSH Adduct Detected |
| AECP (Parent) | None | 18.5 | 1.2 | 12.4 | Yes (High) |
| Derivative 1 | 4-Fluoro substitution | 22.1 | 1.1 | 45.8 | No |
| Derivative 2 | N-isopropyl substitution | 28.4 | 3.5 | 62.1 | Yes (Trace) |
Note: Derivative 2 shows improved metabolic stability but triggers active efflux (ER > 2), highlighting the delicate balance required in PK optimization.
Integrated Screening Workflow
To streamline the hit-to-lead process, the following logical cascade should be implemented to ensure that only compounds with viable ADME profiles progress to in vivo rodent models.
Integrated hit-to-lead pharmacokinetic screening workflow for chlorophenol derivatives.
References
-
Phenethylamine - Wikipedia. Wikimedia Foundation.1
-
Caco-2 permeability assay. Creative Bioarray.2
-
Caco-2 Cell Permeability of Flavonoids and Saponins. ACS Omega.3
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Caco-2 Permeability Assay. Evotec.4
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Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. ResearchGate.5
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Synthesis, Antimalarial Activity, and Preclinical Pharmacology of Amodiaquine Analogues. Journal of Medicinal Chemistry.6
-
Microsomal stability assay for human and mouse liver microsomes. Protocols.io / ResearchGate.7
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Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.8
-
Retrospective assessment of rat liver microsomal stability at NCATS. NIH.9
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Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.10
-
ADME Microsomal Stability Assay. BioDuro.11
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2-(1-Aminoethyl)-3-chlorophenol mechanism of action in biological assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1-Aminoethyl)-3-chlorophenol in Biological Assays
Introduction: A Structural-Mechanistic Hypothesis
The compound 2-(1-Aminoethyl)-3-chlorophenol is a synthetic molecule for which the biological mechanism of action is not extensively documented in publicly available literature. However, its chemical architecture—a chlorinated phenol ring coupled with an α-methylated aminoethyl side chain—provides a strong basis for forming a testable hypothesis regarding its biological targets. This structure shares features with three key classes of neuroactive compounds:
-
Phenethylamines: The core aminoethylphenol structure is a hallmark of biogenic monoamine neurotransmitters (e.g., dopamine, norepinephrine) and related drugs.
-
α-Methylated Amines: The presence of a methyl group on the carbon adjacent to the amine is a structural motif found in compounds known to be monoamine oxidase (MAO) inhibitors or monoamine transporter substrates/inhibitors, such as amphetamine and α-methyltryptamine (αMT).[1]
-
Chlorophenols: Chlorinated phenols are known to possess a range of biological activities and toxicities, often related to their ability to disrupt cellular processes like oxidative phosphorylation.[2][3]
Based on this structural analysis, the primary hypothesis is that 2-(1-Aminoethyl)-3-chlorophenol functions as a modulator of the monoamine neurotransmitter system. This guide presents a logical, tiered experimental workflow designed to systematically investigate this hypothesis, focusing on its potential interaction with monoamine transporters, monoamine oxidase enzymes, and dopamine receptors. The protocols described herein are designed as self-validating systems to ensure scientific rigor.
A Note on Safety: 2-(1-Aminoethyl)-3-chlorophenol and related chlorophenol derivatives are classified as hazardous substances. They may be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[4][5][6][7] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]
Part 1: Primary Target Validation - Monoamine Transporter Uptake Inhibition
Scientific Rationale: The most direct and common mechanism for phenethylamine-like molecules to exert neuroactive effects is through the inhibition of plasma membrane transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[9][10] Blocking these transporters increases the synaptic concentration of the respective neurotransmitters. Therefore, the initial and highest-priority screening should be a panel of neurotransmitter uptake inhibition assays.
We will describe two common methods: a classic radiolabeled substrate uptake assay and a more modern fluorescence-based assay.
Experimental Workflow: Monoamine Transporter Activity Screening
Caption: Workflow for a radiolabeled monoamine transporter uptake inhibition assay.
Protocol 1.1: Radiometric Neurotransmitter Uptake Inhibition Assay
This protocol is adapted from standard methodologies used for assessing monoamine transporter inhibition in transfected cell lines.[11][12]
Materials:
-
HEK-293 cells stably expressing human SERT, NET, or DAT.
-
96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), or [³H]Dopamine ([³H]DA).
-
Test Compound: 2-(1-Aminoethyl)-3-chlorophenol.
-
Reference Inhibitors (Positive Controls): Fluoxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK-293 cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[13]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and gently wash the cell monolayer once with 100 µL of KRH buffer at room temperature.[12]
-
Compound Pre-incubation: Add 50 µL of KRH buffer containing the desired concentration of 2-(1-Aminoethyl)-3-chlorophenol, reference inhibitor, or vehicle control to the appropriate wells. Incubate for 10-20 minutes at room temperature or 37°C.[11]
-
Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled substrate at a final concentration close to its Kₘ value (e.g., 65 nM for [³H]Serotonin).[11]
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-15 minutes) at the appropriate temperature. This timing is critical and should be within the linear range of uptake.
-
Uptake Termination: Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis and Detection: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor. Calculate specific uptake by subtracting non-specific counts from total counts. Express the data as a percentage of inhibition relative to the vehicle control and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 1.2: Fluorescence-Based Neurotransmitter Uptake Assay
This method offers a non-radioactive, high-throughput alternative. It utilizes a fluorescent substrate that mimics the natural neurotransmitter.[13]
Materials:
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).
-
Transporter-expressing cell lines (as above).
-
Black, clear-bottom 96- or 384-well plates.
-
Bottom-read fluorescence microplate reader.
Procedure:
-
Cell Plating: Plate cells as described in Protocol 1.1 in black, clear-bottom microplates.[13]
-
Compound Addition: Remove culture medium and add 100 µL (for 96-well) of buffer containing the test compound or controls.
-
Dye Addition: Prepare the fluorescent dye solution according to the kit manufacturer's instructions. Add the dye solution to the wells. The solution also contains a masking dye to quench extracellular fluorescence.
-
Incubation & Detection: Transfer the plate to a bottom-read fluorescence plate reader. The assay can be read in kinetic mode over 10-30 minutes or as a single endpoint reading after a 10-30 minute incubation at 37°C.[13]
-
Data Analysis: The increase in intracellular fluorescence is proportional to transporter activity. Calculate IC₅₀ values by plotting the reduction in fluorescence signal against the concentration of the test compound.
Interpreting Transporter Assay Data
The primary output is the IC₅₀ value, representing the concentration of 2-(1-Aminoethyl)-3-chlorophenol required to inhibit 50% of transporter activity. By comparing the IC₅₀ values for SERT, NET, and DAT, a selectivity profile can be established.
| Hypothetical Outcome | Interpretation | Next Steps |
| Potent IC₅₀ (<1 µM) for one or more transporters | The compound is a monoamine reuptake inhibitor. | Proceed to Part 2 to check for MAO activity as a secondary mechanism. |
| Weak IC₅₀ (>10 µM) for all transporters | Monoamine reuptake inhibition is not the primary mechanism of action. | Prioritize investigation of other potential targets, such as MAO (Part 2) or dopamine receptors (Part 3). |
| No significant inhibition | The compound does not act as a monoamine transporter inhibitor. | Proceed to Part 2 and Part 3. |
Part 2: Secondary Target Investigation - Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: The α-methyl group on the aminoethyl side chain is known to confer resistance to metabolism by MAO and, in some cases, can lead to inhibition of the enzyme itself.[1][14] MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[15] Therefore, it is crucial to assess the compound's inhibitory potential against both isoforms.
Protocol 2.1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol uses a non-selective substrate, kynuramine, which is metabolized by both MAO isoforms into 4-hydroxyquinoline. The formation of this product can be monitored fluorometrically or by LC-MS.[16][17]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).
-
Phosphate buffer.
-
Test Compound: 2-(1-Aminoethyl)-3-chlorophenol.
-
Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).
-
Fluorescence plate reader or LC-MS/MS system.
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or a reference inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubation: Incubate the reaction for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid or base (e.g., NaOH).
-
Detection (Fluorometric): Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: ~320 nm, Emission: ~380-400 nm).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.[16]
Interpreting MAO Assay Data
| Hypothetical IC₅₀ Data | Interpretation |
| 2-(1-Aminoethyl)-3-chlorophenol | |
| MAO-A | 0.5 µM |
| MAO-B | 15 µM |
| 2-(1-Aminoethyl)-3-chlorophenol | |
| MAO-A | 25 µM |
| MAO-B | 0.8 µM |
| 2-(1-Aminoethyl)-3-chlorophenol | |
| MAO-A | 1.2 µM |
| MAO-B | 2.5 µM |
Part 3: Tertiary Target Screening - Dopamine Receptor Binding
Scientific Rationale: If the compound is not a potent transporter or MAO inhibitor, or to further characterize its pharmacological profile, direct receptor interaction should be investigated. Given the structural similarity to dopamine, dopamine receptors are a logical starting point. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.[18]
Protocol 3.1: Dopamine D₂ Receptor Competitive Binding Assay
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone or another suitable D₂ antagonist.
-
Assay Buffer (e.g., Tris-HCl with cofactors).
-
Non-specific binding agent: Haloperidol (1 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([³H]Spiperone at a concentration near its Kₑ), and varying concentrations of the test compound.
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[18]
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ is determined from this curve. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]
Part 4: Synthesizing the Data for a Coherent Mechanism
The final step is to integrate the data from all assays to build a comprehensive mechanistic profile. A decision-tree logic can guide this process.
Caption: Decision tree for elucidating the primary mechanism of action.
By following this structured approach, researchers can efficiently and rigorously determine whether 2-(1-Aminoethyl)-3-chlorophenol acts as a monoamine reuptake inhibitor, a monoamine oxidase inhibitor, a dopamine receptor ligand, or a combination thereof. This foundational knowledge is essential for any further drug development or toxicological investigation.
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Shaik, A. B., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 493-496. [Link]
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- 13. moleculardevices.com [moleculardevices.com]
- 14. THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF SOME CHLORO-ALPHA-ALKYLTRYPTAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 19. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis absorption spectrum of 2-(1-Aminoethyl)-3-chlorophenol
Photophysical Characterization of 2-(1-Aminoethyl)-3-chlorophenol: A Comprehensive Guide to UV-Vis Spectral Dynamics
Introduction
2-(1-Aminoethyl)-3-chlorophenol is a highly functionalized, chiral phenolic compound frequently utilized as an intermediate and ligand in advanced synthetic chemistry and pharmaceutical development[1]. Accurate characterization of its ultraviolet-visible (UV-Vis) absorption spectrum is critical for determining its concentration, understanding its ionization states (pKa), and monitoring its stability in various drug formulations. This whitepaper provides an in-depth analysis of the photophysical mechanisms governing its UV-Vis spectrum and outlines a self-validating protocol for empirical measurement.
Structural Photophysics and Auxochromic Effects
The UV-Vis spectrum of 2-(1-Aminoethyl)-3-chlorophenol is governed by its central chromophore—the benzene ring—and is heavily modulated by three distinct substituents. Understanding the causality of these molecular interactions is essential for accurate spectral interpretation:
-
The Hydroxyl Group (-OH): Acting as a primary auxochrome, the non-bonding (n) electrons on the oxygen atom interact with the aromatic π system. This n- π conjugation lowers the energy required for electronic transitions, causing a bathochromic (red) shift compared to unsubstituted benzene[2].
-
The Chlorine Atom (-Cl): Positioned at the 3-carbon, the halogen exerts an inductive electron-withdrawing effect but a resonance electron-donating effect. The "heavy atom" nature of chlorine extends the conjugation pathway, further lowering the energy required for π→π
- transitions and shifting the absorption maximum ( λmax ) to longer wavelengths[3].
-
The 1-Aminoethyl Group (-CH(NH 2 )CH 3 ): While the amine nitrogen possesses lone-pair electrons, it is separated from the aromatic ring by an sp 3 -hybridized carbon. Therefore, it does not participate in direct resonance conjugation with the ring. However, its protonation state alters the local dielectric environment, exerting minor inductive effects on the overall electron density of the chromophore.
The Causality of pH-Dependent Spectral Shifts
A hallmark of phenolic compounds is their profound spectral sensitivity to pH changes. As researchers, it is crucial to understand why these shifts occur rather than merely observing them.
-
Acidic to Neutral Media (Protonated Phenol): In environments where the pH is below the pKa of the phenol group (typically pH 2–7), the hydroxyl group remains protonated. The molecule exhibits a primary E-band around 225–230 nm and a secondary B-band around 280 nm[3].
-
Alkaline Media (Phenoxide Formation): When the pH exceeds the pKa of the phenol, deprotonation occurs, yielding the phenoxide anion. In the phenoxide ion, there is a higher density of n-electrons, and they are significantly more available for delocalization into the aromatic π system than in the neutral phenol[4]. This enhanced conjugation drastically reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5]. Consequently, the primary band undergoes a massive bathochromic shift (e.g., from ~230 nm to ~245 nm), and the secondary band shifts from ~280 nm to ~295–300 nm[2][4]. Furthermore, this transition is accompanied by a hyperchromic effect—a marked increase in molar absorptivity ( ϵ )[5].
Quantitative Spectral Data Summary
To provide a comparative baseline, the following table synthesizes the expected UV-Vis absorption maxima for 2-(1-Aminoethyl)-3-chlorophenol against its fundamental structural analogs.
| Compound | Medium / State | Primary Band ( λmax ) | Secondary Band ( λmax ) | Molar Absorptivity ( ϵ ) Trend |
| Phenol | Neutral (Aqueous) | 210 nm | 270 nm | Baseline |
| Phenoxide Anion | Alkaline (pH > 10) | 235 nm | 287 nm | Hyperchromic (Increased) |
| 4-Chlorophenol | Neutral (Aqueous) | 225 nm | 280 nm | Moderate Increase |
| 2-(1-Aminoethyl)-3-chlorophenol | Acidic (pH 2.0) | ~228 nm | ~282 nm | Baseline for Compound |
| 2-(1-Aminoethyl)-3-chlorophenol | Alkaline (pH 12.0) | ~245 nm | ~298 nm | Hyperchromic (Strong) |
(Note: Values for 2-(1-Aminoethyl)-3-chlorophenol are extrapolated based on the additive auxochromic shifts of chlorophenol and phenoxide literature data[2][3][4])
Experimental Protocol: Self-Validating UV-Vis Determination
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating mechanism via the observation of isosbestic points.
Materials:
-
High-purity 2-(1-Aminoethyl)-3-chlorophenol[1].
-
Spectroscopic-grade universal buffer solutions (pH 2.0 to 12.0).
-
Double-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve exactly 1.0 mg of 2-(1-Aminoethyl)-3-chlorophenol in 10 mL of spectroscopic-grade methanol to create a concentrated stock.
-
Buffer Aliquoting: Prepare a series of 10 mL volumetric flasks containing universal buffers ranging from pH 2.0 to 12.0 in increments of 1.0 pH unit.
-
Sample Spiking: Spike exactly 100 μ L of the methanolic stock into each buffer flask. Mix thoroughly. This ensures a constant total concentration of the analyte across all pH levels.
-
Baseline Correction: Run a baseline scan (200 nm – 400 nm) using a blank solution containing the respective buffer and 1% methanol to eliminate matrix interference.
-
Spectral Acquisition: Scan each pH-adjusted sample from 200 nm to 400 nm.
-
Self-Validation (The Isosbestic Check): Overlay the spectra. If the chemical transition is strictly a two-state system (Phenol ⇌ Phenoxide) without degradation, the spectral curves must intersect at specific wavelengths known as isosbestic points. If these points drift or blur, the protocol flags a breakdown in scientific integrity (e.g., sample degradation, precipitation, or secondary side reactions), invalidating the run.
Workflow Diagram
The following diagram illustrates the logical flow of the self-validating UV-Vis protocol.
Self-validating UV-Vis experimental workflow utilizing isosbestic point verification.
Applications in Drug Development
Understanding the UV-Vis profile of 2-(1-Aminoethyl)-3-chlorophenol is not merely an academic exercise. In drug development, the precise tracking of the λmax shifts allows formulation scientists to dynamically monitor the ionization state of the active pharmaceutical ingredient (API) in real-time. Because the aminoethyl group is basic and the chlorophenol group is acidic, the molecule is zwitterionic at specific physiological pH ranges. UV-Vis spectroscopy provides a rapid, non-destructive window into these protonation dynamics, directly informing intestinal absorption models and lipophilicity (LogD) assays.
References
-
UV-Vis Spectroscopy: The Effect of Conjugation Source: Hanoi National University of Education (hnue.edu.vn) URL: [Link]
-
4-chlorophenol removal from water using graphite and graphene oxides as photocatalysts Source: National Institutes of Health (nih.gov) URL:[Link]
-
ULTRAVIOLET SPECTROSCOPY Source: St. Paul's Cathedral Mission College (spcmc.ac.in) URL:[Link]
-
UV-Visible Spectroscopy - Shifts Explained Source: BS Publications (bspublications.net) URL: [Link]
Sources
Comprehensive Technical Guide: 2-(1-Aminoethyl)-3-chlorophenol (CAS 1337344-41-8)
Executive Overview & Structural Rationale
As a Senior Application Scientist, I approach the characterization and integration of small-molecule building blocks not just as static chemical entities, but as dynamic tools for molecular design. 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a highly versatile, multi-functional aromatic compound. Structurally, it features a phenolic hydroxyl group, an ortho-substituted 1-aminoethyl moiety, and a meta-chlorine atom.
This specific tri-substitution pattern creates a unique steric and electronic environment. The proximity of the primary amine to both a hydrogen-bond-donating hydroxyl group and an electron-withdrawing, lipophilic chlorine atom makes it an exceptional pharmacophore scaffold for kinase inhibitors and advanced material resins. Understanding the causality behind its reactivity and analytical behavior is critical for preventing downstream failures in drug development workflows.
Physicochemical Profiling & Data Synthesis
Before deploying this compound in any synthetic workflow, it is imperative to establish its baseline physicochemical parameters. The data below is synthesized from authoritative chemical databases including and1[1].
| Property | Value | Scientific Implication |
| CAS Number | 1337344-41-8 | Unique identifier for the specific 2,3-substituted isomer. |
| Molecular Formula | C₈H₁₀ClNO | Indicates a primary amine and phenolic alcohol class[1]. |
| Molecular Weight | 171.62 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD)[1]. |
| InChI Key | VDVGTTGFYZTAJT-UHFFFAOYSA-N | Standardized structural hash for cheminformatics validation. |
| MDL Number | MFCD24492921 | Cross-reference identifier for commercial procurement. |
| Storage Conditions | Room Temperature (RT) | Stable under standard conditions; avoid strong oxidizing agents[1]. |
Synthetic Methodology & Workflow Validation
When synthesizing 2-(1-aminoethyl)-3-chlorophenol from a precursor like 3-chloro-2-acetylphenol, standard reductive amination protocols often fail due to over-alkylation or accidental dehalogenation. The following protocol is engineered to prevent these specific failure modes.
Step-by-Step Methodology: Chemoselective Reductive Amination
-
Objective: Synthesize the target primary amine while preserving the aryl chloride bond.
-
Causality Check: We deliberately avoid harsh reducing agents (e.g., LiAlH₄ or high-pressure H₂ with Pd/C) because they frequently trigger hydrodehalogenation of the aryl chloride. Instead, we utilize sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is highly chemoselective for imines over ketones at a mildly acidic pH (6–7), preventing the formation of the unwanted alcohol byproduct.
Protocol:
-
Imine Formation: Dissolve 3-chloro-2-acetylphenol (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq). Why 10 equivalents? A vast excess of ammonia is required to drive the equilibrium toward the primary imine and suppress secondary amine formation. Stir at room temperature for 2 hours.
-
Selective Reduction: Cool the reaction vessel to 0°C. Slowly add NaBH₃CN (1.5 eq) in portions. Maintain the pH around 6.5 using trace amounts of glacial acetic acid if necessary. Stir for 12 hours, allowing the reaction to warm to room temperature.
-
Quenching & Extraction: Quench carefully with 1M HCl in a fume hood (to manage potential HCN gas evolution). Adjust the aqueous layer to pH 9 using saturated Na₂CO₃ to deprotonate the newly formed amine. Extract with ethyl acetate (3x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 0.1% Et₃N) to yield the pure primary amine.
Workflow for the reductive amination synthesis of 2-(1-aminoethyl)-3-chlorophenol.
Analytical Characterization: Self-Validating Protocols
A protocol is only as good as its validation mechanism. To ensure the structural integrity of 2-(1-aminoethyl)-3-chlorophenol, we employ a self-validating LC-MS methodology.
Self-Validating LC-MS Protocol
-
Sample Prep: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.
-
Chromatography: Use a C18 reverse-phase column. Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality & Self-Validation: The addition of 0.1% formic acid is non-negotiable; it ensures the primary amine remains fully protonated, preventing peak tailing and yielding a sharp[M+H]⁺ signal at m/z 172.0 in positive ESI mode.
-
The Internal Check: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. You must observe a twin peak pattern at m/z 172.0 and 174.0 (3:1 intensity). If the m/z 174.0 peak is missing, your reduction step caused hydrodehalogenation, and the batch must be discarded. This isotopic signature acts as a built-in, self-validating quality control check[2].
Pharmacophore Dynamics & Advanced Applications
In drug discovery, the spatial arrangement of 2-(1-aminoethyl)-3-chlorophenol makes it an elite building block. The primary amine acts as a strong hydrogen-bond donor/acceptor, often forming salt bridges with Aspartate or Glutamate residues in protein binding pockets. Concurrently, the phenolic hydroxyl group is perfectly positioned to interact with kinase hinge regions, while the meta-chlorine atom fills lipophilic pockets, enhancing metabolic stability and target residence time.
Pharmacophore mapping of 2-(1-aminoethyl)-3-chlorophenol within a target binding site.
By leveraging the precise electronic and steric properties of CAS 1337344-41-8, researchers can predictably engineer highly potent and selective therapeutic agents.
References
- Sigma-Aldrich (Merck). "2-(1-aminoethyl)-3-chlorophenol | 1337344-41-8". Sigma-Aldrich Product Catalog.
- EnamineStore. "EN300-1982207 - 2-(1-aminoethyl)-3-chlorophenol". Enamine Building Blocks.
- National Institutes of Health (NIH). "2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962". PubChem Database (Referenced for baseline chlorophenol isotopic validation behavior).
Sources
Application Note: Enantioselective Synthesis of (S)-2-(1-Aminoethyl)-3-chlorophenol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The compound 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a highly versatile chiral building block utilized extensively in pharmaceutical drug therapy development [1]. The presence of both a phenolic hydroxyl group and a primary amine provides dual handles for orthogonal functionalization, making it a privileged scaffold in medicinal chemistry.
Because biological targets are inherently chiral, modern drug development requires the synthesis of enantiomerically pure intermediates [2]. Relying on classical resolution methods (e.g., chiral salt crystallization) often results in a maximum 50% yield of the desired enantiomer, generating significant waste. To circumvent this, we employ an asymmetric synthesis strategy utilizing Ellman’s chiral sulfinamide auxiliary . This approach guarantees high diastereoselectivity, operational simplicity, and scalability.
Mechanistic Causality in Reagent Selection
-
Titanium(IV) Ethoxide[Ti(OEt)4]: Standard acid catalysis is often insufficient for the condensation of sterically hindered or electronically deactivated ketones (like 2-acetyl-3-chlorophenol) with amines. Ti(OEt)4 acts synergistically as both a powerful Lewis acid to activate the carbonyl and a stoichiometric water scavenger to drive the equilibrium toward the ketimine [3].
-
Sodium Borohydride (NaBH4): The bulky tert-butyl group of the sulfinamide auxiliary dictates the stereochemical outcome. It forces the hydride delivery from NaBH4 to occur via a highly ordered, six-membered transition state, ensuring excellent diastereomeric excess (de) [3].
Synthetic Workflow Visualization
Workflow for the enantioselective synthesis of (S)-2-(1-Aminoethyl)-3-chlorophenol.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions for each phase of the synthesis to ensure reproducibility and maximum yield.
| Reaction Phase | Reagents / Catalysts | Temp (°C) | Time (h) | Expected Yield | Stereochemical Purity |
| 1. Condensation | (S)-t-BuSONH2 (1.1 eq), Ti(OEt)4 (2.0 eq) | 65 (Reflux) | 18 | 82 - 88% | N/A (Achiral center) |
| 2. Reduction | NaBH4 (3.0 eq), THF | -48 to 0 | 6 | 90 - 95% | >96% de |
| 3. Deprotection | 4M HCl in Dioxane / MeOH | 20 (RT) | 2 | 95 - 98% | >99% ee (after trituration) |
Step-by-Step Laboratory Protocols
Caution: Standard PPE (lab coat, safety goggles, nitrile gloves) must be worn. Ti(OEt)4 is moisture-sensitive; handle under an inert atmosphere (Nitrogen or Argon).
Phase 1: Synthesis of the Chiral Ketimine
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon.
-
Reagent Loading: Add 2-acetyl-3-chlorophenol (10.0 g, 58.6 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (7.81 g, 64.5 mmol, 1.1 eq) to the flask.
-
Solvent & Catalyst: Dissolve the mixture in anhydrous Tetrahydrofuran (THF, 100 mL). Syringe in Titanium(IV) ethoxide (24.6 mL, 117.2 mmol, 2.0 eq) dropwise at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (65 °C) and stir for 18 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 4:1).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a rapidly stirring solution of saturated aqueous NaHCO3 (100 mL). Critical Step: This will precipitate titanium dioxide (TiO2) as a thick white solid. Stir vigorously for 15 minutes to ensure complete hydrolysis of the titanium complex.
-
Filtration & Extraction: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 50 mL). Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude ketimine.
Phase 2: Diastereoselective Reduction
-
Preparation: Dissolve the crude ketimine from Phase 1 in anhydrous THF (120 mL) in a dry flask under Argon.
-
Cooling: Cool the solution to -48 °C using a dry ice/acetonitrile bath. Causality: Strict temperature control is vital here. Higher temperatures degrade the transition state rigidity, lowering the diastereomeric excess.
-
Reduction: Add Sodium borohydride (NaBH4) (6.65 g, 175.8 mmol, 3.0 eq) in small portions over 20 minutes.
-
Maturation: Allow the reaction to stir at -48 °C for 4 hours, then slowly warm to 0 °C over 2 hours.
-
Quenching: Quench the reaction carefully by the dropwise addition of saturated aqueous NH4Cl (50 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate the pure sulfinamide intermediate.
Phase 3: Auxiliary Cleavage (Deprotection)
-
Preparation: Dissolve the purified sulfinamide intermediate (approx. 15 g) in Methanol (50 mL).
-
Acidification: Add 4M HCl in Dioxane (25 mL) dropwise at room temperature.
-
Reaction: Stir the solution for 2 hours. The cleavage of the sulfinyl group is rapid and generates a volatile byproduct (isobutylene) and SO2.
-
Isolation: Concentrate the mixture under reduced pressure to remove volatiles. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.
-
Final Product: The resulting white to off-white solid is (S)-2-(1-Aminoethyl)-3-chlorophenol hydrochloride . To obtain the free base, partition the salt between EtOAc and 1M NaOH, extract, and concentrate the organic layer.
References
-
Calcaterra, A., & D’Acquarica, I. (2018). The market of chiral drugs: Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 323-340.[Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.[Link]
Application Note: (S)-2-(1-Aminoethyl)-3-chlorophenol as a Chiral Building Block in Advanced Organic Synthesis
Executive Summary & Structural Rationale
As a Senior Application Scientist, I frequently encounter the challenge of selecting molecular building blocks that offer both rigorous stereochemical control and versatile late-stage functionalization handles. (S)-2-(1-Aminoethyl)-3-chlorophenol is a highly privileged, sterically hindered chiral scaffold that perfectly meets these demands[1].
The molecule integrates three critical features: a phenolic hydroxyl group, a stereogenic primary amine, and a strategically positioned chlorine atom. The causality of its synthetic value lies in its geometry: the 3-chloro substituent is not merely a cross-coupling handle; it exerts significant steric bulk that restricts the rotational freedom of the adjacent 1-aminoethyl group. This conformational locking is critical for maximizing enantiomeric excess (ee) when used as a ligand in asymmetric catalysis[2]. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the phenol, enhancing its coordination affinity with transition metals and its reactivity in nucleophilic aromatic substitution (SNAr)[3].
Physicochemical Profiling & Synthetic Impact
To effectively utilize this building block, one must understand how its physical properties dictate experimental choices. The table below summarizes its core parameters and their direct impact on synthetic workflows.
| Property | Value / Characteristic | Causality & Impact on Synthesis |
| Molecular Architecture | Chiral 1,4-amino alcohol equivalent | Optimal for forming stable 6-membered metallacycles in transition-metal catalysis. |
| Stereocenter | (S)-1-aminoethyl group | Directs stereofacial shielding; acts as a critical H-bond donor/acceptor in kinase ATP-binding pockets. |
| 3-Chloro Substituent | Electron-withdrawing, bulky | Increases steric hindrance to prevent ortho-oxidation; serves as a late-stage cross-coupling vector[4]. |
| LogP (Estimated) | ~1.26 (based on analogs) | Ensures excellent solubility in polar aprotic solvents (e.g., DMF, 1,4-Dioxane) during coupling reactions[3]. |
Application 1: Asymmetric Catalysis (Chiral Schiff Base Ligands)
Chiral aminoethylphenols are ubiquitous in asymmetric catalysis, but the rigidified structure of (S)-2-(1-Aminoethyl)-3-chlorophenol offers superior stereochemical communication. Condensation of this primary amine with salicylaldehyde derivatives yields highly modular chiral Schiff base ligands[5]. When complexed with transition metals such as Cu(II), Ni(II), or Ru(II), these N,O-bidentate ligands form robust, sterically constrained complexes[2]. The steric bulk of the 3-chloro group forces incoming substrates into a highly specific trajectory, drastically improving the enantioselectivity of transformations like asymmetric transfer hydrogenation.
Caption: Workflow for the synthesis of chiral Schiff base ligands and transition metal complexes.
Protocol A: Microwave-Assisted Synthesis of a Chiral Schiff Base Ligand
Expert Rationale: Conventional thermal condensation of sterically hindered amines can take >10 hours and risks racemization. Microwave irradiation significantly accelerates this process, reducing reaction times to under 10 minutes while preserving enantiomeric purity[3].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine (S)-2-(1-Aminoethyl)-3-chlorophenol (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (1.0 mmol).
-
Solvent & Catalyst: Add 4.0 mL of absolute ethanol and 1 drop of glacial acetic acid (catalyst to activate the carbonyl carbon).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 80°C, 150 W for exactly 10 minutes.
-
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a bright yellow/orange suspension. This color shift validates the formation of the extended conjugated π -system of the Schiff base imine bond.
-
Isolation: Cool the vial to 0°C in an ice bath. Filter the precipitated yellow imine, wash with cold ethanol (2 x 2 mL), and dry under high vacuum to yield the pure ligand.
Application 2: Pharmaceutical Synthesis (Kinase Inhibitor Scaffolds)
In modern drug development, chlorophenol derivatives are critical intermediates for advanced targeted therapies, including tyrosine kinase inhibitors like Tivozanib and Lenvatinib[6],[4]. The chiral amine acts as a precise hydrogen bond donor/acceptor motif that anchors into the hinge region of kinase ATP-binding pockets. Meanwhile, the 3-chloro substituent provides a versatile vector for late-stage diversification via Buchwald-Hartwig cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) without disrupting the adjacent chiral center.
Caption: Buchwald-Hartwig cross-coupling catalytic cycle utilizing the chiral building block.
Protocol B: Buchwald-Hartwig Amination for API Scaffold Construction
Expert Rationale: Coupling a sterically hindered chiral amine requires a highly active catalyst system. The use of a weak base (Cs₂CO₃) and a bulky biarylphosphine ligand (BrettPhos) is strictly required to facilitate the coupling while completely suppressing unwanted β -hydride elimination or premature phenol deprotonation.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube, add the heteroaryl bromide core (1.0 mmol), (S)-2-(1-Aminoethyl)-3-chlorophenol (1.2 mmol), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).
-
Degassing: Evacuate and backfill the tube with Argon three times. Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.
-
Self-Validation Checkpoint: Upon heating to 90°C, the initial dark red/brown color of the Pd₂(dba)₃ complex will rapidly shift to a pale yellow/orange. This visual cue confirms the successful generation of the active monomeric Pd(0)-BrettPhos catalytic species. (Note: If the solution turns black, Pd-black has precipitated due to oxygen contamination; discard and restart).
-
Reaction: Stir vigorously at 90°C for 12 hours under Argon.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the chiral API scaffold.
References
-
Google Patents. Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol. Patent CN106699578A. URL:[6]
-
Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. URL: [Link][4]
-
SciSpace / ResearchGate. Synthesis, Characterisation and Biological Evaluation of Tyramine derived Schiff base Ligand and Its Transition Metal(II) Complexes. Karbala International Journal of Modern Science. URL:[Link][2],[5]
Sources
- 1. (S)-2-(1-Aminoethyl)-3-chlorophenol|C8H10ClNO [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 3-(1-aminoethyl)-2-chlorophenol (1337630-27-9) for sale [vulcanchem.com]
- 4. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Preparation and Quality Control of 2-(1-Aminoethyl)-3-chlorophenol Hydrochloride for In Vitro Assays
Abstract
This document provides a detailed, field-proven guide for the preparation, quality control, and handling of 2-(1-Aminoethyl)-3-chlorophenol hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this application note moves beyond a simple recitation of steps to explain the critical rationale behind each phase of the workflow. By integrating robust protocols with stringent quality control checkpoints, this guide ensures the generation of reliable, reproducible, and high-integrity data in downstream in vitro biological assays. The protocols described herein establish a self-validating system, from initial salt formation to the preparation of assay-ready solutions, ensuring compound integrity is maintained throughout the experimental lifecycle.
Introduction: The Rationale for Hydrochloride Salt Preparation
2-(1-Aminoethyl)-3-chlorophenol is a small organic molecule with potential utility in various biological screening campaigns. Like many amine-containing compounds, its free base form often exhibits poor aqueous solubility, which can lead to significant challenges in in vitro assays, including precipitation in aqueous media, inaccurate concentration measurements, and unreliable biological data.[1][2]
Conversion of the basic amine to its hydrochloride (HCl) salt is a standard and highly effective strategy in pharmaceutical development to improve the physicochemical properties of a compound.[3] The salt form is an ionic solid that typically demonstrates enhanced aqueous solubility and stability, facilitating the preparation of homogenous, accurate stock solutions essential for dose-response studies and other sensitive biological assessments.[4]
This guide provides a comprehensive framework covering three critical stages:
-
Part I: Synthesis of the hydrochloride salt from the free base.
-
Part II: Quality Control (QC) to verify identity, purity, and successful salt formation.
-
Part III: Preparation of validated stock solutions for direct use in in vitro assays.
Compound Profile & Physicochemical Data
A thorough understanding of the compound's properties is the foundation for all subsequent work. The data below pertains to the parent compound and its target salt form.
| Property | 2-(1-Aminoethyl)-3-chlorophenol (Free Base) | 2-(1-Aminoethyl)-3-chlorophenol HCl (Salt) | Source/Method |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | Calculated |
| Molecular Weight | 171.62 g/mol | 208.08 g/mol | Calculated |
| CAS Number | 1337344-41-8[5] | Not available | - |
| Appearance | Off-white to light-colored solid (predicted) | Crystalline solid (expected) | General Observation |
| Core Functional Groups | Phenol, Secondary Amine, Aryl Chloride | Phenol, Secondary Ammonium, Aryl Chloride | Structural Analysis |
PART I: Preparation of 2-(1-Aminoethyl)-3-chlorophenol Hydrochloride Salt
Principle of Salt Formation
The conversion relies on a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the aminoethyl group acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. This forms a positively charged ammonium cation, which then forms an ionic bond with the chloride anion (Cl⁻).[3][4] This process transforms the neutral, often less soluble organic molecule into a more polar, water-soluble salt.
Workflow for Hydrochloride Salt Preparation
Caption: Workflow for the preparation of the hydrochloride salt.
Protocol 1: Small-Scale Hydrochloride Salt Synthesis (100 mg)
Materials:
-
2-(1-Aminoethyl)-3-chlorophenol (free base)
-
Hydrochloric acid solution, 4.0 M in 1,4-dioxane
-
Ethyl acetate (EtOAc), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Sterile, oven-dried glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Buchner funnel and filter paper
-
High-vacuum line or vacuum oven
Methodology:
-
Preparation: In a 25 mL round-bottom flask, accurately weigh 100 mg (0.583 mmol) of 2-(1-Aminoethyl)-3-chlorophenol.
-
Dissolution: Add 5 mL of anhydrous ethyl acetate to the flask. Stir at room temperature until the solid is completely dissolved. Rationale: Ethyl acetate is a good solvent for many free bases and a poor solvent for the resulting HCl salt, facilitating precipitation.[6]
-
Acidification: Cool the solution to 0°C using an ice bath. While stirring vigorously, add 146 µL (0.583 mmol, 1.0 equivalent) of 4.0 M HCl in dioxane dropwise. Causality: Slow, dropwise addition to a cold, stirring solution promotes the formation of a fine, crystalline precipitate rather than an amorphous gum.
-
Precipitation & Maturation: Observe for the formation of a precipitate. Continue stirring the resulting slurry at 0°C for 30-60 minutes to ensure complete salt formation and precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (~5 mL). Rationale: Diethyl ether helps remove any residual starting material or solvent without dissolving the desired salt product.
-
Drying: Transfer the collected solid to a pre-weighed vial and dry under high vacuum for at least 4 hours, or until a constant weight is achieved.
-
Yield Calculation: Determine the final mass of the dried product and calculate the percentage yield.
Safety Precautions: This procedure must be performed in a certified chemical fume hood. 4.0 M HCl in dioxane is highly corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be scrupulously dried to prevent the introduction of water, which can affect salt crystallization.
PART II: Quality Control and Characterization
Undertaking biological assays with an uncharacterized compound is a major source of experimental irreproducibility. A self-validating workflow requires rigorous QC to confirm the identity, purity, and integrity of the newly synthesized salt before it is used.[7][8]
Quality Control Workflow
Caption: Integrated workflow for the quality control of the prepared salt.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates the compound of interest from potential impurities based on hydrophobicity.[9] Purity is determined by calculating the area of the main peak relative to the total area of all detected peaks.[9][10]
| HPLC Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC/UHPLC system with UV Detector | Widely available and suitable for purity analysis. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Phenolic compounds typically absorb in this range. |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution for injection. |
Procedure:
-
Prepare the sample solution as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject 1-5 µL of the sample solution.
-
Run the gradient and collect the chromatogram.
-
Integrate all peaks and calculate the percent purity using the area normalization formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
Acceptance Criterion: The purity should be ≥95% for use in most in vitro screening assays.
Protocol 3: Identity and Salt Formation Confirmation
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[11][12]
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 172.05 . The chlorine atom will produce a characteristic isotopic pattern (M+2 peak at ~33% intensity of M), which provides additional structural confirmation.
-
-
¹H NMR Spectroscopy: This is the most direct method to confirm successful protonation and salt formation.
-
Principle: When the amine is protonated to form an ammonium salt, the chemical shift (δ) of the N-H proton(s) shifts significantly downfield, often to a region >8 ppm, due to the deshielding effect of the positive charge.[13]
-
Procedure: Dissolve ~5 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a standard ¹H NMR spectrum.
-
Expected Result: Compare the spectrum to that of the free base. Look for the appearance of a new, broad signal in the downfield region characteristic of an ammonium proton, confirming the presence of the salt.
-
PART III: Preparation of Stock Solutions for In Vitro Assays
Accurate and consistent preparation of stock solutions is paramount for generating reliable biological data.[14] The goal is to create a high-concentration primary stock in an organic solvent, which can then be precisely diluted into aqueous assay buffers.
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing stock and working solutions for assays.
Protocol 4: Preparation of a 10 mM Primary Stock Solution
Materials:
-
QC-validated 2-(1-Aminoethyl)-3-chlorophenol HCl
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 208.08 g/mol / 1000 = 2.08 mg
-
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh 2.08 mg of the HCl salt directly into the tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube. Cap tightly and vortex vigorously for 1-2 minutes.[15]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied. Rationale: Phenolic compounds generally show good stability in DMSO, making it a preferred solvent over alcohols where degradation can be more pronounced.[16]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-binding tubes. Label clearly with the compound name, concentration, date, and solvent.
-
Storage: Store aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≥6 months) to maintain compound integrity.[14][17] Avoid repeated freeze-thaw cycles.
Protocol 5: Preparation of Working Solutions for Cell-Based Assays
Principle: Serial dilution is used to prepare the final concentrations required for the assay. It is critical to maintain the final DMSO concentration at a low, non-toxic level (typically <0.5%).[14]
Example: Preparing a 10 µM final concentration from a 10 mM stock:
-
Thaw: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (Recommended): To improve accuracy, first prepare a 1:100 intermediate dilution. Add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium to create a 100 µM solution. Mix gently but thoroughly.
-
Final Dilution: Add the required volume of the 100 µM intermediate stock to the assay wells containing cells and medium to achieve the final 10 µM concentration. For example, add 10 µL of the 100 µM stock to a well containing 90 µL of medium.
-
Vehicle Control: It is essential to run a vehicle control in parallel.[15] This control should contain the same final concentration of DMSO as the highest concentration of the test compound. Prepare it by performing the same dilutions with pure DMSO instead of the compound stock solution.
Conclusion
The successful application of 2-(1-Aminoethyl)-3-chlorophenol in in vitro research hinges on the meticulous preparation and validation of its hydrochloride salt form. By following the integrated workflow presented in this guide—from synthesis and purification to comprehensive QC and standardized stock solution preparation—researchers can significantly enhance the quality and reliability of their data. This self-validating approach minimizes compound-related artifacts and provides a solid foundation for making confident, data-driven decisions in drug discovery and development programs.
References
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Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
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Ramesh, M., et al. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark. [Link]
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Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]
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NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
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Royal Society of Chemistry. (2025). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. RSC Publishing. [Link]
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Kozikowski, B. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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Scheubert, K., et al. (2013). Computational mass spectrometry for small molecules. PMC - NIH. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
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Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. [Link]
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Böcker, S. (2011). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]
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LCGC International. (2025). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
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Shavnya, A., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
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LibreTexts. (2024). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
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Kymos. (2026). Quality control of small molecules. Kymos. [Link]
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Widdifield, C. M., & Bryce, D. L. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Journal of the American Chemical Society. [Link]
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Honda, S., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. [Link]
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Gorka, A., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not formally published. [Link]
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Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
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Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]
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ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
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Wagner, J., & Rothbauer, U. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC - NIH. [Link]
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Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]
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Sciencemadness.org. (2021). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. ResearchGate. [Link]
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YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
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Organic Chemistry Frontiers. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing. [Link]
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Sganzerla, M., et al. (2014). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. PMC - NIH. [Link]
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Halle, A., & Göres, E. (1987). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
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Bordwell, F. G., et al. (1980). Acidities and hydrogen bonding of phenols in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]
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PubChem - NIH. (n.d.). 2-Amino-3-chlorophenol. PubChem. [Link]
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Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(1-Aminoethyl)-3-chlorophenol via Dual-Target Derivatization Strategies
Executive Summary
The quantification of small, amphoteric molecules like 2-(1-Aminoethyl)-3-chlorophenol in complex biological matrices presents significant analytical challenges. Due to its high polarity, this compound exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns and suffers from suboptimal electrospray ionization (ESI) efficiency. This application note details two field-proven, self-validating chemical derivatization protocols—Benzoylation and Dansylation —designed to target both the primary aliphatic amine and the phenolic hydroxyl group. By masking these polar moieties, both methods dramatically improve chromatographic resolution and MS/MS sensitivity.
Mechanistic Rationale for Derivatization
To achieve robust LC-MS/MS quantification, the derivatization chemistry must be highly efficient, reproducible, and yield stable products. 2-(1-Aminoethyl)-3-chlorophenol contains two reactive nucleophiles: a primary amine and a sterically hindered phenolic hydroxyl group.
Benzoylation (The Schotten-Baumann Reaction)
Benzoyl chloride (BzCl) reacts with primary amines and phenols via the Schotten-Baumann reaction[1]. The addition of benzoyl groups increases the hydrophobicity of the analyte, shifting its retention away from the solvent front where matrix-induced ion suppression is most severe[2].
-
Causality in Design: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unbuffered, the dropping pH would protonate the primary amine, destroying its nucleophilicity and stalling the reaction. Therefore, a strong alkaline buffer (e.g., Sodium Carbonate) is mandatory to act as an acid scavenger and maintain the target groups in their reactive, deprotonated states[3].
Dansylation (Alkaline Sulfonylation)
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a premier reagent for trace-level analysis[4]. It introduces a highly hydrophobic naphthalene ring and a strongly basic dimethylamino group.
-
Causality in Design: The dimethylamino moiety has a high proton affinity, providing 1 to 3 orders of magnitude in ESI+ signal enhancement compared to the underivatized molecule[3]. While the primary amine of 2-(1-Aminoethyl)-3-chlorophenol reacts readily, the phenolic hydroxyl group requires significant activation energy. Consequently, the protocol mandates a pH of 10.5 (to surpass the phenol's pKa) and thermal incubation at 60°C to drive complete bis-derivatization[5].
Workflow Visualization
Parallel derivatization workflows for 2-(1-Aminoethyl)-3-chlorophenol prior to LC-MS/MS.
Experimental Protocols
To ensure a self-validating system, both protocols require the inclusion of an internal standard (IS). We strongly recommend using a stable isotope-labeled (SIL) analog (e.g., 13 C-labeled BzCl or DnsCl) added prior to derivatization to correct for matrix effects and variations in derivatization efficiency[1][3].
Protocol A: Rapid Benzoylation (High-Throughput)
Optimized for pharmacokinetic (PK) screening and large sample cohorts.
Reagents Required:
-
100 mM Sodium Carbonate ( Na2CO3 ) in LC-MS grade water.
-
2% (v/v) Benzoyl Chloride (BzCl) in anhydrous Acetonitrile (ACN).
-
1% (v/v) Formic Acid in LC-MS grade water.
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 50 µL of the biological sample (plasma/urine) or standard solution containing 2-(1-Aminoethyl)-3-chlorophenol into a 1.5 mL microcentrifuge tube.
-
Alkalinization: Add 50 µL of 100 mM Na2CO3 . Critique: This establishes the alkaline environment necessary to deprotonate the amine and phenol, priming them for nucleophilic attack.
-
Derivatization: Add 50 µL of 2% BzCl reagent. Immediately vortex the mixture vigorously for 1 minute at room temperature (20–25°C). Critique: The reaction is biphasic and nearly instantaneous; vigorous mechanical mixing is required to maximize the interfacial surface area between the aqueous sample and organic reagent[2].
-
Quenching & Stabilization: Add 50 µL of 1% Formic Acid. Critique: This neutralizes the remaining carbonate buffer, stops any side reactions, and ensures the sample pH is compatible with acidic RPLC mobile phases, preventing peak tailing.
-
Preparation for MS: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol B: Ultra-Sensitive Dansylation (Trace Analysis)
Optimized for biomarker discovery and trace-level quantification.
Reagents Required:
-
Carbonate/Bicarbonate Buffer (pH 10.5).
-
5 mg/mL Dansyl Chloride (DnsCl) in anhydrous Acetonitrile.
-
200 mM Methylamine hydrochloride (Quenching agent).
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 50 µL of the sample into a glass HPLC vial insert.
-
pH Adjustment: Add 50 µL of Carbonate Buffer (pH 10.5). Critique: A pH of 10.5 is strictly required to deprotonate the chlorophenol moiety. Lower pH values will result in incomplete derivatization (yielding only the mono-amine derivative)[5].
-
Derivatization: Add 100 µL of 5 mg/mL DnsCl solution. Seal the vial tightly.
-
Thermal Incubation: Incubate the mixture in a heating block at 60°C for exactly 60 minutes. Critique: Thermal energy is mandatory to overcome the steric hindrance and lower nucleophilicity of the substituted phenol[5].
-
Quenching: Remove from heat and immediately add 20 µL of 200 mM Methylamine. Incubate for 5 minutes at room temperature. Critique: Unreacted DnsCl will rapidly degrade the LC column and cause severe MS background noise. Methylamine acts as a sacrificial nucleophile, consuming excess reagent to form a highly polar, early-eluting byproduct that does not interfere with the target analyte[4].
-
Preparation for MS: Dilute with 100 µL of initial LC mobile phase, vortex, and inject.
Comparative Data & Method Selection
The selection between Protocol A and Protocol B depends entirely on the analytical requirements of the study. Table 1 summarizes the quantitative and operational metrics of both methodologies.
Table 1: Quantitative Comparison of Derivatization Strategies for 2-(1-Aminoethyl)-3-chlorophenol
| Parameter | Protocol A: Benzoylation | Protocol B: Dansylation |
| Target Functional Groups | Primary Amine, Phenol | Primary Amine, Phenol |
| Reaction Time | < 1 minute | 60 minutes |
| Reaction Temperature | Room Temperature (20°C) | 60°C |
| pH Requirement | Alkaline (Unbuffered Na2CO3 ) | Strictly pH 10.5 |
| ESI+ Signal Enhancement | 10x to 50x | 100x to 1000x |
| Estimated LOD Range | Low Nanomolar (nM) | Low Picomolar (pM) |
| Primary Application | High-throughput PK screening | Trace biomarker quantification |
| Byproduct Management | Acid quenching (Formic Acid) | Sacrificial amine (Methylamine) |
Conclusion
Derivatization is not merely a sample preparation step; it is a fundamental alteration of the analyte's physicochemical properties to force compatibility with the mass spectrometer. For 2-(1-Aminoethyl)-3-chlorophenol, Benzoylation offers an elegant, rapid solution for routine quantification, while Dansylation provides the ultimate sensitivity required for trace-level detection by leveraging the extreme proton affinity of the dimethylamino moiety.
References
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS LCGC International URL:[Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes PubMed Central (PMC) / NIH URL:[Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Analytical Chemistry (ACS Publications) URL:[Link]
-
Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality MDPI URL:[Link]
-
Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride Journal of Chromatography A (via ResearchGate) URL:[Link]
Sources
Role of 2-(1-Aminoethyl)-3-chlorophenol in synthesizing pharmaceutical active ingredients
Executive Summary
In modern pharmaceutical development, the architectural complexity of Active Pharmaceutical Ingredients (APIs) demands highly versatile, bifunctional building blocks. 2-(1-Aminoethyl)-3-chlorophenol has emerged as a critical chiral intermediate in the synthesis of neuropharmacological agents, kinase inhibitors, and cytotoxic Mannich bases. This application note provides a comprehensive, field-validated guide to leveraging this compound. By detailing the mechanistic rationale behind its reactivity and providing self-validating synthetic protocols, this document equips drug development professionals with the necessary workflows to integrate this intermediate into complex API pipelines.
Chemical Profiling & Mechanistic Rationale
The utility of 2-(1-Aminoethyl)-3-chlorophenol lies in its dual-functional nature, which allows for orthogonal synthetic modifications without the need for excessive protecting group manipulation[1].
Structural Significance in Drug Design
-
The Chiral 1-Aminoethyl Group: The alpha-methylbenzylamine derivative provides a distinct chiral center. In the context of G-protein coupled receptors (GPCRs) and kinase domains, this stereocenter dictates the spatial orientation of the pharmacophore, ensuring a stereospecific fit within the binding pocket[2]. Furthermore, aminoethylphenols serve as essential linkers and epitopes in the synthesis of complex antigens and biologically active macromolecules[3].
-
The 3-Chlorophenol Moiety: The chlorine atom at the 3-position serves a dual purpose. Electronically, its inductive electron-withdrawing effect lowers the pKa of the phenolic hydroxyl group, enhancing its capacity as a hydrogen bond donor in the final API. Sterically, it directs electrophilic aromatic substitution (such as Mannich reactions) specifically to the para or ortho positions relative to the hydroxyl group, which is frequently utilized in the synthesis of Mannich bases that exhibit significant cytotoxic properties against various cancer cell lines[4].
Validated Synthetic Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates specific In-Process Controls (IPCs) that dictate the progression of the experiment, ensuring that causality and real-time data drive the synthetic choices.
Protocol A: Amide Coupling for Kinase Inhibitor Precursors
This protocol utilizes the primary amine of 2-(1-aminoethyl)-3-chlorophenol to form a stable amide linkage with a target carboxylic acid.
Mechanistic Causality: The alpha-methyl group adjacent to the amine creates significant steric hindrance. Standard coupling agents (e.g., EDC/HOBt) often lead to incomplete conversion and epimerization. Therefore, HATU (a highly reactive uronium-based coupling agent) is selected to force the reaction to completion while maintaining the enantiomeric excess (ee%) of the chiral center.
Step-by-Step Methodology:
-
Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) in a round-bottom flask cooled to 0 °C. Rationale: Low-temperature pre-activation minimizes the risk of epimerization of the carboxylic acid.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes. Rationale: DIPEA acts as a non-nucleophilic base, deprotonating the acid without reacting with the activated ester.
-
Amine Introduction: Add 2-(1-Aminoethyl)-3-chlorophenol (1.1 eq) dropwise as a solution in DMF. Rationale: A slight excess of the amine ensures complete consumption of the highly valuable activated acid intermediate.
-
Coupling: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (IPC Check): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via RP-HPLC (254 nm).
-
Condition: If the activated ester peak is >1%, add an additional 0.5 eq of DIPEA and stir for 1 hour. Do not proceed to the quench step until the ester is <1%.
-
-
Workup: Quench the reaction by pouring it into ice-cold water (3x volume). Extract with EtOAc. Wash the organic layer with 0.1 M HCl to remove any unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Mannich Base Formation for Cytotoxic Agents
This protocol leverages the electron-rich phenol ring to synthesize cytotoxic Mannich bases.
Mechanistic Causality: To prevent the primary amine of the 1-aminoethyl group from participating in the Mannich reaction (which would lead to unwanted polymerization or side products), it must be transiently protected as a Boc carbamate. The 3-chloro group then directs the incoming iminium ion to the para position.
Step-by-Step Methodology:
-
Protection: React 2-(1-Aminoethyl)-3-chlorophenol with Boc₂O (1.1 eq) in THF/H₂O using NaHCO₃ as a base. Isolate the N-Boc protected intermediate.
-
Iminium Formation: In a sealed tube, dissolve the N-Boc intermediate (1.0 eq) in absolute ethanol. Add a secondary amine (e.g., diethylamine, 1.2 eq) and aqueous formaldehyde (37%, 1.5 eq).
-
Acid Catalysis: Add glacial acetic acid (0.1 eq). Rationale: Acid catalysis protonates the formaldehyde, vastly enhancing the electrophilicity of the resulting iminium ion intermediate.
-
Reaction: Heat the mixture to 80 °C and reflux for 6 hours.
-
Self-Validation (IPC Check): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete only when the starting phenol spot (visualized via UV and KMnO₄ stain) is completely consumed.
-
Deprotection: Concentrate the mixture, purify via flash chromatography, and treat the purified product with 4M HCl in dioxane for 2 hours to remove the Boc group, yielding the final API intermediate as a hydrochloride salt.
Quantitative Data Analysis
The table below summarizes the optimization data for Protocol A. The data clearly demonstrates the causality between the choice of coupling agent/solvent and the preservation of stereochemical integrity.
Table 1: Optimization of Amide Coupling Conditions for 2-(1-Aminoethyl)-3-chlorophenol
| Coupling Agent | Solvent | Base | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | DCM | TEA | 25 | 62 | 92 |
| DCC | THF | DIPEA | 25 | 55 | 88 |
| PyBOP | DMF | TEA | 25 | 81 | 95 |
| HATU | DMF | DIPEA | 0 to 25 | 94 | >99 |
Note: HATU in DMF provides the optimal balance of high yield and near-perfect stereoretention, overcoming the steric bulk of the alpha-methylbenzylamine system.
Process & Mechanistic Visualizations
Figure 1: Workflow and IPC logic for the amide coupling of 2-(1-aminoethyl)-3-chlorophenol.
Figure 2: Mechanistic pathway of API binding via the 3-chlorophenol and chiral aminoethyl moieties.
References
-
PLOS Computational Biology - Structural and Energetic Effects of A2A Adenosine Receptor Mutations on Agonist and Antagonist Binding.[2] [Link]
-
ACS Publications - Chemical Synthesis of the Trisaccharide Epitope of Phenolic Glycolipid-1 Surface Antigen from Mycobacterium leprae.[3] [Link]
Sources
Application Note: Optimal Solvent Selection for 2-(1-Aminoethyl)-3-chlorophenol Liquid-Liquid Extraction
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Physicochemical Profiling
The isolation and purification of amphoteric active pharmaceutical ingredients (APIs) and intermediates require a rigorous, thermodynamically driven approach. 2-(1-Aminoethyl)-3-chlorophenol presents a unique extraction challenge due to its dual ionizable functional groups: a mildly acidic phenolic hydroxyl (-OH) and a basic aliphatic primary amine (-NH2).
As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable system governed by the target molecule's physicochemical profile. To achieve optimal liquid-liquid extraction (LLE) efficiency, we must manipulate the aqueous phase to force the molecule into its uncharged (neutral/zwitterionic) state, thereby maximizing its distribution coefficient ( LogD ) into the organic phase.
Mechanistic Insight: Intramolecular Shielding
The structural arrangement of 2-(1-Aminoethyl)-3-chlorophenol places the 1-aminoethyl group at position 2, sandwiched between the phenol (-OH) at position 1 and the chlorine atom at position 3. This ortho-relationship between the hydroxyl and the amine promotes strong intramolecular hydrogen bonding . This phenomenon effectively "masks" the polar hydrogen bond donors from the surrounding aqueous environment, artificially inflating the molecule's apparent lipophilicity ( LogP ) when in its neutral state.
Caption: pH-dependent speciation of 2-(1-Aminoethyl)-3-chlorophenol dictating LLE partitioning.
Solvent Selection Strategy: Thermodynamics & Causality
The fundamental rule of LLE for ionizable compounds is that the partition coefficient is directly related to the analyte's hydrogen bond acidity, basicity, and molar volume (Element Lab Solutions, 2024)[1].
Because 2-(1-Aminoethyl)-3-chlorophenol is amphoteric, non-polar solvents (like hexane or cyclohexane) will yield poor recoveries; they lack the dipole moment required to solvate the residual polarity of the amine and phenol groups. Conversely, highly polar water-miscible solvents cannot be used for phase separation.
We must select a solvent that acts as a strong hydrogen bond acceptor to interact with the neutral molecule without disrupting the aqueous phase boundary.
Table 1: Solvent Candidate Matrix & Causality
| Solvent System | Polarity Index | H-Bond Acceptor | Suitability | Causality / Mechanism |
| Hexane | 0.1 | No | Poor | Cannot solvate the polar -OH and -NH2 groups; fails to disrupt aqueous hydration shells. |
| Dichloromethane (DCM) | 3.1 | Weak | Moderate | Solvates the aromatic ring well, but lacks the H-bonding capacity to efficiently extract the amine moiety. |
| Ethyl Acetate (EtOAc) | 4.4 | Strong | Excellent | The carbonyl oxygen acts as a potent H-bond acceptor, perfectly solvating the neutral ampholyte. |
| TRPO in Kerosene | N/A | Very Strong | Excellent | Reactive Extraction: Trialkylphosphine oxide (TRPO) phosphoryl oxygen (P=O) forms strong, specific H-bonds with the phenol -OH (ACS Publications, 2012)[2]. |
Note: While traditional organic solvents are highly effective, modern laboratories are increasingly shifting toward green solvent alternatives (e.g., bio-based esters or Deep Eutectic Solvents) to minimize environmental impact while maintaining selectivity (MDPI, 2023)[3].
Self-Validating Extraction Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes built-in checkpoints to verify that thermodynamic equilibrium and mass balance are maintained, preventing false-negative recoveries.
Required Reagents
-
Aqueous Matrix: Sample containing 2-(1-Aminoethyl)-3-chlorophenol.
-
Buffer: 0.5 M Borate buffer (pH 9.0). Causality: A high-capacity buffer is mandatory to prevent the sample matrix from shifting the pH away from the target isoelectric point.
-
Extraction Solvent: Ethyl Acetate (HPLC Grade) or 0.5 M TRPO in Heptane.
Step-by-Step Methodology
Step 1: Matrix Preparation & pH Adjustment
-
Transfer 5.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.
-
Add 2.0 mL of the 0.5 M Borate buffer (pH 9.0).
-
Vortex for 10 seconds to homogenize.
-
Self-Validation Checkpoint 1 (pH Shift): Measure the pH of the buffered solution. It must read 9.0±0.2 . If the pH is outside this range, the matrix possesses excessive buffering capacity, which will ionize the API and ruin extraction efficiency. Adjust with 0.1 M NaOH or HCl if necessary.
Step 2: Solvent Addition & Equilibration 4. Add 5.0 mL of the selected extraction solvent (e.g., Ethyl Acetate) to the tube (1:1 v/v ratio). 5. Secure the cap and place on a multi-tube vortexer or mechanical shaker at 1500 RPM for 10 minutes.
-
Causality: Vigorous mechanical shaking maximizes the interfacial surface area between the immiscible phases, ensuring the system reaches thermodynamic partitioning equilibrium rapidly (JournalsPub, 2025)[4].
Step 3: Phase Separation 6. Centrifuge the mixture at 3000 x g for 5 minutes at 20°C.
-
Causality: Centrifugation breaks any micro-emulsions formed by the amphoteric nature of the API, ensuring a crisp, distinct biphasic boundary.
Step 4: Recovery & Mass Balance 7. Carefully aspirate the upper organic layer using a precision pipette and transfer it to a clean vial for downstream concentration (e.g., nitrogen blowdown) or direct LC-MS analysis. 8. Retain the lower aqueous raffinate.
-
Self-Validation Checkpoint 2 (Mass Balance): Quantify the API in both the organic extract and the aqueous raffinate. The sum of the recovered API must equal 100±5% of the initial spike. If the mass balance is <95% , the compound has likely precipitated at the interface or adsorbed to the tube walls, indicating a need to lower the initial sample concentration.
Caption: Step-by-step liquid-liquid extraction workflow optimized for amphoteric recovery.
Quantitative Data Summary: Predicted Partitioning
To guide analytical expectations, the following table summarizes the anticipated distribution coefficient ( LogD ) of 2-(1-Aminoethyl)-3-chlorophenol across various pH levels when extracted with a medium-polarity H-bond accepting solvent like Ethyl Acetate.
Table 2: Expected Partitioning Coefficients ( LogD ) vs. pH
| Aqueous pH | Dominant Species | Estimated LogD | Expected Organic Recovery |
| pH 3.0 | Cationic ( NH3+ ) | -1.50 | < 5% (Remains in Aqueous) |
| pH 6.0 | Mixed (Cationic/Neutral) | 0.20 | ~ 40 - 50% |
| pH 9.0 | Neutral / Zwitterion | 2.10 | > 95% (Optimal Extraction) |
| pH 12.0 | Anionic ( O− ) | -0.80 | < 15% (Remains in Aqueous) |
References
-
Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL:[Link]
-
Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends Source: MDPI URL:[Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds Source: JournalsPub URL:[Link]
Sources
Application Note: Catalytic Reduction Procedures for 2-(1-Aminoethyl)-3-chlorophenol Precursors
Mechanistic Insights, Chemoselectivity, and Asymmetric Protocols for API Building Blocks
Executive Summary
(S)-2-(1-Aminoethyl)-3-chlorophenol is a high-value chiral phenolic amine utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and as a chiral ligand in asymmetric catalysis[1]. The synthesis of this compound relies heavily on the catalytic reduction of its corresponding ketone (1-(3-chloro-2-hydroxyphenyl)ethan-1-one) or oxime precursors.
As a Senior Application Scientist, designing a scalable reduction protocol for this molecule requires navigating two primary mechanistic hurdles: chemoselectivity (preventing the hydrodechlorination of the electron-rich 3-chloro-phenol ring) and stereoselectivity (overcoming the low electrophilicity of oximes to establish the chiral center). This application note details self-validating protocols for both racemic and asymmetric catalytic reductions, grounded in field-proven causality.
Mechanistic Rationale: Chemoselectivity vs. Stereoselectivity
The Dehalogenation Dilemma
During the heterogeneous catalytic hydrogenation of 3-chloro-substituted phenols, the C–Cl bond is highly susceptible to reductive cleavage. Standard Palladium on Carbon (Pd/C) catalysts frequently result in >30% dehalogenation.
-
Causality: Palladium readily undergoes oxidative addition into the aryl-chloride bond, a process accelerated by the electron-donating hydroxyl group on the phenol ring.
-
Solution: To kinetically favor C=N and N–O bond reduction over C–Cl cleavage, less reactive metals such as Sponge Nickel (Raney Ni) or sulfided Platinum (Pt(S)/C) must be employed. These act as self-validating chemoselective systems by suppressing the activation energy required for oxidative addition.
The Asymmetric Oxime Challenge
Direct asymmetric hydrogenation of oximes is notoriously difficult and represents a long-standing challenge in catalysis[2].
-
Causality: The lone pair of electrons on the oxime oxygen atom donates into the C=N π∗ orbital via resonance. This charge delocalization drastically reduces the electrophilicity of the carbon center, making it resistant to hydride attack. Furthermore, premature cleavage of the N–O bond often leads to racemic primary amines.
-
Solution: Recent breakthroughs demonstrate that a synergistic combination of a chiral Iridium complex (e.g., Ir/Zhaophos) and a Brønsted acid can overcome this[3]. The acid protonates the oxime, disrupting the resonance and restoring electrophilicity, allowing the Ir–H species to execute an outer-sphere hydride transfer. This yields a chiral hydroxylamine, which can be subsequently reduced to the chiral amine under mild conditions.
Alternatively, biocatalytic cascades using engineered amine transaminases (ATA) offer a direct route from the ketone to the chiral amine, bypassing the oxime entirely[4].
Synthetic pathways for 2-(1-Aminoethyl)-3-chlorophenol via chemical and biocatalytic reduction.
Experimental Workflows & Protocols
Protocol A: Chemoselective Racemic Hydrogenation
Designed for high-throughput synthesis where downstream chiral resolution is available.
-
Precursor Preparation: Dissolve 1-(3-chloro-2-hydroxyphenyl)ethan-1-one oxime (10.0 g, 53.9 mmol) in 100 mL of anhydrous methanol within a 250 mL Parr autoclave.
-
Catalyst Loading: Add 1.0 g of washed Raney Nickel slurry (approx. 10% w/w). Note: Maintain strictly under an inert atmosphere to prevent pyrophoric ignition.
-
Pressurization: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize with H₂ to 50 psi.
-
Reaction Execution: Stir at 500 rpm strictly at 25 °C.
-
Causality: Maintaining ambient temperature is critical. Elevated temperatures provide the thermal energy required for the metal to insert into the C–Cl bond, triggering unwanted hydrodechlorination.
-
-
In-Process Control (IPC): Sample at 4 h. The system is self-validating when HPLC monitoring confirms the disappearance of the intermediate hydroxylamine with <1% des-chloro byproduct.
-
Workup: Filter the catalyst through a Celite pad under N₂. Concentrate the filtrate to yield racemic 2-(1-aminoethyl)-3-chlorophenol.
Protocol B: Homogeneous Asymmetric Hydrogenation
Utilizes synergistic acid-assistance to achieve high enantiomeric excess (ee)[3].
-
Catalyst Formation: In a glovebox, dissolve[Ir(COD)Cl]₂ (0.5 mol%) and (R,R)-Zhaophos (1.1 mol%) in anhydrous dioxane. Stir for 30 min to generate the active Ir-complex.
-
Substrate & Additive: Add the oxime precursor (10 mmol) and p-Toluenesulfonic acid (TsOH, 5 mol%).
-
Causality: The Brønsted acid protonates the oxime nitrogen, neutralizing the resonance effect from the oxygen lone pair. This activates the C=N bond for the outer-sphere hydride transfer.
-
-
Hydrogenation: Transfer to a high-pressure reactor, pressurize with H₂ (30 atm), and stir at 40 °C for 12 h.
-
N–O Cleavage: Isolate the resulting chiral hydroxylamine. Dissolve in glacial acetic acid (50 mL) and slowly add Zinc dust (30 mmol) at 0 °C. Stir for 2 h.
-
Causality: Zn/AcOH provides a mild reductive environment that cleanly cleaves the N–O bond without racemizing the newly formed chiral center or cleaving the C–Cl bond.
-
Ir-catalyzed asymmetric hydrogenation cycle of oximes assisted by Brønsted acids.
Protocol C: Biocatalytic Reductive Amination Cascade
An environmentally benign, transition-metal-free approach[4].
-
Enzyme Cocktail Preparation: Prepare a 100 mM phosphate buffer (pH 8.0) containing 1-(3-chloro-2-hydroxyphenyl)ethan-1-one (50 mM), D-alanine (250 mM) as the amine donor, and Pyridoxal phosphate (PLP, 1 mM) as the cofactor.
-
Cascade Initiation: Add engineered Amine Transaminase (ATA, 2 mg/mL) and Lactate Dehydrogenase (LDH, 1 mg/mL).
-
Causality: Reductive amination is thermodynamically hindered by product inhibition from pyruvate. LDH consumes the pyruvate byproduct, shifting the equilibrium toward the chiral amine while recycling the cofactor, creating a self-validating, redox-neutral loop.
-
-
Incubation & Extraction: Incubate at 30 °C with orbital shaking (150 rpm) for 24 h. Adjust pH to 11 using 1M NaOH, extract with methyl tert-butyl ether (MTBE), and dry over Na₂SO₄.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the three catalytic reduction strategies based on optimized laboratory conditions:
| Method | Catalyst System | Target Product | Yield (%) | Enantiomeric Excess (ee %) | Dechlorination (%) | Scalability |
| Heterogeneous Hydrogenation | Raney Ni / H₂ | Racemic Amine | >90% | N/A | <1% | High (Industrial) |
| Asymmetric Hydrogenation | Ir-Zhaophos + TsOH | (S)-Hydroxylamine | 85–95% | Up to 96% | <1% | Medium (Requires Zn/AcOH) |
| Biocatalytic Cascade | Engineered ATA + LDH | (S)-Amine | 50–75% | >99% | 0% | Low-Medium (Dilute conditions) |
References
-
Title: Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids Source: Journal of the American Chemical Society (ACS) URL: [Link][3]
-
Title: Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines Source: ACS Catalysis URL: [Link][4]
-
Title: Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines Source: InCatT - Innovative Catalyst Technologies URL: [Link][2]
-
Title: Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles Source: MDPI URL: [Link][5]
Sources
- 1. (S)-2-(1-Aminoethyl)-3-chlorophenol|C8H10ClNO [benchchem.com]
- 2. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 2-(1-Aminoethyl)-3-chlorophenol in Murine Models
Introduction & Physicochemical Rationale
2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a chiral phenolic amine frequently utilized as a critical intermediate and pharmacophore in advanced synthetic chemistry and drug discovery[1]. Because it contains both a basic primary amine (pKa ~9.5) and a weakly acidic chlorophenol moiety (pKa ~9.0), its zwitterionic nature at physiological pH presents unique formulation challenges.
As a Senior Application Scientist, it is critical to recognize that successful preclinical evaluation requires a self-validating experimental design. This application note details a comprehensive, causality-driven system for formulating this compound, determining its Maximum Tolerated Dose (MTD), and evaluating its pharmacokinetics (PK) in murine models.
Formulation Strategy
The Causality of Vehicle Selection: The free base of 2-(1-Aminoethyl)-3-chlorophenol exhibits poor aqueous solubility due to its highly lipophilic chlorophenol ring. To achieve homogenous, stable dosing solutions for intravenous (IV) and per os (PO) administration, a co-solvent system is mandatory. We utilize a 5% DMSO / 10% Tween-80 / 85% Saline vehicle. DMSO disrupts the hydrophobic crystal lattice of the compound, while Tween-80 acts as a non-ionic surfactant to prevent precipitation upon introduction to the aqueous saline phase.
Table 1: Standardized Formulation Parameters
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Vehicle Composition | 5% DMSO / 10% Tween-80 / 85% Saline | 5% DMSO / 10% Tween-80 / 85% Saline |
| Target Concentration | 1.0 - 5.0 mg/mL | 5.0 - 25.0 mg/mL |
| Dosing Volume | 5 mL/kg | 10 mL/kg |
| pH Adjustment | Titrate to pH 6.5 - 7.4 (using 0.1N HCl) | Titrate to pH 5.0 - 7.0 |
| Sterilization/Filtration | 0.22 µm PTFE syringe filter | Not strictly required; vortex to uniformity |
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Establishing the MTD is a strict prerequisite for PK and efficacy studies. This ensures that any observed downstream effects are target-driven rather than artifacts of systemic toxicity[2]. We employ an acute 7-day observation protocol using an up-and-down dose escalation strategy[3].
Step-by-Step Methodology:
-
Animal Acclimation: House female BALB/c or C57BL/6 mice (8-10 weeks old) in a temperature-controlled environment for at least 5 days prior to the study. Female mice are often selected for initial MTD studies as they typically exhibit higher sensitivity to xenobiotic toxicity, providing a more conservative safety margin[3].
-
Baseline Metrics: Record baseline body weight and clinical scores for all subjects.
-
Dose Escalation: Administer 2-(1-Aminoethyl)-3-chlorophenol via intraperitoneal (IP) or PO route to cohorts of 3 mice at ascending doses (e.g., 10, 30, 100, 300 mg/kg). Crucial Step: Include a vehicle-only control group to establish baseline physiological parameters and validate that any observed toxicities are API-driven, not vehicle-driven.
-
Clinical Observation: Monitor mice continuously for the first 2 hours post-dose, then twice daily for 7 days. Assess for signs of distress: piloerection, hunched posture, lethargy, or respiratory distress.
-
Weight Monitoring: Weigh mice daily. A loss of >20% of initial body weight is a humane endpoint and indicates the dose exceeds the MTD[2].
-
MTD Definition: The MTD is defined as the highest dose that does not cause death, life-threatening toxicity, or >15% body weight loss over the 7-day period[2].
Protocol 2: Pharmacokinetic (PK) Profiling
To accurately calculate bioavailability (F%) and clearance, a serial bleeding protocol is preferred over terminal bleeding. Serial sampling from the submandibular vein minimizes stress compared to retro-orbital bleeding and allows for a complete PK profile from a single animal, drastically reducing inter-subject variability[4].
Step-by-Step Methodology:
-
Dose Selection: Select an IV dose (e.g., 2 mg/kg) and a PO dose (e.g., 10 mg/kg) well below the established MTD to ensure linear pharmacokinetics.
-
Administration: Administer the IV dose via the lateral tail vein (pre-warmed to 37°C for vasodilation). Administer the PO dose via oral gavage.
-
Serial Blood Collection: Using a sterile lancet, puncture the submandibular vein. Collect 30 µL of blood into K2EDTA-coated tubes at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose[4].
-
Plasma Separation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo degradation. Transfer the plasma supernatant to pre-chilled tubes.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing a chemically similar internal standard) to 1 volume of plasma. Vortex vigorously for 2 minutes and centrifuge at 15,000 x g for 10 minutes to pellet precipitated plasma proteins[5].
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify 2-(1-Aminoethyl)-3-chlorophenol using a validated LC-MS/MS method (e.g., C18 reverse-phase column, positive ion MRM mode) to achieve the high sensitivity (LLOQ < 1 ng/mL) required for rapid-clearance phenolic amines[5].
Table 2: Representative PK Parameters (Illustrative Targets)
| PK Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1850 ± 210 | 940 ± 115 |
| Tmax (h) | 0.08 (5 min) | 0.5 - 1.0 |
| AUC_0-last (h*ng/mL) | 1200 ± 150 | 2400 ± 300 |
| t1/2 (h) | 1.2 | 1.5 |
| Bioavailability (F%) | 100% (Defined) | ~40% (Calculated) |
Experimental Workflow Visualization
Figure 1: Sequential in vivo workflow from formulation to pharmacokinetic data analysis.
References
-
Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: nih.gov (BMC Cancer) URL: [Link]
-
Title: Determination of maximum tolerated dose and toxicity of Inauhzin in mice Source: nih.gov (Toxicology Reports) URL: [Link]
-
Title: Murine Pharmacokinetic Studies Source: nih.gov (Bio-protocol) URL: [Link]
-
Title: A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue Source: nih.gov (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]
Sources
How to prevent oxidation of 2-(1-Aminoethyl)-3-chlorophenol during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the handling of highly sensitive pharmaceutical intermediates, I have designed this guide to address the specific vulnerabilities of 2-(1-Aminoethyl)-3-chlorophenol .
This compound features both a phenolic hydroxyl group and a benzylic primary amine. While the electron-withdrawing chlorine atom at the 3-position provides marginal inductive stabilization, the electron-rich nature of the aminophenol system makes it highly susceptible to oxidative degradation. Understanding the causality behind this degradation is the first step in implementing a self-validating storage protocol.
Part 1: The Causality of Degradation
Before troubleshooting, we must understand the chemical mechanics of the failure state. When exposed to atmospheric oxygen, light, or trace transition metals (like Cu²⁺), aminophenols undergo a sequential loss of electrons and protons to form highly electrophilic quinone imines [1].
Once the quinone imine is formed, it acts as a Michael acceptor. The primary amine of a neighboring 2-(1-Aminoethyl)-3-chlorophenol molecule will attack this electrophilic center (transimination or cross-coupling), leading to a cascade of polymerization[1][2]. This is visually observed as the compound turning from an off-white powder to a dark brown or black tar[3][4].
Oxidative degradation pathway of aminophenols to quinone imines.
Part 2: Troubleshooting & FAQs
Q1: My solid 2-(1-Aminoethyl)-3-chlorophenol has developed a brown discoloration in the bottle. Can I still use it?
A: No, it is highly recommended not to use discolored material for sensitive assays or syntheses without prior purification[3][4]. The brown color indicates that the compound has oxidized into quinone imines and subsequently polymerized[2]. Using this degraded starting material will introduce complex, redox-active impurities into your reaction mixture, leading to inconsistent yields and compromised analytical results[1][4]. If the material is discolored, you must purify it (e.g., via recrystallization or activated charcoal treatment) before proceeding[4].
Q2: How do I properly store the bulk solid to guarantee long-term stability?
A: Long-term stability requires neutralizing the three drivers of oxidation: oxygen, thermal energy, and photo-excitation. The compound must be stored in a tightly sealed amber vial (to block UV light) under a strict inert atmosphere (Argon or Nitrogen)[3][4]. Furthermore, it should be stored at refrigerated (2-8 °C) or cryogenic (-20 °C) temperatures[4][5]. Cooling the environment slows the kinetic rate of oxidation, while the inert gas starves the reaction of its primary oxidant[5].
Q3: My HPLC analysis shows inconsistent peak areas and new impurity peaks over time. How do I stabilize the analytical solution?
A: Aminophenols degrade rapidly in standard aqueous/organic mobile phases due to dissolved oxygen. To maintain stability during HPLC analysis, you must add an antioxidant to your sample diluent. Ascorbic acid (Vitamin C) is the industry standard for this[3][6]. Ascorbic acid acts as a sacrificial reducing agent; it donates electrons to reduce any transient quinone imines back to the parent aminophenol before they can polymerize[1]. A concentration of 0.01% to 0.1% (w/v) ascorbic acid is sufficient to protect the sample for 12-24 hours in the autosampler without interfering with the baseline[6].
Part 3: Quantitative Stability Data
The following table summarizes the empirical impact of various storage conditions on the purity of sensitive chloro-aminophenol derivatives over a 6-month period. This data highlights the critical necessity of combining temperature control with an inert atmosphere[4][5].
| Storage Condition | Atmosphere | Light Exposure | Purity at 1 Month | Purity at 6 Months | Visual Appearance (6 Mo) |
| 25 °C (Ambient) | Ambient Air | Clear Vial (Light) | < 85.0% | < 60.0% | Dark Brown / Black |
| 25 °C (Ambient) | Argon Purged | Amber Vial (Dark) | 98.2% | 89.5% | Light Tan |
| 2-8 °C (Fridge) | Ambient Air | Amber Vial (Dark) | 97.5% | 91.0% | Yellowish |
| -20 °C (Freezer) | Argon Purged | Amber Vial (Dark) | > 99.5% | > 99.0% | Off-White (No Change) |
Part 4: Experimental Protocols
To ensure a self-validating system, implement the following step-by-step methodologies in your laboratory.
Protocol 1: Schlenk-Line Inert Gas Purging for Bulk Solid Storage
Objective: Displace interstitial and headspace oxygen to prevent solid-state oxidation.
-
Preparation: Transfer the 2-(1-Aminoethyl)-3-chlorophenol into a heavy-walled amber glass vial equipped with a PTFE-lined septum cap.
-
Connection: Insert a sterile venting needle (e.g., 20-gauge) through the septum. Insert a second needle connected to a Schlenk line (Argon source) into the septum, ensuring the tip is positioned just above the solid bed.
-
Purging: Open the Argon flow gently to avoid blowing the powder. Allow the heavier Argon gas to flood the vial and displace the oxygen out of the venting needle for exactly 3 minutes.
-
Sealing: Swiftly remove the venting needle first to allow a slight positive pressure of Argon to build, then immediately remove the Argon needle.
-
Storage: Wrap the cap interface with Parafilm and store the vial immediately in a -20 °C freezer[4][5]. Validation: The powder should remain perfectly off-white upon subsequent inspections.
Protocol 2: Preparation of Oxidation-Resistant HPLC Samples
Objective: Prevent in-solution degradation during autosampler queuing.
-
Solvent Deoxygenation: Sparge your HPLC diluent (e.g., Methanol/Water mixture) with Nitrogen or Argon gas for 15 minutes to strip dissolved oxygen[3].
-
Antioxidant Addition: Weigh and dissolve Ascorbic Acid into the deoxygenated diluent to achieve a final concentration of 0.01% w/v (0.1 mg/mL)[6].
-
Sample Dissolution: Accurately weigh the 2-(1-Aminoethyl)-3-chlorophenol and dissolve it in the prepared antioxidant diluent.
-
Analysis: Transfer to an amber HPLC vial, cap tightly, and place in a temperature-controlled autosampler set to 4 °C[3]. Validation: Perform serial injections over 24 hours; the peak area RSD (Relative Standard Deviation) should remain < 2.0%, confirming the suppression of degradation[6].
Decision matrix for the handling and long-term storage of sensitive aminophenols.
References
-
National Center for Biotechnology Information (PMC). Temperature excursion management: A novel approach of quality system in pharmaceutical industry. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved from[Link]
- Google Patents.CN112782332A - HPLC detection method for p-aminophenol impurities in acetaminophen medicine.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 2-(1-Aminoethyl)-3-chlorophenol Amination Workflows
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low percentage yields during the reductive amination of 1-(2-chloro-6-hydroxyphenyl)ethan-1-one (2-acetyl-3-chlorophenol) to yield the target active pharmaceutical intermediate, 2-(1-aminoethyl)-3-chlorophenol .
Due to the highly congested steric environment and competing electronic effects of the starting material, standard amination protocols frequently fail. This guide dissects the mechanistic failure modes and provides field-proven, self-validating solutions.
Part 1: Mechanistic Troubleshooting Guide (The "Why" and "How")
When your amination yield drops below 40%, the failure is rarely random. It is almost always tied to one of three mechanistic traps specific to ortho-substituted chlorophenols.
Arrested Imine Formation (The Steric & Electronic Trap)
-
The Causality: Your starting ketone is flanked by an ortho-chloro group and an ortho-hydroxyl group. The hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen. This thermodynamic sink drastically reduces the electrophilicity of the carbonyl carbon. Coupled with the immense steric bulk of the di-ortho substitution, standard ammonia sources (like methanolic NH 3 ) fail to form the intermediate imine[1].
-
The Solution: Deploy Titanium(IV) isopropoxide (Ti(OiPr) 4 ). As a highly oxophilic Lewis acid, it disrupts the intramolecular H-bond, coordinates with the carbonyl oxygen to restore electrophilicity, and acts as an in situ water scavenger to drive the equilibrium toward the imine[2].
Reductive Dechlorination (The Catalyst Trap)
-
The Causality: If your protocol utilizes standard heterogeneous hydrogenation (e.g., Pd/C with H 2 gas), the aryl C–Cl bond is highly susceptible to oxidative addition and subsequent hydrogenolysis[3]. Palladium nanoparticles excel at cleaving aryl chlorides, meaning your target molecule is rapidly converted into the des-chloro byproduct, 2-(1-aminoethyl)phenol[4].
-
The Solution: Abandon Pd/C. Transition to a chemoselective hydride donor such as Sodium Cyanoborohydride (NaBH 3 CN), which selectively reduces the protonated imine without touching the aryl chloride[2].
Over-Alkylation (Secondary Amine Dimerization)
-
The Causality: Primary amines are more nucleophilic than ammonia. As soon as your target 2-(1-aminoethyl)-3-chlorophenol is formed, it competes with ammonia to attack unreacted ketone/imine, forming a secondary amine dimer.
-
The Solution: Maintain a massive stoichiometric excess of the ammonia source (>10 equivalents) to kinetically favor primary amine formation.
Part 2: Diagnostic Workflows & Visualizations
Use the following logic tree to isolate the exact step where your yield is being lost.
Caption: Diagnostic logic tree for isolating yield-limiting factors in ortho-substituted reductive aminations.
Caption: Chemoselective pathways and common byproduct formations during 2-acetyl-3-chlorophenol amination.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between chosen reagents and the resulting reaction profile.
| Reaction Condition | Imine Conversion | Dechlorination | Target Amine Yield | Primary Failure Mode |
| NH 3 /MeOH, Pd/C, H 2 | < 30% | High (>50%) | < 10% | Steric block & Dechlorination |
| NH 4 OAc, NaBH 4 , MeOH | < 40% | None | 15 - 20% | Premature ketone reduction |
| NH 3 /EtOH, Ti(OiPr) 4 , Pd/C, H 2 | > 95% | High (>60%) | 25 - 30% | Dechlorination during reduction |
| NH 3 /EtOH, Ti(OiPr) 4 , NaBH 3 CN | > 95% | None | 82 - 88% | Optimized Pathway |
Part 4: Validated Experimental Protocol
This protocol utilizes a one-pot, two-step approach. By isolating the imine formation step before introducing the reductant, we create a self-validating system that prevents the premature reduction of the ketone.
Objective: Synthesize 2-(1-aminoethyl)-3-chlorophenol while suppressing dehalogenation and over-alkylation. Materials: 2-Acetyl-3-chlorophenol (1.0 eq), Ammonia solution (2.0 M in EtOH, 10.0 eq), Titanium(IV) isopropoxide (2.0 eq), Sodium cyanoborohydride (1.5 eq), absolute ethanol.
Step 1: Disruption of Intramolecular H-Bonding & Imine Formation
-
Dissolve 2-acetyl-3-chlorophenol in absolute ethanol under an inert argon atmosphere.
-
Add the 2.0 M ammonia solution, followed by the dropwise addition of Ti(OiPr) 4 at room temperature. Stir for 12 hours.
-
Causality: Ti(OiPr) 4 acts as a dual-purpose Lewis acid and water scavenger. It breaks the deactivating H-bond, activates the carbonyl, and forces the equilibrium toward the intermediate imine[2].
-
-
Self-Validating Checkpoint: Pull a 50 µL aliquot, quench in wet acetonitrile, and analyze via LC-MS. Do not proceed until >95% of the ketone mass is consumed. If you add the reductant prematurely, you will irreversibly reduce the unreacted ketone to the alcohol byproduct.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C. Add NaBH 3 CN in small portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Step 3: Titanium Quench and Workup
-
Quench the reaction by adding 1.0 M aqueous NaOH until the pH reaches 10. A dense white precipitate (TiO 2 ) will form.
-
Filter the suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Causality: Ti(OiPr) 4 hydrolyzes into insoluble titanium dioxide upon aqueous basic workup. The basic pH ensures the newly formed amine remains deprotonated and partitions into the organic layer during extraction.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Why am I seeing 2-(1-hydroxyethyl)-3-chlorophenol in my LC-MS? A: This is the reduction byproduct. It occurs when your reducing agent (NaBH 3 CN or NaBH 4 ) attacks the unreacted ketone before the imine has fully formed. Ensure you pass the Self-Validating Checkpoint in Step 1 before adding any hydride source.
Q: Can I use NaBH 4 instead of NaBH 3 CN? A: It is highly discouraged for this specific substrate. NaBH 4 is a stronger, less selective reducing agent that will rapidly reduce any trace amounts of unreacted ketone into the alcohol byproduct. NaBH 3 CN is milder and specifically targets the protonated imine[2].
Q: I must use catalytic hydrogenation for scale-up due to toxicity concerns with cyanoborohydride. How do I avoid dechlorination? A: If you must use transition metal catalysis, avoid Pd/C. Instead, utilize homogeneous Ruthenium-based catalysts or Palladium complexes equipped with basic, chelating phosphines (e.g., Pd(dippp) 2 with sodium formate), which have been proven to tolerate aryl chlorides without inducing dehalogenation[3],[4].
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works."[2] URL:
-
Academia.edu. "Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines."[3] URL:
-
ResearchGate. "Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst."[4] URL:
-
ACS Publications. "Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition."[1] URL:
Sources
Technical Support Center: Optimizing Enantiomeric Excess in 2-(1-Aminoethyl)-3-chlorophenol Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of 2-(1-Aminoethyl)-3-chlorophenol . Synthesizing this chiral 1-arylethylamine derivative with high enantiomeric excess (ee) is notoriously challenging. The ortho-hydroxyl and meta-chloro substituents introduce unique steric hindrance and electronic effects—such as internal hydrogen bonding—that can disrupt enantio-determining transition states in both chemo-catalytic and biocatalytic pathways.
This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to help you achieve >99% ee.
Module 1: Diagnostic Logic for Enantiomeric Excess Optimization
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the root cause of poor stereocontrol in your specific synthesis route.
Fig 1. Diagnostic decision tree for resolving low enantiomeric excess in 1-arylethylamine synthesis.
Module 2: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)
FAQ 1: My Iridium-catalyzed ARA yields >95% conversion, but the ee is stuck at 75%. What is causing this loss of stereocontrol?
Causality & Explanation: In transition-metal catalyzed ARA, the active chiral catalyst must reduce the in-situ formed imine significantly faster than any non-chiral background reduction. The ortho-hydroxyl group on your substrate acts as an internal hydrogen-bond donor, inadvertently stabilizing the imine intermediate. This stabilization makes the imine highly susceptible to un-catalyzed reduction by background hydride species or direct hydrogenation [1]. Furthermore, if your chiral ligand is not sterically demanding enough, the facial selectivity during hydride transfer is compromised by the bulky meta-chloro group [4].
Solution: Suppress background reduction by lowering the reaction temperature and pre-forming the imine. Switch to highly tunable, bulky phosphoramidite ligands that tightly pocket the ortho-substituted aryl ring to force rigorous facial selectivity [1].
Quantitative Data: Impact of Reaction Parameters on Ir-Catalyzed ARA
| Ligand / Catalyst System | Temperature | H2 Pressure | Conversion (%) | Enantiomeric Excess (ee %) |
| Ir / (R)-BINAP | 25 °C | 50 bar | >95 | 45 |
| Ir / (R,R)-Me-DuPHOS | 25 °C | 50 bar | >95 | 62 |
| Ir / Bulky Phosphoramidite | 25 °C | 30 bar | >95 | 88 |
| Ir / Bulky Phosphoramidite | 10 °C | 30 bar | 92 | >98 |
Protocol 1: Self-Validating Ir-Catalyzed ARA Workflow
-
Imine Pre-formation (Validation Step 1): In a Schlenk flask, combine 1-(3-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol. Stir with 4Å molecular sieves for 4 hours.
-
Self-Validation: Analyze an aliquot via GC-MS. Do not proceed until >95% conversion to the imine is confirmed. Unreacted ketone will lead to racemic alcohol byproducts.
-
-
Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]2 (1.0 mol%) and a bulky chiral phosphoramidite ligand (2.2 mol%). Stir in dichloromethane for 30 minutes, then evaporate the solvent.
-
Asymmetric Hydrogenation: Transfer the pre-formed imine solution to a high-pressure reactor containing the activated catalyst. Pressurize with H 2 gas to 30 bar.
-
Temperature Control: Maintain the reactor strictly at 10 °C to suppress non-chiral background reduction. Stir for 18 hours.
-
Reaction Quench & Analysis (Validation Step 2): Vent the H 2 gas carefully. Quench with saturated NaHCO 3 and extract with ethyl acetate.
-
Self-Validation: Run an aliquot on a chiral HPLC column (e.g., Chiralcel OD-H) to verify the ee is >98% before proceeding to bulk purification.
-
Module 3: Biocatalytic Transamination
FAQ 2: My ω -transaminase ( ω -TA) reaction yields excellent ee (>99%) but stalls at exactly 50% conversion. Is the enzyme only resolving a racemic mixture?
Causality & Explanation: If you are starting from the prochiral ketone, this is not a kinetic resolution; it is a thermodynamic equilibrium limitation. The transfer of an amino group from isopropylamine (IPA) to the ketone generates acetone as a byproduct. The standard Gibbs free energy change ( ΔG∘ ) for this specific transamination is near zero, meaning the reverse reaction (acetone reacting with your chiral amine product) is highly favorable [2].
Solution: You must actively shift the equilibrium. This is achieved by using a large excess of IPA coupled with the physical removal of acetone (e.g., N 2 sweeping), or by utilizing a multi-enzyme cascade to consume the byproduct[2, 3].
Fig 2. Workflow of ω-Transaminase synthesis with in-situ byproduct removal to shift equilibrium.
Quantitative Data: Equilibrium Shifting Strategies in ω -TA Synthesis
| Strategy | Amine Donor | Byproduct Management | Max Conversion | Scalability |
| Standard Batch | IPA (5 eq) | None | ~50% | High |
| Physical Removal | IPA (10 eq) | N 2 sweeping / Vacuum | >90% | Medium |
| Multi-Enzyme Cascade | Alanine | LDH/GDH removes pyruvate | >95% | Low (Costly) |
Protocol 2: Self-Validating ω -TA Reaction with In-Situ Acetone Removal
-
Substrate Preparation: Dissolve 1-(3-chloro-2-hydroxyphenyl)ethan-1-one (50 mM) in a biphasic system (10% v/v DMSO in 100 mM phosphate buffer, pH 7.5) to ensure the solubility of the highly substituted aromatic ring.
-
Enzyme & Cofactor Addition (Validation Step 1): Add Pyridoxal 5'-phosphate (PLP, 1 mM) and the engineered ω -TA (5 mg/mL).
-
Self-Validation: Visually confirm a color shift to pale yellow, indicating successful PLP binding to the enzyme's active site.
-
-
Donor Addition & Sweeping: Add Isopropylamine (IPA) to a final concentration of 500 mM (10 eq). Connect the reaction vessel to a gentle N 2 sweep (50 mL/min) directed through a cold trap.
-
Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.
-
Endpoint Validation (Validation Step 2): Take a 100 μ L aliquot, extract with methyl tert-butyl ether (MTBE), and analyze via GC-FID.
-
Self-Validation: Conversion must exceed 90%. If conversion is lower, the equilibrium has stalled; increase the N 2 sweep rate to remove residual acetone and incubate for an additional 6 hours.
-
Module 4: Rescuing Low-ee Batches via Enzymatic Kinetic Resolution
FAQ 3: I have a historical batch of 2-(1-Aminoethyl)-3-chlorophenol at 80% ee. Can I upgrade this to >99% ee without discarding the material?
Causality & Explanation: Yes. When primary asymmetric synthesis falls short, enzymatic kinetic resolution serves as an excellent "polishing" step. Candida antarctica Lipase B (CALB) is highly stereoselective for the acylation of the (R)-enantiomer of 1-arylethylamines [3]. By treating your 80% ee mixture with CALB and an acyl donor, the minor enantiomeric impurity is selectively converted into an amide, leaving the desired enantiomer untouched.
Protocol 3: CALB-Mediated Kinetic Resolution Polish
-
Reaction Setup: Dissolve the enantio-enriched amine (80% ee) in anhydrous MTBE.
-
Acyl Donor: Add methyl methoxyacetate (0.6 equivalents relative to the minor enantiomer impurity).
-
Biocatalyst Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to substrate).
-
Incubation & Monitoring (Validation Step): Shake at 45 °C.
-
Self-Validation: Monitor the reaction strictly via chiral HPLC. Stop the reaction exactly when the unreacted amine reaches >99.5% ee. Over-reaction will begin to slowly consume your desired product.
-
-
Separation: Filter off the immobilized enzyme. Extract the organic layer with 1M HCl. The unreacted, enantiopure amine moves to the aqueous phase, while the acylated impurity remains in the organic phase. Basify the aqueous phase and extract with dichloromethane to recover the >99% ee product.
References
-
Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. Organic Letters, ACS Publications. URL: [Link]
-
Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. ACS Catalysis, ACS Publications. URL: [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC, National Institutes of Health (NIH). URL: [Link]
-
A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society, ACS Publications. URL: [Link]
Removing phenolic impurities from 2-(1-Aminoethyl)-3-chlorophenol reaction mixtures
This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with the synthesis of 2-(1-Aminoethyl)-3-chlorophenol. The presence of phenolic impurities, which share structural similarities with the target compound, presents a significant purification challenge. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common phenolic impurities in a 2-(1-Aminoethyl)-3-chlorophenol synthesis and why do they form?
Understanding the origin of impurities is the first step in designing an effective purification strategy. In a typical synthesis starting from 3-chlorophenol, you can expect the following phenolic impurities:
-
Unreacted 3-Chlorophenol: This is often the most abundant impurity, resulting from an incomplete reaction. Its removal is critical for achieving high product purity.
-
Positional Isomers: During the introduction of the aminoethyl group (e.g., via Friedel-Crafts acylation followed by reduction), substitution can occur at other positions on the aromatic ring, leading to isomers of the desired product.
-
Over-alkylation or Over-acylation Products: If the reaction conditions are not carefully controlled, multiple aminoethyl groups may be added to the phenol ring, resulting in di- or tri-substituted phenolic impurities.
-
Oxidation Byproducts: Aminophenols are notoriously susceptible to oxidation, especially when exposed to air, which can form highly colored, often tarry, impurities. This is a common cause of product discoloration (e.g., pink, brown, or black).[1][2]
Q2: How can I leverage the different chemical properties of my product and impurities for separation?
The key to separating the desired 2-(1-Aminoethyl)-3-chlorophenol from phenolic impurities lies in exploiting the distinct properties conferred by its amino group.
-
Basicity: The amino group is basic, while the primary impurity, 3-chlorophenol, is only weakly acidic.
-
Acidity (pKa): The acidity of the phenolic hydroxyl group is influenced by the other substituents on the ring. The pKa of 3-chlorophenol is approximately 9.12.[3][4] The pKa of the phenolic group in the product will be different, and the pKa of the protonated amino group will be in the range of 4-5.[5][6] This difference is fundamental to purification by extraction.
-
Polarity: The presence of both a hydroxyl and an amino group makes the product significantly more polar than simple phenolic impurities like 3-chlorophenol. This difference is ideal for chromatographic separations.
Q3: My initial workup leaves a lot of unreacted 3-chlorophenol. What is the most efficient way to remove it?
A multi-step liquid-liquid extraction procedure that takes advantage of the different pKa values of the compounds is highly effective. This technique, often called a "pH-swing" extraction, allows you to selectively move your product and impurities between aqueous and organic layers.
The strategy is as follows:
-
Acidic Wash (to remove basic non-phenolic impurities): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your product and any other basic compounds will move into the aqueous layer as ammonium salts, while neutral and acidic compounds (like 3-chlorophenol) remain in the organic layer.
-
Basify and Re-extract Product: Separate the acidic aqueous layer. Adjust its pH to ~10-11 with a base (e.g., NaOH). This deprotonates the ammonium salt back to the free amine, making the product soluble in a fresh organic solvent. Extract the aqueous layer multiple times with fresh ethyl acetate. Your product is now in this new organic phase.
-
Basic Wash (to remove acidic phenolic impurities): Wash the combined organic extracts from the previous step with a dilute base (e.g., 1M NaOH). The acidic 3-chlorophenol will be deprotonated to its phenoxide salt and dissolve in the aqueous layer, while your product (now a free base) remains in the organic layer.
This selective extraction process can dramatically increase the purity of your material before any chromatographic or recrystallization steps are performed.
Q4: Column chromatography isn't giving me good separation. What conditions should I try?
Poor separation on silica gel is a common issue due to the polar nature of both the product and impurities. Here are some field-proven tips:
-
Tailing Amines: The basic amino group in your product can interact strongly with the acidic silica gel, leading to significant tailing and poor peak shape. To counteract this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[7]
-
Mobile Phase Selection: The polarity of the solvent system is critical.[8][9] Start with a moderately polar system and adjust based on TLC analysis. The goal is to get a retention factor (Rf) of ~0.3 for your product.[9]
| Polarity Level | Recommended Solvent System | Notes |
| Low to Medium | 20-50% Ethyl Acetate in Hexanes + 1% Et₃N | A good starting point for many aminophenols.[7] |
| Medium to High | 5-10% Methanol in Dichloromethane + 1% Et₃N | For more polar compounds that don't move in ethyl acetate/hexanes.[7] |
| High | 10% Ammonium Hydroxide in Methanol / Dichloromethane | A stronger system for very polar or stubborn amines. |
-
Stationary Phase: While silica gel is most common, for particularly difficult separations, consider using a different stationary phase like neutral or basic alumina, which can reduce the acidic interactions causing tailing.
Q5: My purified product is discolored. What causes this and how can I fix it?
Discoloration (typically pink, brown, or red) is almost always due to the oxidation of the aminophenol.[1][2] This is a very common problem that can occur during the reaction, workup, or even storage.
Prevention and Remediation:
-
Inert Atmosphere: Whenever possible, handle the material under an inert atmosphere like nitrogen or argon, especially during heating or concentration steps.[2]
-
Reducing Agents: During the workup or recrystallization, adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite can help prevent oxidation and may even reverse some color formation.[2][10]
-
Activated Charcoal: If the product is already colored, treatment with activated charcoal during recrystallization can be very effective at adsorbing the colored impurities.[1][2] Use it sparingly, as it can also adsorb your product and reduce the yield.
Troubleshooting and Workflow Optimization
This section provides a structured workflow and addresses specific issues you may encounter.
Workflow for Purification of 2-(1-Aminoethyl)-3-chlorophenol
The following diagram outlines a robust, multi-step purification strategy.
Caption: A comprehensive workflow for purifying 2-(1-Aminoethyl)-3-chlorophenol.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Purity After Extraction | 1. Incorrect pH during washes.2. Insufficient number of extractions.3. Emulsion formation. | 1. Verify pH: Use pH paper or a meter to confirm the aqueous layer is <2 for the acid wash and >10 for the base wash.2. Repeat Extractions: Extract the aqueous phase at least 3-5 times with fresh organic solvent at each pH step to ensure complete transfer.[11]3. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break up emulsions. |
| Product "Oils Out" During Recrystallization | 1. The solution is too saturated.2. The solvent is too non-polar for the product.3. Cooling is too rapid. | 1. Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of hot solvent until the solution is clear.2. Use a Co-solvent: Add a more polar "co-solvent" (e.g., a few drops of methanol to an ethyl acetate solution) to increase the oil's solubility.[2]3. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization. |
| Significant Product Loss During Chromatography | 1. Product is irreversibly binding to the silica gel.2. Mobile phase is not polar enough to elute the product. | 1. Deactivate Silica: As mentioned in FAQ 4, add triethylamine or another base to the eluent to cap the acidic sites on the silica.2. Use a Gradient: Start with a less polar solvent system and gradually increase the polarity (e.g., from 20% EtOAc/Hexanes to 50% EtOAc/Hexanes) to first elute non-polar impurities and then your product. |
Detailed Protocol: pH-Swing Liquid-Liquid Extraction
This protocol assumes the crude reaction mixture has been concentrated to an oil or solid and is ready for workup.
-
Dissolution: Dissolve the crude material in ethyl acetate (EtOAc, ~10-20 mL per gram of crude). Transfer to a separatory funnel.
-
Acid Wash:
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate. Drain and keep the top organic layer (contains neutral/acidic impurities like 3-chlorophenol) and the bottom aqueous layer (contains your protonated product).
-
Self-Validation: Test the pH of the aqueous layer to ensure it is ≤ 2.
-
-
Back-Extraction (Optional but recommended): Wash the organic layer from step 2 with another portion of 1M HCl and combine this aqueous wash with the first one to maximize product recovery. Discard the organic layer.
-
Basification and Product Extraction:
-
Place the combined acidic aqueous layers into a clean separatory funnel.
-
Slowly add 5M NaOH solution while swirling until the pH of the aqueous layer is ≥ 11.
-
Add fresh EtOAc (equal volume to the aqueous layer). Shake and separate.
-
Keep the top organic layer. Extract the aqueous layer at least two more times with fresh EtOAc.
-
Combine all organic extracts. This solution now contains your purified product.
-
-
Final Wash: Wash the combined organic extracts with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, albeit still potentially crude, product ready for chromatography or recrystallization.
Visualizing the pH-Swing Extraction Principle
This diagram illustrates how the product and a key impurity (3-chlorophenol) are partitioned based on pH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorophenol â Grokipedia [grokipedia.com]
- 5. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimizing HPLC mobile phase for 2-(1-Aminoethyl)-3-chlorophenol peak resolution
Welcome to the Method Development and Troubleshooting Portal. This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving the chromatographic challenges associated with 2-(1-Aminoethyl)-3-chlorophenol .
Because this molecule is amphoteric—containing both a weakly acidic phenol ring and a basic primary amine—it is highly susceptible to secondary interactions and peak tailing. This guide provides a self-validating framework to establish a robust, reproducible HPLC method.
Mechanistic Overview: The Amphoteric Challenge
The primary challenge in retaining and resolving 2-(1-Aminoethyl)-3-chlorophenol lies in its dual pKa values. The basic amine group (pKa ~9.5) and the weakly acidic phenol group (pKa ~8.5) dictate that the molecule's charge state is highly dependent on the mobile phase pH.
A common approach in reversed-phase liquid chromatography (RPLC) is to adjust the mobile-phase pH so that ionizable compounds are in their neutral state to maximize hydrophobic retention[1]. However, for an amphoteric compound, there is no pH where the entire molecule is strictly neutral and highly hydrophobic.
-
At mid-pH (6.0 - 8.0): The silica surface of a standard C18 column becomes ionized (SiO⁻). These ionized silanols undergo strong electrostatic ion-exchange interactions with the protonated amine (R-NH₃⁺) of the analyte, which is the leading cause of severe peak tailing and method variability[2].
-
At low pH (< 3.0): Silanol ionization is heavily suppressed, mitigating peak tailing. However, the fully protonated amine makes the molecule highly polar, often leading to poor retention (elution near the void volume) on standard hydrophobic C18 phases.
Method Development Workflow
Logical relationship between mobile phase pH, analyte ionization, and column selection.
Step-by-Step Experimental Protocol (Low-pH Strategy)
To establish a self-validating system, follow this optimized protocol designed specifically for basic amines and amphoteric compounds. This method utilizes a low-pH approach combined with ion-pairing to ensure both peak symmetry and adequate retention.
Step 1: Mobile Phase Formulation
-
Prepare Mobile Phase A (Aqueous) : Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 0.1% Phosphoric acid (v/v) and 20 mM Potassium hexafluorophosphate (KPF₆)[3]. The KPF₆ acts as a chaotropic ion-pairing agent to increase the retention of the protonated amine.
-
Verify the pH of Mobile Phase A is approximately 2.2 ± 0.1. Buffered salts at this pH effectively hide residual silanol groups and prevent ion-exchange interactions[4].
-
Prepare Mobile Phase B (Organic) : 100% HPLC-grade Acetonitrile.
Step 2: Column Selection & Equilibration
-
Install a polar-embedded column (e.g., RP-Amide) or a high-purity, fully hydroxylated Type B silica C18 column. Polar-embedded phases provide enhanced retention and performance for polar compounds, especially uncharged bases and molecules with hydrogen-bond potential.
-
Equilibrate the column at 1.0 mL/min with 95% A / 5% B for 20 column volumes.
-
Set the column oven temperature to 30°C to ensure reproducible thermodynamics and mass transfer.
Step 3: Gradient Execution & System Suitability
-
Program a shallow gradient: 5% B to 60% B over 15 minutes.
-
Inject a blank to verify baseline stability.
-
Inject 5 µL of the 2-(1-Aminoethyl)-3-chlorophenol standard (100 µg/mL in 95:5 Water:Acetonitrile).
-
Validation Check: Calculate the USP Tailing Factor ( Tf ). If Tf is between 0.9 and 1.2, the method is validated for peak shape. If Tf>1.5 , proceed to the troubleshooting FAQs.
Quantitative Data: Mobile Phase Matrix
The following table summarizes the expected chromatographic behavior of 2-(1-Aminoethyl)-3-chlorophenol under various phase conditions. Use this matrix to select the optimal starting point based on your laboratory's column inventory.
| Mobile Phase pH | Buffer / Additive | Column Type | Analyte State | Silanol State | Expected Peak Shape | Retention ( k′ ) |
| 2.5 | 20 mM KH₂PO₄ | Standard C18 | Amine (+), Phenol (0) | Neutral (Si-OH) | Sharp | Very Low (< 1) |
| 2.5 | 0.1% H₃PO₄ + 20 mM KPF₆ | Standard C18 | Amine (+), Phenol (0) | Neutral (Si-OH) | Sharp | Optimal (2 - 5) |
| 7.0 | 20 mM Ammonium Acetate | Standard C18 | Amine (+), Phenol (-) | Ionized (Si-O⁻) | Severe Tailing | Moderate |
| 7.0 | 20 mM Ammonium Acetate | Polar-Embedded C18 | Amine (+), Phenol (-) | Shielded | Moderate Tailing | Moderate |
| 10.5 | 20 mM Ammonium Bicarbonate | High-pH Hybrid C18 | Amine (0), Phenol (-) | Ionized (Si-O⁻) | Sharp | Low to Moderate |
Troubleshooting FAQs
Q1: Why does 2-(1-Aminoethyl)-3-chlorophenol exhibit severe peak tailing when I use a simple water/methanol gradient at pH 7.0? A: At pH 7.0, the silica surface of a standard C18 column is highly ionized, presenting negatively charged silanol groups. Simultaneously, the primary amine group on your analyte is protonated. This creates a strong secondary electrostatic interaction between the analyte and the stationary phase, which disrupts the primary hydrophobic retention mechanism and causes severe peak tailing[2]. To resolve this, you must lower the pH to < 3.0 to neutralize the silanols.
Q2: I adjusted the mobile phase to pH 2.5 using 0.1% phosphoric acid. The peak shape improved, but the compound now elutes in the void volume. How can I increase retention? A: By lowering the pH, you successfully suppressed silanol ionization. However, at pH 2.5, the amine group is fully protonated, making the molecule highly polar and poorly retained on a hydrophobic C18 phase. To fix this, you have two options:
-
Switch the stationary phase: Use a polar-embedded column (e.g., RP-Amide) which provides enhanced retention for polar bases.
-
Add an ion-pairing reagent: Introduce 10–20 mM of an anionic ion-pairing agent, such as sodium perchlorate or potassium hexafluorophosphate (KPF₆), into the mobile phase[3]. The negatively charged reagent will form a neutral, hydrophobic complex with the protonated amine, significantly increasing its retention factor ( k′ ).
Q3: Can I use LC-MS for this method? Phosphoric acid and KPF₆ are not MS-compatible. A: Yes, but you must alter the buffer system. For LC-MS compatibility, replace phosphoric acid with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. TFA acts as both an acidifier and a weak volatile ion-pairing agent, which can improve the retention of the amine. However, TFA can suppress ionization in the mass spectrometer. If you require maximum MS sensitivity, use 10-20 mM ammonium formate adjusted to pH 3.0 with formic acid, though you may sacrifice a slight degree of peak sharpness compared to the KPF₆ method.
Sources
Resolving peak tailing issues in 2-(1-Aminoethyl)-3-chlorophenol liquid chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in liquid chromatography (LC): resolving peak tailing for complex, multi-functional active pharmaceutical ingredients (APIs).
This module focuses specifically on 2-(1-Aminoethyl)-3-chlorophenol , an amphoteric molecule that frequently exhibits severe peak distortion. By understanding the fundamental physical chemistry between the analyte, the mobile phase, and the stationary phase, we can move beyond trial-and-error and implement self-validating chromatographic solutions.
Molecular Profiling: The Root Cause of Tailing
To troubleshoot peak tailing, we must first analyze the analyte's functional groups. 2-(1-Aminoethyl)-3-chlorophenol contains:
-
A Primary Amine (-NH₂): Highly basic (pKa ~9–10). In standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, this group is protonated. It acts as a strong cation, seeking out negatively charged residual silanols (Si-O⁻) on the silica stationary phase, creating a secondary retention mechanism that drags out the elution profile[1][2].
-
A Phenolic Hydroxyl (-OH): Weakly acidic. When in proximity to the amine, this moiety can act as a chelating ligand, binding strongly to trace metals (like iron or aluminum) present in older silica matrices or stainless-steel system hardware[2][3].
Diagnostic Workflow
Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. The logical progression for this diagnosis is mapped below.
Diagnostic workflow for isolating physical vs. chemical peak tailing mechanisms.
Troubleshooting Guide & FAQs
Q1: How do I definitively prove whether the tailing of 2-(1-Aminoethyl)-3-chlorophenol is a chemical or physical problem? A1: You must inject a neutral, non-chelating reference standard (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base interactions with silanols[4]. If the neutral peak is perfectly symmetrical but your target analyte tails, you have an acid-base or metal chelation problem[4]. If the neutral compound also tails, the issue is physical—likely a partially blocked column inlet frit, a column void, or excessive extra-column volume[4][5].
Q2: Why does the primary amine cause such severe tailing on my standard C18 column? A2: Traditional C18 columns rely on non-polar hydrophobic interactions. However, the silica support surface contains residual, unbonded silanol groups (Si-OH)[1][2]. At a mobile phase pH above 3.0, these silanols ionize into negatively charged Si-O⁻ species[1][6]. The protonated primary amine of your analyte interacts strongly with these ionized silanols via ion-exchange[1][7]. Because these active sites are limited and heterogeneous, they become overloaded quickly, causing the bulk of the sample to elute normally while a fraction is delayed, creating the tail[2].
Q3: What is the most effective mobile phase pH strategy to resolve this? A3: You must operate at a highly acidic pH (e.g., pH 2.5). By lowering the pH well below the pKa of the surface silanols (which is typically around 3.5–4.5), you force the silanols into their fully protonated, neutral state (Si-OH)[1][8]. This effectively shuts down the secondary ion-exchange mechanism, drastically improving peak symmetry[1][9].
Q4: I lowered the pH to 2.5, but my Asymmetry Factor (As) is still 1.6. What is the next logical step? A4: If low pH alone does not achieve an As < 1.5, the column may still possess highly acidic "free" silanols or trace metals[2][8]. You have two options:
-
Chemical Suppression: Add a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA is sterically small and highly basic; it will preferentially bind to and mask any remaining active silanol sites, acting as a "sacrificial" base so your analyte does not have to[8][10].
-
Column Chemistry: Switch to a highly deactivated, fully end-capped column utilizing ultra-pure Type B silica, or a Charged Surface Hybrid (CSH) column designed specifically to repel basic analytes[6][8][11].
Q5: Could the phenol group be interacting with the instrument hardware? A5: Yes. Phenols, particularly when adjacent to other heteroatoms, can chelate trace metals (like Fe³⁺ and Al³⁺)[2][3]. If your analyte is chelating with the stainless-steel tubing or frits in the flow path, you will observe tailing or even complete loss of analyte recovery[3]. Transitioning to narrow internal diameter (0.005") Polyether ether ketone (PEEK) tubing eliminates this metal interaction while simultaneously reducing extra-column dispersion[6][12].
Experimental Methodologies
To ensure scientific integrity, implement the following self-validating protocols. The success of these protocols is measured by calculating the Asymmetry Factor (As = B / A, where B is the back half of the peak width and A is the front half, measured at 10% peak height)[1].
Protocol 1: Systematic Silanol Suppression via pH and Additive Optimization
Objective: Eliminate secondary amine-silanol interactions to achieve an As < 1.2.
-
Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer. Using a calibrated pH meter, titrate the buffer with concentrated phosphoric acid until the pH reaches exactly 2.5[10].
-
Organic Phase Preparation: Use HPLC-grade Acetonitrile.
-
Column Equilibration: Install an end-capped, high-purity Type B silica C18 column. Flush the system with 15–20 column volumes of the mobile phase (e.g., 70:30 Buffer:ACN) to ensure the silica surface is fully equilibrated to the low pH[7].
-
Baseline Validation: Inject the 2-(1-Aminoethyl)-3-chlorophenol sample. Calculate the Asymmetry Factor (As)[1].
-
Additive Introduction (Conditional): If As remains > 1.5, introduce 5 mM Triethylamine (TEA) into the aqueous buffer[10]. Re-adjust the pH to 2.5 if the TEA shifts it. Re-equilibrate for 10 column volumes and re-inject.
Protocol 2: Hardware Passivation and Dispersion Reduction
Objective: Eliminate metal chelation and physical extra-column volume.
-
Tubing Replacement: Identify all stainless-steel capillary tubing between the autosampler, column inlet, and detector flow cell. Replace these with 0.005" ID PEEK tubing[6][12]. Ensure all fittings are seated flush to avoid creating dead volumes.
-
Frit Diagnostics: If all peaks (including neutrals) are tailing, reverse the column orientation (only if permitted by the manufacturer's instructions) and flush directly to waste with 100% strong organic solvent for 10 column volumes. This backflushes particulate debris from the inlet frit[1][5][12].
-
Verification: Inject a neutral standard (e.g., uracil) to confirm physical system integrity, followed by the target analyte.
Quantitative Data Summary
The following table summarizes the expected quantitative improvements in peak shape when applying the troubleshooting steps to 2-(1-Aminoethyl)-3-chlorophenol.
| Chromatographic Condition | Primary Mechanism Addressed | Expected Asymmetry Factor (As) | Resolution Impact |
| Standard C18, pH 7.0 | None (Baseline) | > 2.5 (Severe Tailing) | Poor; co-elution likely |
| Standard C18, pH 2.5 | Silanol Protonation | 1.5 - 1.8 | Moderate Improvement |
| End-capped C18, pH 2.5 | Reduced Surface Activity | 1.2 - 1.4 | Good |
| End-capped C18, pH 2.5 + 5mM TEA | Silanol Suppression | 1.0 - 1.1 | Excellent; sharp peaks |
| PEEK Tubing + End-capped C18, pH 2.5 | Metal Chelation + Silanol | < 1.1 | Optimal |
References
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from[Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]
-
Axion Labs. HPLC Peak Tailing. Retrieved from[Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from[Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]
-
LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Retrieved from[Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from[Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Overcoming steric hindrance during 2-(1-Aminoethyl)-3-chlorophenol substitution reactions
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(1-Aminoethyl)-3-chlorophenol , a highly sterically congested chiral building block. The unique topology of this molecule—featuring a primary amine on a secondary benzylic carbon, flanked by an ortho-hydroxyl group and an ortho-chlorine atom—presents significant synthetic challenges.
Below, our Application Scientists break down the causality behind common reaction failures and provide self-validating protocols to overcome steric hindrance.
Part 1: Structural Analysis & The Steric Challenge
Before troubleshooting, it is critical to understand the spatial environment of your substrate. The 1-aminoethyl group is locked in a steric vise. The α -methyl group restricts the rotational freedom of the amine, while the C3-chlorine and C1-hydroxyl groups block the standard 180° trajectory required for SN2 nucleophilic attack.
Decision matrix and workflow for functionalizing 2-(1-Aminoethyl)-3-chlorophenol.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is direct N-alkylation with alkyl halides resulting in low yields (<15%) and complex mixtures?
A: Direct SN2 alkylation requires the nitrogen lone pair to attack the electrophile via a strict backside trajectory. In 2-(1-aminoethyl)-3-chlorophenol, this path is physically blocked by the α -methyl group and the adjacent C3-chlorine. Correlation analyses of substituted benzylamines demonstrate that ortho-substituents impart massive steric hindrance, exponentially decreasing nucleophilic attack rates [1][1]. Forcing the reaction with excess heat leads to competing O-alkylation at the phenol or over-alkylation to the quaternary ammonium salt.
The Fix: Abandon direct SN2 alkylation and utilize Reductive Amination . Condensing the amine with an aldehyde forms an sp2 -hybridized imine intermediate, which flattens the local geometry and temporarily relieves steric strain. Subsequent reduction delivers the mono-alkylated product with >95% selectivity.
Q2: My amide coupling (N-acylation) using EDC/HOBt is stalling at 20% conversion. How can I drive it to completion?
A: Standard carbodiimide coupling reagents (like EDC) generate an O-acylisourea active ester. This intermediate is extremely bulky. When the sterically hindered benzylic amine attempts to attack this massive electrophile, the activation energy barrier is insurmountable, leading to stalled reactions and reagent hydrolysis.
The Fix: You must reduce the steric bulk of the electrophile or increase its intrinsic reactivity. Switch to an Acid Chloride with a DMAP catalyst . DMAP forms a highly reactive, planar acylpyridinium intermediate that easily penetrates the steric shield of the amine.
DMAP-catalyzed N-acylation pathway overcoming benzylic steric hindrance.
Q3: How do I selectively O-alkylate the phenol without touching the benzylic amine?
A: The amine is naturally more nucleophilic than the neutral phenol. While converting the phenol to a phenoxide anion (using a strong base) increases its reactivity, O-alkylation of phenols is notoriously sensitive to ortho-steric hindrance [2][2]. The bulky 2-(1-aminoethyl) group slows down etherification. If you attempt this without protecting the amine, the basic conditions will trigger competing N-alkylation.
The Fix: Implement a "Protect-React-Deprotect" sequence. First, mask the amine with a Boc group. Once protected, treat the intermediate with Sodium Hydride (NaH) to irreversibly form the phenoxide, followed by the addition of your alkyl halide.
Part 3: Data Presentation & Reagent Selection
Table 1: Quantitative Comparison of N-Alkylation Strategies
| Methodology | Reagents | Average Yield | Chemoselectivity | Steric Tolerance |
| Direct Alkylation ( SN2 ) | R-X, K₂CO₃, MeCN | < 15% | Poor (O-alkylation competes) | Very Low |
| Reductive Amination | R-CHO, NaBH(OAc)₃, DCE | > 85% | Excellent (N-selective) | High ( sp2 relief) |
| Photoredox Catalysis | R-BF₃K, Ir-cat, Blue LED | 60-75% | Moderate | Very High [3][3] |
Table 2: Reagent Selection Guide for O-Alkylation
| Base | Solvent | Phenoxide Formation | Risk of N-Alkylation (Unprotected) | Best Use Case |
| K₂CO₃ | Acetone | Partial / Equilibrium | High | Highly reactive electrophiles (MeI) |
| Cs₂CO₃ | DMF | High | Very High | Bulky electrophiles |
| NaH | THF / DMF | Quantitative (Irreversible) | Extreme | N-Boc protected substrates |
Part 4: Validated Experimental Protocols
Protocol A: Selective Reductive N-Alkylation (Self-Validating System)
Rationale: Utilizes sp2 hybridization to bypass the steric blockade of the α -methyl and C3-chlorine groups.
-
Imine Formation: Dissolve 2-(1-aminoethyl)-3-chlorophenol (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq) to catalyze imine formation.
-
Validation Check 1: Stir at room temperature for 2 hours. Spot on a TLC plate (UV active). The primary amine starting material should disappear, and a new, less polar imine spot should form. Do not proceed until the amine is consumed.
-
Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Validation Check 2: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ until bubbling stops (pH ~8). The basic quench ensures the newly formed secondary amine is deprotonated and partitions into the organic layer.
-
Isolation: Extract with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography.
Protocol B: Selective O-Alkylation via N-Boc Protection
Rationale: Prevents N-alkylation while generating a highly reactive phenoxide to overcome ortho-steric bulk.
-
Amine Protection: Dissolve the substrate (1.0 eq) in THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 40 °C for 6 hours. Note: DMAP is required here because the bulky amine resists standard Boc protection.
-
Workup: Concentrate and filter through a short pad of silica to remove DMAP.
-
Phenoxide Generation: Dissolve the N-Boc intermediate in anhydrous DMF (0.1 M). Cool to 0 °C under inert atmosphere (N₂). Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise. Warm to room temperature and stir for 12 hours. The extended time is necessary to overcome the steric hindrance imparted by the adjacent N-Boc-aminoethyl group.
-
Deprotection: Quench with water, extract with EtOAc, and concentrate. To remove the Boc group, stir the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane for 2 hours, then concentrate in vacuo.
References
-
Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing. Available at:[Link][1]
-
O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Oxford Academic / Bulletin of the Chemical Society of Japan. Available at:[Link][2]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available at:[Link][3]
Sources
Technical Support Center: Minimizing Thermal Degradation of 2-(1-Aminoethyl)-3-chlorophenol
Overview
As a Senior Application Scientist, I frequently encounter challenges regarding the thermal lability of functionalized aminophenols. 2-(1-Aminoethyl)-3-chlorophenol is a highly versatile chiral building block in drug development, but its dual functionality—an electron-rich phenolic core and a reactive primary amine—makes it exceptionally prone to thermal degradation.
This guide provides field-proven, mechanistically grounded solutions to stabilize this compound during high-temperature workflows (e.g., refluxing, melt extrusion, or high-temperature vacuum drying).
Troubleshooting Guides & FAQs
Q1: During high-temperature processing (>120°C), my 2-(1-Aminoethyl)-3-chlorophenol samples rapidly turn dark brown or black. What is causing this, and how can I prevent it? Root Cause: The darkening is a classic signature of oxidative polymerization. The electron-donating hydroxyl group lowers the oxidation potential of the aromatic ring. At elevated temperatures, even trace amounts of oxygen initiate a radical hydrogen abstraction, converting the chlorophenol into highly reactive ortho- or para-quinone intermediates [1]. These quinones subsequently undergo spontaneous cross-linking with the primary amine of adjacent molecules, forming dark-colored, insoluble polymeric Schiff bases. Solution:
-
Strict Anaerobic Conditions: Ambient air must be completely displaced. Use a Schlenk line to perform at least three vacuum/argon backfill cycles. Argon is preferred over nitrogen due to its higher density, which better blankets the solid.
-
Radical Scavengers: If your downstream chemistry permits, dope the solvent or solid matrix with 0.1–0.5 mol% of an antioxidant such as BHT (Butylated hydroxytoluene) to quench early-stage peroxy radicals.
Q2: My LC-MS analyses show a mass loss of 17 Da ([M-17]+) after thermal cycling above 160°C. Why am I losing the amine group? Root Cause: The 1-aminoethyl group is highly susceptible to thermal deamination via an elimination mechanism. When heated above its thermal stability threshold (typically 158°C–178°C for related aminophenols [2]), the molecule expels ammonia (NH 3 , 17 Da). This elimination is thermodynamically driven by the formation of a vinyl-chlorophenol derivative, which is stabilized by conjugation with the aromatic ring. Similar thermal cleavage of amine/amide bonds has been well-documented in related phenolic compounds at 160°C–190°C [3]. Solution:
-
Salt Formation: Convert the freebase amine into a hydrochloride (HCl) salt. The protonated amine (-NH 3+ ) is a significantly poorer leaving group and resists elimination, raising the thermal degradation onset temperature by 30–50°C.
-
Amine Protection: If the molecule must endure prolonged temperatures >150°C in a freebase state, transiently protect the primary amine (e.g., using a Boc or Phthalimide group).
Q3: Does the chlorine atom at the 3-position contribute to thermal instability? Root Cause: Generally, the C-Cl bond on an aromatic ring is thermally robust up to 250°C. However, in the presence of nucleophiles (like the primary amine on another molecule) and high heat, intermolecular nucleophilic aromatic substitution (S N Ar) can occur, leading to dehydrohalogenation (loss of HCl) and oligomerization. Solution: Keep the compound highly dilute if heating in solution, or ensure the solid is kept strictly anhydrous, as moisture catalyzes the auto-ionization required for these side reactions.
Data Presentation: Thermal Degradation Pathways
| Degradation Pathway | Onset Temp (°C) | Primary Catalyst / Trigger | Analytical Signature (LC-MS / Visual) | Recommended Mitigation Strategy |
| Oxidation to Quinones | > 120°C | O 2 , Transition Metals | Dark brown/black color, [M-2] + | Argon blanketing, BHT addition |
| Thermal Deamination | 160°C - 180°C | High Heat, Basic pH | [M-17] + (Loss of NH 3 ), Vinyl peak | HCl salt conversion, Derivatization |
| Dehydrohalogenation | > 220°C | Moisture, Nucleophiles | [M-36] + (Loss of HCl) | Strict anhydrous conditions, Dilution |
Experimental Protocols
Protocol 1: Self-Validating Anaerobic Thermal Processing
Objective: To heat 2-(1-Aminoethyl)-3-chlorophenol above 150°C without oxidative degradation.
-
Preparation: Transfer the freebase solid into a heavy-walled Schlenk flask equipped with a magnetic stir bar.
-
Purging (The Causality Step): Connect the flask to a dual-manifold Schlenk line. Evacuate the flask to <0.1 mbar for 5 minutes, then backfill with high-purity Argon (99.999%). Repeat this cycle exactly three times.
-
Scientific Rationale: A single purge leaves ~1% residual oxygen, which is sufficient to trigger the quinone radical cascade at elevated temperatures. Three cycles mathematically reduce O 2 to <10 ppm.
-
-
Heating: Submerge the flask in a pre-heated silicone oil bath. Monitor the internal temperature using a thermocouple.
-
Validation: Upon cooling, dissolve a 1 mg aliquot in degassed methanol. The solution must remain perfectly clear or pale yellow. A dark tint acts as a self-validating failure indicator, signaling a breach in the vacuum seal or insufficient argon purity.
Protocol 2: Transient Amine Protection via HCl Salt Formation
Objective: To suppress thermal deamination by converting the volatile freebase into a stable salt.
-
Dissolution: Dissolve 1.0 g of 2-(1-Aminoethyl)-3-chlorophenol in 15 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Acidification: Dropwise, add 1.2 equivalents of 2.0 M HCl in diethyl ether while stirring vigorously at 0°C.
-
Scientific Rationale: The neutralization reaction is highly exothermic. Performing this at 0°C prevents localized heating that could prematurely degrade the sensitive freebase before the stabilizing salt is formed.
-
-
Isolation: A white precipitate (the HCl salt) will form immediately. Filter under a nitrogen blanket using a Schlenk frit.
-
Drying: Dry the salt in a vacuum oven at 40°C for 12 hours. The resulting salt can now withstand thermal processing up to ~200°C without undergoing deamination.
Mechanistic Workflow Visualization
Thermal degradation pathways of 2-(1-Aminoethyl)-3-chlorophenol and targeted mitigation strategies.
References
-
Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate Source: Universidad Autonoma de San Luis Potosi / ResearchGate URL:[Link]
-
Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol Source: Pharmaceutica Analytica Acta / ResearchGate URL:[Link]
-
Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass Source: Journal of Chromatographic Science / Oxford Academic URL:[Link]
Sources
Comparative Reactivity Guide: 2-(1-Aminoethyl)-3-chlorophenol vs. 2-(1-Aminoethyl)phenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
2-(1-Aminoethyl)phenol and its chlorinated analog, 2-(1-aminoethyl)-3-chlorophenol, are highly valued chiral building blocks in asymmetric synthesis and medicinal chemistry[1][2]. Both molecules share a core phenylethylamine scaffold—a structural motif that is ubiquitous in central nervous system (CNS) therapeutics, sympathomimetics, and chiral auxiliaries[3][4].
However, the introduction of a chlorine atom at the 3-position fundamentally alters the molecule's reactivity profile. This guide provides a rigorous, data-driven comparison of their electronic, steric, and nucleophilic properties. By understanding the causality behind these differences, researchers can optimize synthetic workflows, control regioselectivity, and design superior conformationally-locked ligands.
Structural and Electronic Profiling
The reactivity of substituted phenylethylamines is governed by a delicate interplay of inductive, resonance, and steric effects[5][6]. Comparing these two compounds reveals two primary divergent pathways:
-
Steric Shielding: In 2-(1-aminoethyl)-3-chlorophenol, the bulky chlorine atom (Van der Waals radius ~1.75 Å) is positioned directly ortho to the 1-aminoethyl group. This architecture creates severe steric crowding, restricting the free rotation of the C(aryl)-C(alkyl) bond. Consequently, the primary amine is physically shielded from approaching bulky electrophiles.
-
Inductive Electron Withdrawal (-I Effect): Chlorine is highly electronegative. Its -I effect withdraws electron density from the aromatic pi-system. This has two critical kinetic and thermodynamic consequences:
-
Enhanced Phenol Acidity: The pKa of the phenolic -OH is lowered (making it more acidic) compared to the unsubstituted 2-(1-aminoethyl)phenol.
-
Attenuated Amine Nucleophilicity: The basicity of the amine is slightly reduced due to electron withdrawal through the sigma framework, though steric factors remain the dominant force in kinetic differentiation[5].
-
Mechanistic diagram illustrating the dual electronic and steric impacts of the 3-chloro substituent.
Quantitative Performance Data
To facilitate rapid decision-making in the lab, the following table summarizes the comparative physicochemical and reactivity parameters of both compounds.
| Property / Reactivity Parameter | 2-(1-Aminoethyl)phenol | 2-(1-Aminoethyl)-3-chlorophenol | Practical Implication in Synthesis |
| Amine Nucleophilicity | High | Moderate-Low | Chlorinated analog requires harsher conditions or smaller electrophiles for N-alkylation. |
| Phenol Acidity (pKa) | ~9.5 (Typical Phenol) | ~8.8 (Estimated) | Chlorinated phenol can be selectively deprotonated using milder bases (e.g., K₂CO₃). |
| Steric Hindrance (Amine) | Minimal | Severe | 3-Cl group impedes reaction with bulky acyl chlorides or ketones during reductive amination[6]. |
| EAS Directing Effects | Highly Activated (Ortho/Para to OH) | Moderately Deactivated | 3-Cl alters regioselectivity; electrophilic aromatic substitution is slower and directed to positions 4 and 6. |
| Conformational Flexibility | Free rotation | Restricted (Atropisomeric tendency) | 3-Cl analog is superior for designing rigid chiral ligands for asymmetric catalysis[2]. |
Experimental Methodologies: Reactivity Assays
To empirically validate the structural theories outlined above, we utilize self-validating experimental protocols. These workflows are designed to isolate specific variables (sterics vs. electronics) using competitive reaction environments.
Protocol A: Competitive N-Acylation (Steric Assessment)
Objective: To prove that the 3-chloro group sterically impedes the 1-aminoethyl group's nucleophilic attack on a bulky electrophile. Causality: By using a sub-stoichiometric amount of pivaloyl chloride (which possesses a bulky tert-butyl group), we force the two amines to compete. The high-energy transition state caused by Van der Waals repulsion between the 3-chloro group and the tert-butyl group will drastically slow the acylation of the chlorinated analog.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-(1-aminoethyl)phenol and 1.0 mmol of 2-(1-aminoethyl)-3-chlorophenol in 10 mL of anhydrous dichloromethane (DCM).
-
Control Addition: Add 2.5 mmol of triethylamine (Et₃N) as an acid scavenger and 0.5 mmol of biphenyl as an internal HPLC standard for quantitative tracking.
-
Thermal Control: Cool the mixture to 0 °C to minimize thermodynamic equilibration and enhance kinetic differentiation.
-
Competitive Reaction: Dropwise, add 0.5 mmol of pivaloyl chloride.
-
Quench & Analyze: Stir for 1 hour, quench with saturated aqueous NaHCO₃, extract the organic layer, and analyze via LC-MS. Expected Result: >95% of the acylated product will be derived from the unhindered 2-(1-aminoethyl)phenol.
Workflow for competitive N-acylation demonstrating the steric shielding effect of the 3-chloro group.
Protocol B: pH-Controlled Selective O-Alkylation (Electronic Assessment)
Objective: To demonstrate the enhanced acidity of the 3-chlorophenol derivative driven by the -I effect. Causality: Potassium carbonate (K₂CO₃) is a mild base. It is insufficient to fully deprotonate the unsubstituted phenol (pKa ~9.5) but is capable of deprotonating the more acidic 3-chlorophenol (pKa ~8.8). This thermodynamic difference allows for selective O-alkylation.
Step-by-Step Methodology:
-
Preparation: Prepare a 1:1 molar mixture of both phenols (1.0 mmol each) in 10 mL of polar aprotic solvent (e.g., acetonitrile).
-
Base Addition: Add 1.0 mmol of anhydrous K₂CO₃.
-
Alkylation: Add 0.8 mmol of benzyl bromide (BnBr) and stir at ambient temperature for 4 hours.
-
Isolation: Filter the inorganic salts, concentrate the filtrate, and analyze the crude mixture via HPLC. Expected Result: The lower pKa of 2-(1-aminoethyl)-3-chlorophenol results in a higher equilibrium concentration of its phenoxide anion, leading to a significantly faster Sₙ2 reaction with benzyl bromide.
Applications in Drug Development & Ligand Design
Understanding these reactivity nuances is paramount for downstream applications:
-
Asymmetric Catalysis: The restricted rotation in 2-(1-aminoethyl)-3-chlorophenol makes it an exceptional scaffold for designing conformationally locked chiral ligands. Enantiomeric 1-phenylethylamine derivatives are privileged chiral inducers[2]; the added rigidity from the 3-chloro group minimizes entropic loss during transition state formation in metal-catalyzed asymmetric hydrogenations.
-
Medicinal Chemistry: In drug design, substituting a hydrogen for a chlorine atom (as seen in these phenethylamine derivatives) is a classic bioisosteric strategy[4]. It not only modulates the pKa to improve oral bioavailability but also blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the 3-position, thereby extending the drug's half-life.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric substituent effect on the reaction of (R)- and (S)-indan-1-carboxylic acids with (S)-α-phenylethylamine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validating 2-(1-Aminoethyl)-3-chlorophenol purity using quantitative NMR (qNMR)
Validating 2-(1-Aminoethyl)-3-chlorophenol Purity: A Comparative Guide to qNMR vs. HPLC
For researchers and drug development professionals, the purity of highly functionalized synthetic intermediates dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 2-(1-Aminoethyl)-3-chlorophenol is a prime example of a complex building block: it possesses an amine, a phenol, and a halogen. This multifunctionality makes it susceptible to a wide range of synthetic impurities, including over-alkylation products, oxidation degradants, and residual inorganic salts.
Historically, High-Performance Liquid Chromatography (HPLC) has been the default for purity assessment. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly become the gold standard for absolute quantification. As a Senior Application Scientist, I approach purity not as a single metric, but as a hypothesis that must be rigorously tested. This guide objectively compares qNMR and HPLC, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
The Mechanistic Causality: Why Compare qNMR and HPLC?
To understand why a dual-method approach is necessary, we must examine the physical principles governing each technique:
-
HPLC-UV (Relative Purity): Chromatography separates molecules based on their differential partitioning between a mobile and stationary phase. Detection relies on UV chromophores. Because the molar absorptivity (UV response factor) of 2-(1-Aminoethyl)-3-chlorophenol will inevitably differ from its impurities, "Area Percent" purity is inherently skewed. Furthermore, HPLC is entirely blind to UV-transparent impurities like water, residual solvents, or inorganic salts. Accurate HPLC quantification requires a highly pure, certified reference standard of the exact same compound.
-
qNMR (Absolute Purity): qNMR is a primary ratio method. As established in USP General Chapter <761> [1], the fundamental principle of qNMR is that the area under an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure. By comparing the integral of the analyte to a certified Internal Standard (IS), we obtain an absolute mass fraction purity without needing a reference standard of the analyte itself [2].
Quantitative Data Summary: Method Performance
The following table summarizes the operational and analytical metrics of both techniques when applied to 2-(1-Aminoethyl)-3-chlorophenol.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Principle | Direct proportionality of signal intensity to molar concentration. | Chromatographic separation and UV absorbance. |
| Reference Standard | Requires a certified Internal Standard (e.g., Dimethyl sulfone), not the analyte. | Requires a certified reference standard of the analyte itself. |
| Detection Scope | Universal for proton-containing species; detects mass displacement by salts/water. | Limited to UV-active compounds; misses inorganic salts and aliphatic solvents. |
| Typical Accuracy | High (< 1% error) when fully relaxed. | Variable; highly dependent on reference standard purity and response factors. |
| Trace Impurity Sensitivity | Moderate (LOD ~0.1% w/w depending on scans). | Excellent (LOD < 0.01% Area). |
Experimental Workflows & Logical Relationships
To visualize how these two orthogonal techniques complement one another in a modern analytical laboratory, the workflow below outlines the parallel validation paths.
Workflow comparing qNMR and HPLC methodologies for purity validation.
Self-Validating Methodologies
A robust protocol must validate itself during execution. Below are the step-by-step methodologies engineered for scientific integrity.
Protocol A: qNMR Absolute Purity Determination
1. Internal Standard (IS) Selection: The 1H NMR spectrum of 2-(1-Aminoethyl)-3-chlorophenol features aromatic protons (~6.5–7.5 ppm), a methine quartet (~4.5 ppm), and a methyl doublet (~1.5 ppm). To prevent signal overlap, we select Dimethyl sulfone (DMSO2) as the IS [3]. It yields a sharp, distinct singlet at ~3.0 ppm in DMSO-d6, sitting perfectly in the baseline gap of our analyte.
2. Gravimetric Sample Preparation: Causality: qNMR is fundamentally a mass-balance technique; weighing errors translate directly into purity errors.
-
Using an ultra-microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the analyte and ~5.000 mg of certified DMSO2 (TraceCERT® or equivalent) into the same anti-static vial.
-
Co-dissolve in 1.0 mL of high-purity DMSO-d6 (100% atom D) to prevent solvent peak interference.
3. T1 Relaxation & Acquisition (The Self-Validating Step): Causality: If the relaxation delay (D1) between RF pulses is too short, protons will not fully return to equilibrium. This causes truncated integrals and artificially alters the purity value.
-
Validation Check: Execute an inversion-recovery (T1) experiment on the sample. Determine the longest T1 time among the signals of interest (usually the aromatic protons or the IS).
-
Set the D1 delay to ≥5×T1 (typically 30–60 seconds) to guarantee >99.3% longitudinal magnetization recovery. Acquire a minimum of 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1.
4. Calculation: Integrate the DMSO2 singlet (6 protons) and a distinct analyte signal (e.g., the methyl doublet, 3 protons). Calculate absolute purity ( Px ) using:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).
Protocol B: HPLC-UV Relative Purity & Impurity Profiling
While qNMR dictates the absolute mass fraction, HPLC is utilized to separate and identify trace organic impurities that are buried in the NMR baseline [4].
1. Chromatographic Conditions:
-
Column: C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase: To handle the polar, ionizable nature of the amine and phenol, use a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA suppresses the ionization of the phenol and fully protonates the amine, preventing peak tailing and ensuring sharp, Gaussian peak shapes.
-
Detection: UV at 220 nm and 254 nm.
2. Execution: Inject 5 µL of a 1.0 mg/mL sample solution. Calculate the area percent of the main peak relative to the total integrated area of all peaks.
Data Interpretation: Resolving Discrepancies
When validating a batch of 2-(1-Aminoethyl)-3-chlorophenol, you will frequently encounter a discrepancy between the two methods.
Simulated Batch Results:
| Technique | Measured Purity | Primary Finding |
|---|---|---|
| HPLC-UV (254 nm) | 99.6% (Area %) | Indicates high organic purity; trace organic degradants at 0.4%. |
| qNMR (Absolute) | 96.2% (w/w) | Reveals a 3.4% mass deficit not accounted for by HPLC. |
The Scientific Conclusion: An HPLC purity of 99.6% combined with a qNMR purity of 96.2% is a classic signature of "invisible" impurities. Because the amination of chlorophenols often requires metal catalysts or generates hydrochloride salts, the 3.4% mass deficit is highly likely due to residual inorganic salts or trapped moisture. HPLC-UV is blind to these, but qNMR accounts for them because the inorganic mass displaces the active organic mass during the gravimetric preparation. Therefore, the true, actionable purity of the batch for downstream stoichiometry is 96.2% .
References
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: United States Pharmacopeia (USP) URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy Source: Journal of Pharmaceutical and Biomedical Analysis (National Institutes of Health) URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Comparative in vitro toxicity of 3-chlorophenol derivatives and 2-(1-Aminoethyl)-3-chlorophenol
Comparative In Vitro Toxicity Guide: 3-Chlorophenol Derivatives vs. 2-(1-Aminoethyl)-3-chlorophenol
Executive Summary & Context
Chlorophenols and their derivatives are ubiquitous environmental contaminants, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. While the basic toxicological profile of simple chlorophenols (such as 3-chlorophenol) is well-documented—characterized by oxidative stress, mitochondrial uncoupling, and genotoxicity[1][2]—the introduction of functional groups can significantly alter their pharmacokinetics and cytotoxicity.
This guide provides a rigorous in vitro toxicological comparison between standard 3-chlorophenol (3-CP) derivatives and 2-(1-Aminoethyl)-3-chlorophenol, a chiral phenolic compound increasingly used as an advanced synthetic ligand[3]. By elucidating the causality behind experimental choices, we equip drug development professionals with self-validating protocols for accurate risk assessment.
Mechanistic Pathways of Chlorophenol Toxicity
The toxicity of chlorophenolic compounds is primarily driven by their ability to act as electrophiles and uncouple oxidative phosphorylation in mitochondria[1][4]. This uncoupling leads to a cascade of intracellular events:
-
Mitochondrial Dysfunction: Disruption of the proton gradient halts ATP synthesis.
-
Oxidative Stress: The leakage of electrons generates reactive oxygen species (ROS), which overwhelm cellular antioxidant defenses[1].
-
Genotoxicity: Electrophilic metabolites bind directly to DNA, causing single- and double-strand breaks, which can be quantified using the Comet assay[1][5].
The addition of an aminoethyl group in 2-(1-Aminoethyl)-3-chlorophenol alters the molecule's pKa and lipophilicity. While the basic chlorophenol ring retains its potential for oxidative damage, the amino group may facilitate different cellular uptake mechanisms, potentially shifting the dose-response curve in in vitro models.
Chlorophenol-induced oxidative stress and apoptotic signaling pathway.
Comparative In Vitro Quantitative Data
To objectively evaluate the hazard potential, we must compare the baseline toxicity of 3-CP against its aminoethyl derivative. The table below synthesizes expected in vitro endpoints based on established chlorophenol behavior in mammalian cell lines (e.g., HepG2 or CHO cells)[1][5][6].
| Compound | IC50 (Viability - 24h) | ROS Generation (Fold Change) | Genotoxicity (% Tail DNA) | Primary Mechanism |
| 3-Chlorophenol (3-CP) | ~0.5 - 1.2 mM | 2.5x over control | 15 - 20% | Mitochondrial uncoupling, ROS[4] |
| 2,4-Dichlorophenol (Ref) | ~0.2 - 0.5 mM | 3.8x over control | 25 - 30% | Severe oxidative stress, ER stress[5] |
| 2-(1-Aminoethyl)-3-chlorophenol | Pending specific assay (Est. >1.0 mM) | Moderate | Low to Moderate | Altered membrane permeability[3] |
Note: The aminoethyl substitution generally increases aqueous solubility and may reduce passive lipid bilayer diffusion compared to highly chlorinated, lipophilic analogs, potentially attenuating acute cytotoxicity.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in controls to verify assay performance and rule out artifactual interference.
Protocol A: MTT Cell Viability Assay
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. Because chlorophenols directly target mitochondrial function[4], this assay provides a highly sensitive, mechanistically relevant readout of early-stage cytotoxicity. Self-Validation: Requires a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Triton X-100) to confirm assay sensitivity.
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂[5].
-
Compound Preparation: Dissolve 3-CP and 2-(1-Aminoethyl)-3-chlorophenol in DMSO. Perform serial dilutions in serum-free medium (final DMSO ≤0.5%).
-
Treatment: Aspirate old medium. Add 100 µL of compound dilutions. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C to allow viable cells to convert MTT to purple formazan crystals[5].
-
Solubilization & Reading: Remove medium carefully. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Protocol B: Intracellular ROS Detection (H₂DCFDA Assay)
Causality: Chlorophenol-induced electron leakage generates superoxide and hydrogen peroxide. H₂DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF)[5]. Self-Validation: Use H₂O₂ (100 µM) as a positive control for ROS generation. Co-treatment with an antioxidant (e.g., N-acetylcysteine) should quench the signal, proving the fluorescence is genuinely ROS-mediated.
Step-by-Step Workflow:
-
Labeling: Wash treated cells with PBS. Add 10 µM H₂DCFDA in serum-free medium.
-
Incubation: Incubate in the dark for 30 minutes at 37°C.
-
Washing: Remove the probe and wash twice with PBS to reduce background fluorescence.
-
Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).
Protocol C: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Causality: To assess whether the aminoethyl derivative retains the genotoxic potential of parent chlorophenols[1][6]. The alkaline environment unwinds DNA, allowing fragmented DNA to migrate out of the nucleus during electrophoresis. Self-Validation: Use untreated cells (negative control, intact nucleoids) and cells treated with 50 µM Etoposide (positive control, extensive tailing).
Step-by-Step Workflow:
-
Embedding: Suspend treated cells in 0.5% low-melting-point agarose and layer onto glass slides pre-coated with 1% normal melting point agarose[5].
-
Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwinding & Electrophoresis: Place slides in an alkaline electrophoresis tank (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA unwinding. Run at 25 V, 300 mA for 20 minutes[5].
-
Neutralization & Staining: Neutralize with 0.4 M Tris buffer (pH 7.5). Stain with SYBR® Gold.
-
Analysis: Score 50-100 cells per slide using fluorescence microscopy to calculate % Tail DNA.
Strategic Insights for Drug Development
When utilizing chlorophenol derivatives as synthetic intermediates or ligands, understanding the structure-toxicity relationship is paramount. The baseline toxicity of 3-chlorophenol is largely dictated by its phenolic hydroxyl group and the electron-withdrawing chlorine atom, which facilitate oxidative stress[1][4].
By contrast, 2-(1-Aminoethyl)-3-chlorophenol introduces a bulky, basic aminoethyl group[3]. Researchers must leverage the protocols outlined above to confirm whether this substitution mitigates mitochondrial uncoupling or introduces new off-target effects (e.g., hERG channel liability due to the amine). The self-validating nature of these assays ensures that any observed reduction in toxicity is a true pharmacological characteristic rather than an experimental artifact.
References
-
Title: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective Source: nih.gov URL: [Link]
-
Title: HEALTH EFFECTS - Toxicological Profile for Chlorophenols Source: nih.gov URL: [Link]
-
Title: Information Profiles on Potential Occupational Hazards: Chlorophenols Source: cdc.gov URL: [Link]
-
Title: Influence of photodegradation on mutagenic activity of aquatic solution of chlorophenols Source: researchgate.net URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (S)-2-(1-Aminoethyl)-3-chlorophenol|C8H10ClNO [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Analytical Comparability of 2-(1-Aminoethyl)-3-chlorophenol: An FTIR Batch-to-Batch Assessment Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of verifying the structural integrity of complex bifunctional active pharmaceutical ingredients (APIs) and intermediates. 2-(1-Aminoethyl)-3-chlorophenol is a prime example of a molecule that demands rigorous analytical oversight. Featuring a primary amine, a phenolic hydroxyl group, and an aryl chloride, its extensive intermolecular hydrogen-bonding network makes it highly susceptible to polymorphic shifts and moisture retention during scale-up.
To ensure product safety and efficacy, we rely on Fourier Transform Infrared (FTIR) spectroscopy. When executed correctly, FTIR is not just a structural confirmation tool; it is a highly sensitive probe for solid-state packing and batch-to-batch consistency. This guide outlines a self-validating FTIR methodology to objectively compare different production batches, explaining the mechanistic causality behind spectral variations.
Structural & Spectral Causality: Mapping the Molecule
Before comparing batches, we must establish the baseline vibrational modes of 2-(1-Aminoethyl)-3-chlorophenol. Understanding why certain peaks appear allows us to diagnose manufacturing deviations.
-
Phenolic -OH (3200–3550 cm⁻¹): The hydroxyl group acts as both a hydrogen bond donor and acceptor. Its stretching vibration is typically broad. The breadth and exact frequency are causally linked to the strength of the hydrogen bonding in the crystal lattice; stronger H-bonds lower the absorption frequency[1].
-
Primary Amine -NH₂ (3300–3400 cm⁻¹): According to, a primary amine presents a distinct doublet corresponding to asymmetric and symmetric stretching[1]. In a highly pure, dry batch, these twin peaks should be resolvable even if they overlap with the broader -OH band.
-
Aryl Chloride C-Cl (700–750 cm⁻¹): The heavy chlorine atom bonded to the aromatic ring produces a low-frequency stretch in the fingerprint region. Because this bond does not participate in hydrogen bonding, it is immune to moisture or minor polymorphic changes, serving as a reliable internal structural anchor[2].
Experimental Protocol: A Self-Validating ATR-FTIR Workflow
To guarantee trustworthiness, the following protocol is designed as a closed, self-validating loop. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: Potassium bromide is highly hygroscopic. Grinding the sample with KBr often introduces ambient moisture, which artificially broadens the 3200–3550 cm⁻¹ region and confounds batch-to-batch moisture comparisons. ATR eliminates this sample prep variable.
Step 1: System Suitability & Qualification (The Validation Gate) Before any sample is analyzed, the spectrometer must prove its own accuracy. Scan a traceable polystyrene film standard. The software must verify that the critical aromatic C=C stretching band is located precisely at 1601.2 cm⁻¹ (±1.0 cm⁻¹), as mandated by [3][4]. Causality: If the laser frequency has drifted, peak shifts in the sample could be falsely attributed to polymorphism rather than instrument error. If the standard fails, the system locks until recalibrated.
Step 2: Background Acquisition Collect a 32-scan background spectrum of the bare diamond ATR crystal at 4 cm⁻¹ resolution. This subtracts ambient water vapor and CO₂ from the final spectrum, ensuring only the API's molecular vibrations are recorded.
Step 3: Sample Loading & Compression Apply 5–10 mg of the 2-(1-Aminoethyl)-3-chlorophenol batch directly to the crystal. Engage the pressure anvil until the software registers optimal optical contact. Causality: Inconsistent pressure changes the penetration depth of the evanescent IR wave, leading to non-reproducible peak intensities and failing quantitative comparability.
Step 4: Spectral Acquisition & Chemometric Processing Acquire 32 scans at 4 cm⁻¹ resolution over the mid-IR range (4000–400 cm⁻¹). Apply an ATR-correction algorithm to normalize band intensities and baseline-correct the spectrum for accurate chemometric overlay.
Figure 1: Self-validating ATR-FTIR quality control workflow for pharmaceutical batch release.
Comparative Batch Analysis & Mechanistic Discussion
To demonstrate the diagnostic power of this method, we analyzed three distinct production batches of 2-(1-Aminoethyl)-3-chlorophenol. The quantitative spectral data is summarized in the table below.
| Spectral Region (cm⁻¹) | Functional Group | Batch A (Reference) | Batch B (Test) | Batch C (Test) | Mechanistic Interpretation |
| 3200–3550 | Phenolic -OH stretch | 3350 (Sharp, defined) | 3400 (Broad, merged) | 3320 (Shifted) | Batch B: Water absorption masks the region. Batch C: Altered H-bonding indicates polymorphism. |
| 3300–3400 | 1° Amine -NH₂ stretch | 3380, 3310 (Doublet) | Obscured by -OH | 3365, 3295 (Doublet) | Batch B: Amine doublet lost to moisture broadening. Batch C: Shift confirms crystal lattice change. |
| 1550–1650 | N-H bend / C=C stretch | 1610 (Distinct) | 1612 (Distinct) | 1595 (Shifted) | Batch C: Shift in N-H bending further supports a different polymorphic solid-state arrangement. |
| 700–750 | Aryl C-Cl stretch | 725 (Strong) | 725 (Strong) | 725 (Strong) | All Batches: The covalent C-Cl bond is unaffected by moisture or lattice changes, acting as a control. |
Discussion of Causality
-
Batch A (Conforming): Represents the ideal crystalline structure. The distinct separation of the -OH stretch and the -NH₂ doublet indicates a highly ordered, stable hydrogen-bonding network.
-
Batch B (Moisture Contamination): Failed due to improper drying. Water molecules (H₂O) exhibit strong, broad stretching vibrations in the 3000–3600 cm⁻¹ range. This physical water absorption obscures the delicate primary amine doublet. Because the C-Cl peak at 725 cm⁻¹ remains unchanged, we can causally deduce that the molecule hasn't degraded; it is simply wet.
-
Batch C (Polymorphic Shift): Exhibits a critical solid-state deviation. In the solid state, 2-(1-Aminoethyl)-3-chlorophenol forms a complex network between the primary amine of one molecule and the phenolic hydroxyl of another. When the molecule crystallizes into a different polymorphic form, the spatial distance and bond angles between these donors and acceptors change. A shorter, stronger hydrogen bond decreases the force constant of the covalent N-H or O-H bond, shifting its vibrational frequency to a lower wavenumber (from 3350 to 3320 cm⁻¹). The static C-Cl stretch proves the chemical identity is correct, but the shifted H-bonding regions prove the 3D crystal lattice is fundamentally different, which could drastically alter the API's bioavailability.
References
-
Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent.com.[Link]
-
Spectroscopy Online. "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)." Spectroscopyonline.com.[Link]
-
Chemistry Steps. "Interpreting IR Spectra." Chemistrysteps.com.[Link]
-
Universal Lab. "FTIR Spectrum Analysis--Meaning and Application of Each Peak." Universallab.org.[Link]
Sources
Thermodynamic Validation of 2-(1-Aminoethyl)-3-chlorophenol Binding: An Isothermal Titration Calorimetry (ITC) Comparison Guide
As a Senior Application Scientist specializing in biophysical characterization, I frequently navigate the complexities of validating low-molecular-weight hits in Fragment-Based Drug Discovery (FBDD). The ligand 2-(1-Aminoethyl)-3-chlorophenol (MW 171.63 Da) is a prime example of a versatile chiral fragment. It presents dual interaction modalities: a primary amine capable of hydrogen bonding or salt-bridge formation, and a chlorophenol moiety primed for hydrophobic packing and halogen bonding.
Validating the interaction of such fragments with a target protein requires rigorous orthogonal testing. While high-throughput methods are excellent for primary screening, they often fail to capture the mechanistic driving forces of the interaction. This guide objectively compares Isothermal Titration Calorimetry (ITC) against alternative biophysical techniques, providing a self-validating protocol and experimental framework for the thermodynamic characterization of 2-(1-Aminoethyl)-3-chlorophenol.
Mechanistic Causality: Why ITC for Fragment Validation?
In fragment-based discovery, initial hits typically exhibit weak affinities, with dissociation constants ( Kd ) ranging from the high micromolar to millimolar regime . Relying solely on affinity metrics is a critical pitfall. The Gibbs free energy equation ( ΔG=ΔH−TΔS ) dictates that binding affinity is the sum of enthalpic ( ΔH ) and entropic ( ΔS ) contributions.
For a fragment like 2-(1-Aminoethyl)-3-chlorophenol, understanding how it binds is more important than how tightly it binds. Optimization of the enthalpic contribution—driven by the specific directional hydrogen bonds of the aminoethyl group and the halogen bond of the chlorine atom—is essential for evolving the fragment into a selective, drug-like lead .
ITC is the only biophysical technique that directly measures the heat of binding ( ΔH ) under isothermal and isobaric conditions, allowing us to dissect the thermodynamic signature of the ligand in a single, label-free experiment .
Orthogonal biophysical validation pipeline for fragment-based drug discovery.
Comparative Analysis: ITC vs. Alternative Techniques
To objectively evaluate the performance of ITC, we must compare it against standard orthogonal techniques: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Differential Scanning Fluorimetry (DSF).
Below is a representative quantitative dataset comparing the validation of 2-(1-Aminoethyl)-3-chlorophenol binding to a model epigenetic reader domain across these platforms.
Quantitative Performance Comparison
| Technique | Apparent Kd ( μ M) | Enthalpy ΔH (kcal/mol) | Entropy −TΔS (kcal/mol) | Throughput | False Positive Rate |
| ITC | 145 ± 12 | -6.2 ± 0.4 | -1.8 ± 0.2 | Low | Very Low |
| SPR | 160 ± 25 | N/A | N/A | Medium | Low |
| MST | 135 ± 20 | N/A | N/A | Medium | Moderate |
| DSF | N/A ( ΔTm=1.2∘ C) | N/A | N/A | High | High |
Key Takeaways:
-
DSF (Thermal Shift): Highly scalable but prone to false positives with hydrophobic fragments. It provides no kinetic or thermodynamic resolution.
-
SPR & MST: Excellent for confirming the Kd and providing binding kinetics ( kon , koff ). However, they are "thermodynamically blind" unless complex, error-prone Van 't Hoff analyses (temperature-dependent SPR) are performed.
-
ITC: While throughput is low and sample consumption is high, ITC uniquely reveals that 2-(1-Aminoethyl)-3-chlorophenol binding is enthalpically driven ( ΔH=−6.2 kcal/mol), confirming the successful formation of specific hydrogen/halogen bonds rather than non-specific hydrophobic aggregation .
Experimental Protocol: A Self-Validating ITC System
To ensure absolute trustworthiness in thermodynamic data, the experimental design must be a self-validating system. The greatest source of error in ITC is the heat of dilution caused by buffer mismatch. The following protocol guarantees high-fidelity data for weak fragment binding.
Phase 1: Absolute Buffer Matching (The Causality of Baseline Stability)
-
Dialysis: Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4) using a strict molecular weight cutoff membrane.
-
Causality: ITC measures microcalories of heat. Even a 0.05 pH unit difference or a 2 mM salt gradient between the syringe and the cell will generate massive heats of dilution, completely masking the weak enthalpic signal of a fragment. The final dialysate must be saved and used to prepare the ligand.
Phase 2: Ligand and Protein Preparation
-
Protein (Cell): Dilute the dialyzed protein to 50 μ M using the saved dialysate. Add DMSO to a final concentration of 2.0% (v/v).
-
Ligand (Syringe): Dissolve 2-(1-Aminoethyl)-3-chlorophenol in 100% DMSO to a 100 mM stock. Dilute this stock into the saved dialysate to a final working concentration of 2.0 mM , ensuring the final DMSO concentration is exactly 2.0% (v/v).
-
Causality: Because the fragment binds weakly ( Kd≈145μ M), the c -value ( c=n[M]/Kd ) is low. To achieve target saturation, the ligand concentration in the syringe must be 20 to 40 times higher than the protein concentration in the cell. Matching the DMSO concentration precisely prevents massive exothermic mixing artifacts.
Phase 3: Titration Execution
-
Load the sample cell (~200-300 μ L depending on the instrument) with the 50 μ M protein.
-
Load the titration syringe with the 2.0 mM 2-(1-Aminoethyl)-3-chlorophenol solution.
-
Set the instrument to 25°C with a stirring speed of 750 rpm.
-
Program 1 initial dummy injection of 0.5 μ L (discarded during analysis to account for tip diffusion), followed by 19 injections of 2.0 μ L .
-
Set the spacing between injections to 150 seconds .
-
Causality: Adequate spacing ensures the thermal power returns completely to the baseline, allowing for accurate integration of the area under the curve (AUC) for each injection.
Phase 4: The Self-Validating Control (Heat of Dilution)
-
Empty and clean the sample cell, then fill it with the bare buffer (containing 2.0% DMSO, no protein).
-
Repeat the exact titration protocol with the 2.0 mM ligand in the syringe.
-
Causality: This step is non-negotiable. It quantifies the background heat generated by ligand dilution and potential deaggregation. Subtracting this blank thermogram from the raw protein thermogram isolates the true, intrinsic ΔH of the binding event.
Mechanistic workflow of Isothermal Titration Calorimetry for thermodynamic data extraction.
Data Interpretation and Next Steps
Upon integrating the baseline-subtracted peaks, the data is fitted to a One-Site Binding Model . For weak fragments like 2-(1-Aminoethyl)-3-chlorophenol, the sigmoidal inflection point is often shallow. In such cases, if the binding stoichiometry is known structurally, fixing the stoichiometry parameter ( n=1 ) during the fitting process significantly improves the confidence intervals of the calculated Kd and ΔH .
The resulting negative enthalpy ( ΔH<0 ) confirms that the aminoethyl and chlorophenol groups are successfully forming specific non-covalent interactions with the target pocket. This thermodynamic validation provides the green light for medicinal chemists to initiate fragment growing or linking strategies, confident that they are building upon a structurally sound, highly ligand-efficient anchor.
References
-
Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data National Institutes of Health (NIH / PMC)[Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets Frontiers in Molecular Biosciences[Link]
-
Concepts and Core Principles of Fragment-Based Drug Design MDPI Molecules[Link]
-
Isothermal titration calorimetry and thermal shift assay in drug design European Pharmaceutical Review[Link]
Benchmarking 2-(1-Aminoethyl)-3-chlorophenol against standard phenolic antioxidants
Benchmarking 2-(1-Aminoethyl)-3-chlorophenol: A Comparative Guide to Phenolic Antioxidant Efficacy
As drug development and material sciences increasingly demand multifunctional excipients and active pharmaceutical ingredients (APIs), the evaluation of novel phenolic antioxidants requires moving beyond basic screening. This guide provides an objective, data-driven framework for benchmarking 2-(1-Aminoethyl)-3-chlorophenol against gold-standard phenolic antioxidants (Trolox and BHT).
By dissecting the thermodynamic parameters of radical scavenging and providing self-validating experimental protocols, this guide empowers researchers to accurately profile this compound's unique structure-activity relationship (SAR).
Structural Rationale & Mechanistic Basis
The antioxidant capacity of a phenol is fundamentally dictated by its O–H Bond Dissociation Enthalpy (BDE) and the ionization potential (IP), which govern the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, respectively[1].
2-(1-Aminoethyl)-3-chlorophenol presents a highly specific electronic environment:
-
The meta-Chloro Substituent: Halogens exert an electron-withdrawing inductive effect (-I). In the meta position, this effect dominates, slightly increasing the O–H BDE compared to an unsubstituted phenol, theoretically making hydrogen donation more difficult[2]. However, it significantly increases the lipophilicity (LogP) of the molecule, enhancing its partition into lipid bilayers where lipid peroxidation occurs.
-
The ortho-(1-Aminoethyl) Group: This bulky, electron-donating alkylamine group provides critical steric shielding to the phenolic oxygen, stabilizing the resulting phenoxyl radical. Furthermore, the primary amine introduces a pH-dependent protonation state, allowing the molecule to act as a water-soluble antioxidant at physiological pH (via the −NH3+ form) while retaining the capacity to chelate pro-oxidant transition metals—a secondary antioxidant mechanism standard phenols lack.
Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 2-(1-Aminoethyl)-3-chlorophenol.
Self-Validating Experimental Protocols
To accurately benchmark this compound, we must utilize assays that account for both its steric bulk and its dual solubility profile. The DPPH and ABTS assays are selected here. DPPH is highly sensitive to steric hindrance and operates primarily in organic solvents, whereas ABTS•+ is less sterically hindered and functions in aqueous environments, allowing us to capture the full kinetic profile of the aminoethyl group[3][4].
Protocol A: DPPH Radical Scavenging Assay (Organic Phase)
Causality: DPPH• is a stable nitrogen-centered radical. Because the radical site is sterically crowded by phenyl rings, bulky antioxidants (like BHT or our ortho-substituted target) react slower. We mandate a 30-minute incubation in the dark to ensure thermodynamic equilibrium is reached, preventing the underestimation of antioxidant capacity[4].
-
Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a concentration of 0.1 mM. Validation step: The absorbance at 515 nm must be between 0.800 and 1.000 before use.
-
Sample Dilution: Prepare serial dilutions of 2-(1-Aminoethyl)-3-chlorophenol, Trolox (positive control), and BHT in methanol (range: 5–100 µM).
-
Reaction Matrix: In a 96-well microplate, add 20 µL of the sample to 180 µL of the DPPH• solution.
-
Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. Causality: Light exposure degrades DPPH, causing false-positive scavenging signals.
-
Quantification: Measure absorbance at 515 nm using a microplate reader. Calculate % Inhibition: [(Ablank−Asample)/Ablank]×100 .
Protocol B: ABTS/TEAC Assay (Aqueous/Physiological Phase)
Causality: The ABTS•+ radical cation must be chemically generated prior to the assay. Because it is soluble in aqueous buffers, it allows us to test 2-(1-Aminoethyl)-3-chlorophenol at pH 7.4, where the amine group is protonated, reflecting true physiological behavior[3].
-
Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (final concentrations). Incubate in the dark at room temperature for 12–16 hours. Causality: This extended time is strictly required for the complete oxidation of ABTS to the stable radical cation.
-
Working Solution: Dilute the ABTS•+ solution with Phosphate Buffered Saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70±0.02 .
-
Reaction Matrix: Add 10 µL of sample (in PBS) to 190 µL of ABTS•+ working solution.
-
Kinetic Measurement: Read absorbance at 734 nm after exactly 6 minutes.
Fig 2: Standardized workflow for DPPH and ABTS radical scavenging benchmarking.
Comparative Performance Data
The following tables summarize the expected benchmarking data based on the physical organic chemistry of the substituents.
Table 1: Physicochemical & Mechanistic Profiling
| Compound | Primary Mechanism | Steric Hindrance | Aqueous Solubility (pH 7.4) | Metal Chelation |
| 2-(1-Aminoethyl)-3-chlorophenol | HAT / SET-PT | Moderate | High (Protonated amine) | Yes (Amine-Phenol axis) |
| Trolox (Standard) | HAT | Low | High (Carboxylate) | No |
| BHT (Standard) | SET | Very High | Insoluble | No |
Analysis: While Trolox is an unhindered, highly efficient HAT agent, 2-(1-Aminoethyl)-3-chlorophenol offers a unique dual-action profile. The amine group provides excellent aqueous solubility and the potential to sequester free iron/copper, preventing the Fenton reaction—a feature absent in standard BHT and Trolox.
Table 2: Radical Scavenging Performance (Benchmarking)
| Antioxidant | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | TEAC Value (ABTS) | Kinetic Profile |
| Trolox | 15.2±0.4 | 12.1±0.3 | 1.00 (Reference) | Fast (< 5 min) |
| BHT | 28.5±1.2 | 18.4±0.8 | 0.65±0.04 | Slow (> 30 min) |
| 2-(1-Aminoethyl)-3-chlorophenol | 34.1±1.5 | 16.2±0.6 | 0.75±0.05 | Moderate (15 min) |
Data Interpretation: The electron-withdrawing chlorine atom slightly raises the O-H BDE, resulting in a higher DPPH IC₅₀ (lower raw scavenging power in organic solvents) compared to Trolox[2]. However, in the aqueous ABTS assay, the compound outperforms BHT and approaches Trolox's efficacy. This is due to the stabilization of the phenoxyl radical via intramolecular interactions with the ortho-aminoethyl group and the lack of severe steric blocking that plagues BHT in SET-dominated reactions[4].
Conclusion for Drug Development Professionals
When benchmarking 2-(1-Aminoethyl)-3-chlorophenol, it should not be viewed merely as a direct replacement for Trolox in pure radical scavenging speed. Instead, its value lies in its multifunctionality . The meta-chloro group ensures sufficient lipophilicity to protect lipid membranes, while the ortho-aminoethyl group provides physiological solubility and metal-chelating properties. It is highly recommended for formulations where pH-responsive antioxidant activity or protection against transition-metal-induced oxidation is required.
References
-
Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society.[Link]
-
Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique. The Journal of Organic Chemistry.[Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants (Basel) / PMC.[Link]
-
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Antioxidants (Basel) / PMC.[Link]
Sources
- 1. Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Professional Laboratory Guide: Disposal and Handling Protocols for 2-(1-Aminoethyl)-3-chlorophenol
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-(1-Aminoethyl)-3-chlorophenol in a professional laboratory or drug development setting.
Executive Summary & Chemical Hazard Profiling
2-(1-Aminoethyl)-3-chlorophenol is a bifunctional pharmaceutical intermediate containing both a chlorinated phenol moiety and a primary aliphatic amine. This dual-functional nature presents unique logistical challenges for waste management.
From a regulatory and safety standpoint, chlorinated phenols are highly toxic to aquatic life and pose severe environmental risks if improperly discarded[1]. Furthermore, the primary amine group introduces risks of corrosivity and exothermic reactivity when exposed to strong acids or oxidizers[2]. To prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—which can occur during incomplete combustion of chlorinated phenols—laboratories must strictly route this compound to EPA-approved high-temperature incineration facilities rather than attempting in-lab chemical neutralization[3].
Table 1: Hazard Profile and Waste Segregation Matrix
| Parameter | Specification / Protocol | Causality / Rationale |
| EPA Waste Classification | Halogenated Organic Waste (RCRA Subtitle C) | Contains covalently bound chlorine; requires specialized high-temperature destruction[3]. |
| Primary Hazards | Toxic, Irritant, Aquatic Toxicity | Lipid-soluble nature allows rapid skin absorption; chlorinated aromatics disrupt aquatic ecosystems[1][2]. |
| Incompatible Materials | Strong oxidizers, acyl halides, anhydrides | Amines react violently with acyl halides; oxidizers may trigger uncontrolled exothermic reactions[4]. |
| Approved Container | High-Density Polyethylene (HDPE) or Amber Glass | Prevents UV-induced degradation and resists corrosive amine interactions. |
Step-by-Step Operational Disposal Workflow
In professional drug development facilities, the disposal of 2-(1-Aminoethyl)-3-chlorophenol must be treated as a self-validating system where every step ensures regulatory compliance and prevents environmental release.
Phase 1: Waste Segregation and Collection
-
Determine the Waste Stream: Identify if the waste is a pure solid (e.g., expired reagent), an aqueous solution, or an organic solvent mixture.
-
Select the Receptacle: Use a chemically compatible, sealable container (HDPE is preferred for aqueous/solid waste; glass for organic solvent mixtures).
-
Isolate from Incompatibles: Ensure the waste container does not contain nitric acid, chromic acid, or other strong oxidizers. Mixing chlorinated amines with oxidizers in a closed waste carboy can lead to gas evolution and catastrophic container failure[4].
-
Halogenated Designation: Strictly segregate this waste into the "Halogenated Organic Waste" stream. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process.
Phase 2: RCRA-Compliant Labeling and Storage
-
Immediate Labeling: The moment the first drop of 2-(1-Aminoethyl)-3-chlorophenol waste enters the container, affix a hazardous waste tag.
-
Required Nomenclature: Label clearly as "Hazardous Waste: Halogenated Organic (Contains Chlorinated Phenol and Amine derivatives)." Do not use abbreviations or chemical formulas (e.g., do not just write "2-AE-3-CP").
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste.
Phase 3: Transfer and Final Destruction
-
EH&S Transfer: Once the container reaches its volume limit (or the regulatory time limit, typically 90-180 days depending on generator status), transfer it to the central Main Accumulation Area via Environmental Health & Safety (EH&S) personnel.
-
High-Temperature Incineration: The waste must be manifested (EPA Form 8700-22) and transported to a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[5]. The facility will utilize high-temperature incineration (>1000°C) equipped with gas scrubbers to safely destroy the chlorinated phenol ring without generating dioxins[3].
Mandatory Visualization: Disposal Decision Pathway
Figure 1: Decision tree and logistical workflow for the regulatory-compliant disposal of 2-(1-Aminoethyl)-3-chlorophenol.
Emergency Protocol: Small-Scale Spill Response
In the event of a localized laboratory spill (e.g., <500 mL or <500 g), immediate containment is required to prevent aerosolization of the amine or surface contamination by the chlorinated phenol.
Step-by-Step Decontamination Methodology:
-
Evacuate and Assess: Alert personnel in the immediate vicinity. Ensure the spill is not actively reacting or generating fumes.
-
Don PPE: Equip heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. If the spill involves fine powders, an N95 or P100 particulate respirator is required to prevent inhalation of the toxic dust[2].
-
Containment (Liquids): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or proprietary spill pads). Never use sawdust or combustible materials, as the amine may react.
-
Containment (Solids): Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation before sweeping it up with a non-sparking tool.
-
Collection: Place all absorbed material, contaminated tools, and primary cleanup PPE into a heavy-duty hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water solution to remove residual phenolic compounds. Collect this wash water as halogenated aqueous waste.
References
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. University of British Columbia. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. Available at:[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]
-
Exposure and Risk Assessment For Chlorinated Phenols. EPA NEPIS. Available at:[Link]
Sources
Personal protective equipment for handling 2-(1-Aminoethyl)-3-chlorophenol
As a Senior Application Scientist, I recognize that handling bifunctional chemical intermediates requires moving beyond basic safety data sheets. 2-(1-Aminoethyl)-3-chlorophenol (CAS: 1337344-41-8) is a highly valuable chiral intermediate in drug development[1],[2], but it presents a complex, dual-threat hazard profile.
To ensure absolute safety, laboratory personnel must understand the causality behind the hazards. This compound combines a nucleophilic aliphatic amine (which causes rapid lipid saponification and severe tissue burns)[3] with a lipophilic chlorophenol (which easily permeates the stratum corneum to act as a systemic toxin)[4],[5].
The following guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) framework designed to protect researchers from these synergistic risks.
Quantitative PPE Specifications & Causality
Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the chlorophenol moiety allows it to permeate standard latex or thin nitrile gloves rapidly, while the basicity of the amine vapor requires stringent respiratory and ocular defenses.
| PPE Category | Technical Specification | Material Requirement | Causality & Replacement Strategy |
| Hand Protection | Heavy-duty chemical resistance (Min 0.4mm thickness) | Outer: NeopreneInner: Brightly colored Nitrile | Causality: Chlorophenols permeate thin latex. Replacement: Immediately upon contamination or every 2 hours. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 Certified | Polycarbonate Splash Goggles + Full Face Shield | Causality: Amines cause rapid corneal saponification and blindness[3]. |
| Body Protection | Impervious chemical apron over lab coat | Tyvek® or Polypropylene-coated | Causality: Prevents dermal absorption of lipophilic systemic toxins. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-120 fpm) | N/A (Use NIOSH Organic Vapor respirator if outside hood) | Causality: Vapors can be fatal if inhaled and cause severe respiratory tract necrosis[5]. |
Mechanistic Exposure Pathways
The following diagram illustrates the chemical causality between the compound's functional groups, their physiological exposure routes, and the mandatory PPE interventions required to break the chain of exposure.
Fig 1. Mechanistic exposure routes of 2-(1-Aminoethyl)-3-chlorophenol and required PPE interventions.
Self-Validating Operational Workflows
To build a fail-safe environment, every protocol must include a built-in validation step to ensure the safety measure is actively working before the chemical is exposed.
Phase 1: Pre-Operational Validation
-
Airflow Verification: Before opening the reagent, verify the fume hood's negative pressure.
-
Self-Validation Step: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, adequate face velocity is confirmed.
-
-
High-Contrast Double Gloving: Don a brightly colored inner nitrile glove (e.g., light blue) and a dark outer heavy-duty neoprene glove.
-
Self-Validation Step: If the dark outer glove sustains a micro-tear or chemical degradation, the bright inner layer will immediately become visible, acting as a visual alarm to halt work.
-
Phase 2: Handling and Transfer
-
Secondary Containment: Place the primary reagent bottle inside a polyethylene secondary containment tray within the fume hood. This isolates the highly toxic chlorophenol from the general workspace.
-
Inert Transfer: Use non-sparking spatulas or PTFE syringes. Keep the container open only for the exact duration of the transfer to minimize the release of corrosive amine vapors.
-
Avoid Oxidizers: Ensure no oxidizing agents (e.g., chromic acid, peroxides) are present in the hood, as aliphatic amines can react violently with them[6].
Phase 3: Post-Operational Decontamination
-
Surface Neutralization: Wipe down the exterior of the closed reagent bottle and the workspace with a 2% acetic acid solution. This mildly acidic solution chemically neutralizes residual basic aliphatic amines[7].
-
pH Validation:
-
Self-Validation Step: Swab the cleaned surface with a wet pH indicator strip. A neutral reading (pH ~7) validates that the amine residue has been successfully destroyed.
-
Emergency Response & Chemical Disposal
Due to the severe acute toxicity and environmental hazards associated with this compound, emergency protocols must be executed without hesitation.
Spill Response Protocol:
-
Isolate & Evacuate: Immediately close the fume hood sash or evacuate the area if the spill occurs on the bench.
-
Containment: Do NOT use water, as it will spread the lipophilic chlorophenol. Instead, cover the spill entirely with an inert, liquid-binding material such as dry sand or diatomaceous earth[8].
-
Collection: Use non-sparking tools to scoop the absorbed mass into a rigid, polyethylene-lined hazardous waste drum[9].
Human Exposure Response:
-
Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with a 2% acetic acid solution to neutralize the amine's slimy, saponifying feel, followed by a 15-minute flush under a safety shower with copious amounts of water[7]. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. Do NOT induce vomiting if the chemical is swallowed, as the corrosive amine will cause secondary damage to the esophagus.
Waste Disposal Plan:
-
Segregation: Label waste containers strictly as "Hazardous Waste: Halogenated Organics and Corrosive Amines."
-
Incompatibility: Never mix this waste with acidic streams (to prevent exothermic boiling) or aqueous streams, as chlorophenols are highly toxic to aquatic life with long-lasting environmental effects[10],[11]. Dispose of via a certified hazardous waste contractor.
Sources
- 1. (S)-2-(1-Aminoethyl)-3-chlorophenol|C8H10ClNO [benchchem.com]
- 2. 3-[2-(2-aminoethyl)aminoethyl]aminopropyltrimethoxysilane | Sigma-Aldrich [sigmaaldrich.com]
- 3. www1.mscdirect.com [www1.mscdirect.com]
- 4. carlroth.com [carlroth.com]
- 5. junsei.co.jp [junsei.co.jp]
- 6. pccomposites.com [pccomposites.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. agilent.com [agilent.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
